2-(Nitroimino)imidazolidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6N4O2 |
|---|---|
Molecular Weight |
130.11 g/mol |
IUPAC Name |
N-imidazolidin-2-ylidenenitramide |
InChI |
InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) |
InChI Key |
DJZWNSRUEJSEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=N[N+](=O)[O-])N1 |
Origin of Product |
United States |
Foundational & Exploratory
2-(Nitroimino)imidazolidine chemical properties and structure
An In-depth Technical Guide on 2-(Nitroimino)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its tautomeric name 2-nitroamino-2-imidazoline, is a heterocyclic compound with significant relevance in the agrochemical and pharmaceutical sectors.[1] Its primary recognition comes from its role as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably imidacloprid.[1][2] The structural features of this compound, specifically the imidazolidine (B613845) ring and the nitroimino group, also suggest potential applications in medicinal chemistry and materials science.[1][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, serving as a technical resource for professionals in research and development.
Chemical Properties and Structure
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to almost white crystalline powder.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 5465-96-3 | [1][2][3][4] |
| Molecular Formula | C₃H₆N₄O₂ | [2][3][4] |
| Molecular Weight | 130.11 g/mol | [3][4][5] |
| Melting Point | 216-222 °C | [2][3][4] |
| Boiling Point | 255.1 ± 23.0 °C (Predicted) | [4][6] |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [6][7] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Solubility | Soluble in hot water and cold alkaline solutions; slightly soluble in cold water, ethanol, acetone, DMSO, and methanol; insoluble in ether. | [2][6][7] |
| pKa | 8.55 ± 0.20 (Predicted) | [6] |
| Purity | ≥ 98% (HPLC) | [1][3] |
| Synonyms | 2-Nitroamino-2-imidazoline, N-Nitroimidazolidin-2-imine, N-nitroimino imidazole (B134444) (NNII) | [4][8][6] |
Chemical Structure and Tautomerism
This compound exists in a tautomeric equilibrium between the nitroimine form (N-nitroimidazolidin-2-imine) and the nitramino form (2-nitroamino-2-imidazoline).[1][8][9] This is a type of proton-transfer tautomerism where a hydrogen atom oscillates between two nitrogen atoms, accompanied by a shift in the double bond.[10] While both forms may exist, the specific conditions such as solvent and temperature can influence the equilibrium.[10]
Structural elucidation of imidazolidine derivatives is typically achieved through techniques such as X-ray crystallography for determining the solid-state structure, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for confirming the structure in solution and analyzing its composition.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Nitro imino imidazolidine | 5465-96-3 - BuyersGuideChem [buyersguidechem.com]
- 5. N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]
- 11. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(Nitroimino)imidazolidine from Nitroguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides such as imidacloprid.[1] The document details the prevalent synthetic methodologies originating from nitroguanidine (B56551), offering in-depth experimental protocols and a comparative summary of reaction parameters and yields. Included are visual representations of the synthetic pathway and experimental workflows to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for chemists and researchers in the agrochemical and pharmaceutical industries.
Introduction
This compound, also known as N-nitro-4,5-dihydro-1H-imidazol-2-amine, is a heterocyclic compound of significant industrial importance. Its primary application lies in its role as a direct precursor to imidacloprid, a widely used systemic insecticide.[1][2] The synthesis of this intermediate is a critical step in the manufacturing process of several neonicotinoid pesticides. This guide focuses on the conversion of nitroguanidine to this compound, a common and efficient synthetic route.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and handling.
| Property | Nitroguanidine | This compound |
| IUPAC Name | Nitroguanidine | N-(4,5-dihydro-1H-imidazol-2-yl)nitramide |
| Synonyms | NQ, Picrite | 2-Nitroamino-2-imidazoline, NNII |
| CAS Number | 556-88-7 | 5465-96-3 |
| Molecular Formula | CH₄N₄O₂ | C₃H₆N₄O₂ |
| Molecular Weight | 104.07 g/mol | 130.11 g/mol |
| Appearance | Colorless crystalline solid | White to almost white crystalline powder |
| Melting Point | ~254 °C (decomposes) | 222 °C[1], 216-218°C[3], 232-234°C[4] |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol (B145695) and methanol. | Soluble in DMSO and DMF, slightly soluble in hot water, and soluble in cold alkaline solutions.[2][3] |
| Hazards | High explosive, blast hazard | Skin/eye/respiratory irritant |
Synthetic Methodologies
The primary method for synthesizing this compound involves the cyclization reaction of nitroguanidine with ethylenediamine (B42938) or its salt.[2] Variations of this method exist, primarily differing in the initial setup and reaction conditions.
Synthesis via Ethylenediamine Salt
This common method involves the initial formation of an ethylenediamine salt, which then reacts with nitroguanidine in an aqueous solution.[1][4]
A detailed experimental protocol for this method is provided below.
Materials:
-
Nitroguanidine
-
Ethylenediamine
-
Water
-
Base (e.g., sodium hydroxide, potassium hydroxide, ammonia)[4]
Procedure:
-
Formation of Ethylenediamine Salt: In a reaction vessel, cautiously add a chosen acid (e.g., sulfuric acid) to an aqueous solution of ethylenediamine to form the corresponding salt.[1][4]
-
Reaction with Nitroguanidine: To the solution of the ethylenediamine salt, add nitroguanidine.[1][4]
-
pH Adjustment: Adjust the pH of the reaction mixture to between 8 and 12 using a suitable base.[1][4]
-
Heating and Reaction: Heat the reaction mixture to a temperature between 35°C and 80°C.[1][4] Maintain this temperature for a period of 0.5 to 12 hours.[1][4] A specific example cites heating to 60-65°C for 4-6 hours.[4] Another protocol suggests warming to 80-90°C and stirring for 1 hour.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid product and wash it with water.[1][4] Dry the collected solid to obtain this compound.[1][4]
Yield: Reported yields for this method are typically high, often exceeding 80-90%.[2][4]
One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)
An alternative and more efficient method is a one-pot synthesis that starts from guanidine nitrate, avoiding the isolation of the nitroguanidine intermediate.[1][5]
Materials:
-
Guanidine Nitrate
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Aqueous Ammonia
-
Ethylenediamine
Procedure:
-
Nitration of Guanidine Nitrate: In a reaction flask, cool concentrated sulfuric acid to 5°C.[1][5] Slowly add guanidine nitrate to the cooled acid, ensuring the temperature is controlled.[1][5]
-
Reaction: Stir the resulting mixture at room temperature for 6-8 hours.[1][5] During this time, the guanidine nitrate is converted to nitroguanidine in situ.
-
Quenching: Carefully quench the reaction by adding water.[1][5]
-
Cyclization: To the quenched reaction mass, add aqueous ammonia followed by the addition of ethylenediamine.[1][5]
-
Heating: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 12 hours.[1]
-
Isolation: Cool the mixture, which will cause the product to precipitate.[1] Filter the solid, wash it with water, and then dry to yield this compound.[1]
Data Summary
The following table summarizes the quantitative data associated with the synthesis of this compound from nitroguanidine.
| Parameter | Synthesis via Ethylenediamine Salt | One-Pot Synthesis from Guanidine Nitrate |
| Starting Material | Nitroguanidine | Guanidine Nitrate |
| Key Reagents | Ethylenediamine, Acid, Base | Sulfuric Acid, Ammonia, Ethylenediamine |
| Reaction Temp. | 35-90°C | Room temperature, then 45°C |
| Reaction Time | 0.5-12 hours | 6-8 hours, then 12 hours |
| pH | 8-12 | N/A (neutralized with ammonia) |
| Typical Yield | ~70% to >90%[2][4] | High yields, often >85-90%[2] |
Conclusion
The synthesis of this compound from nitroguanidine is a well-established and efficient process. The choice between the direct cyclization with an ethylenediamine salt and the one-pot synthesis from guanidine nitrate will depend on factors such as the availability of starting materials, desired operational simplicity, and waste management considerations. The one-pot synthesis offers the advantage of avoiding the isolation of the potentially explosive nitroguanidine intermediate.[1][2] Both methods, when carried out under the appropriate conditions, provide high yields of the desired product, a crucial component in the production of important agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 4. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]
- 5. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Nitroimino)imidazolidine
IUPAC Name: N-(Imidazolidin-2-ylidene)nitramide[1]
Synonyms: 2-(Nitroimino)imidazolidine, 2-Nitroamino-2-imidazoline, N-nitroimidazolidin-2-imine[2][3][4][5][6]
Introduction
This compound is a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. It is primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[2] The structural features of this compound, specifically the imidazoline (B1206853) ring and the nitroamino group, suggest potential for broader biological activity, including applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and potential mechanisms of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 5465-96-3[2][3][4][7] |
| Molecular Formula | C₃H₆N₄O₂[2][3][4][7] |
| Molecular Weight | 130.11 g/mol [2][3][4] |
| Melting Point | 222 °C[2][4] |
| Appearance | White to almost white crystalline powder[2][4] |
| Purity | ≥ 98% (HPLC)[2][3][4] |
Synthesis Protocols
The synthesis of this compound is well-documented, primarily in patent literature related to insecticide manufacturing. The following are detailed experimental protocols for common synthesis routes.
Synthesis from Nitroguanidine (B56551) and Ethylenediamine (B42938)
This method involves the reaction of a pre-formed ethylenediamine salt with nitroguanidine.[2][8]
Experimental Protocol:
-
React an acid (e.g., sulfuric acid, hydrochloric acid, or phosphoric acid) with ethylenediamine to form the corresponding ethylenediamine salt.[2]
-
In a reaction vessel, dissolve the ethylenediamine salt and nitroguanidine in a suitable solvent.
-
Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide (B78521) or ammonia (B1221849).[2][8]
-
Maintain the reaction temperature between 35-80°C for a period of 0.5 to 12 hours.[2][8]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the resulting solid, wash with water, and dry to obtain this compound.[2]
One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036)
A more streamlined and environmentally friendly approach is the one-pot synthesis from guanidine nitrate, which avoids the isolation of the nitroguanidine intermediate.[2][9]
Experimental Protocol:
-
In a reaction flask, cool 98% sulfuric acid to 5°C.[9]
-
Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the low temperature.[9]
-
Stir the reaction mixture at room temperature for 6-8 hours.[9]
-
Quench the reaction by carefully adding water.[9]
-
Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[9]
-
Heat the mixture to 45°C and stir for 12 hours.[9]
-
Cool the mixture, neutralize it, and filter the solid product.
-
Wash the product with water and dry to yield this compound.[9]
Role as a Precursor to Imidacloprid
This compound is a key building block for the synthesis of Imidacloprid, a widely used systemic insecticide.[2]
Experimental Protocol for Imidacloprid Synthesis:
-
In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), this compound, and potassium carbonate.[10]
-
Add acetonitrile (B52724) as the solvent and stir the mixture at room temperature for 15 minutes.[10]
-
Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.[10]
-
Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.[10]
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain crude Imidacloprid.[10]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.[10]
Potential Biological Activities and Mechanisms of Action
While primarily known as a synthetic intermediate, the structural motifs of this compound suggest potential for direct biological activity.
Neonicotinoid-like Activity
As the precursor to Imidacloprid, this compound contains the core structure responsible for the insecticidal activity of neonicotinoids. Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to overstimulation of nerve cells, paralysis, and death.[2]
Imidazoline Receptor Interaction
Nitric Oxide Donation
The nitroamino functional group has been investigated for its ability to release nitric oxide (NO), a key signaling molecule in physiological processes such as vasodilation and neurotransmission.[2] Compounds capable of donating NO have therapeutic potential in cardiovascular diseases. While studies have utilized 2-Nitroamino-2-imidazoline in research focused on nitric oxide donors, detailed quantitative data on its NO-releasing capacity is limited.[4]
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay for Imidazoline Receptors
This protocol provides a general framework for assessing the binding affinity of this compound to imidazoline receptors.[11][12][13][14]
Experimental Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing imidazoline receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-clonidine), and varying concentrations of the test compound (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor).[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11][12]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).[13]
Griess Assay for Nitric Oxide Release
This colorimetric assay indirectly measures NO release by quantifying its stable metabolite, nitrite (B80452).[15][16][17][18][19]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate the solution under physiological conditions (37°C). Collect aliquots at various time points.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer.[15]
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.[15]
-
Incubation: Allow the color to develop for a specified time at room temperature, protected from light.
-
Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.[16][19]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[15]
Conclusion
This compound is a compound with a well-established role as a key intermediate in the agrochemical industry. Its synthesis is well-defined with scalable methods available. While its structural similarity to known pharmacologically active classes of compounds suggests potential in drug development, particularly as an antihypertensive agent or a nitric oxide donor, there is a notable lack of publicly available, peer-reviewed data to substantiate these claims with quantitative biological activity and detailed mechanistic studies. Further research is warranted to explore the full therapeutic potential of this molecule.
References
- 1. N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]
- 6. 2-Nitroamino-2-imidazoline | CAS No- 5465-96-3 | Simson Pharma Limited [simsonpharma.com]
- 7. 2-(NITROIMINO)-IMIDAZOLIDINE | CAS 5465-96-3 [matrix-fine-chemicals.com]
- 8. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]
- 9. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol Griess Test [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Tautomerism in 2-(Nitroimino)imidazolidine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-(nitroimino)imidazolidine derivatives, a class of compounds of significant interest in the agrochemical and pharmaceutical industries. Notably, this class includes prominent neonicotinoid insecticides such as imidacloprid (B1192907) and clothianidin. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their structure-activity relationships, metabolic pathways, and interactions with biological targets.
Introduction to Tautomerism in this compound Derivatives
Tautomers are structural isomers of chemical compounds that readily interconvert. In the context of this compound derivatives, several forms of tautomerism are possible, primarily involving proton migration (prototropic tautomerism) and geometric isomerism. The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on the imidazolidine (B613845) ring or the nitroimino group.
The principal tautomeric and isomeric forms relevant to this class of compounds include:
-
Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic nitrogen atom and a ring nitrogen atom. The two forms are the 2-(nitroamino)-2-imidazoline (amino form) and the this compound (imino form).
-
Nitro-Aci Tautomerism: This is a characteristic tautomerism of nitro compounds where a proton migrates from an adjacent carbon or nitrogen to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid species.
-
E/Z Isomerism: This geometric isomerism occurs around the carbon-nitrogen double bond of the nitroimino group, leading to E (entgegen) and Z (zusammen) configurations.
The IUPAC name for imidacloprid, (NE)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide, indicates the prevalence of the imino tautomer and specifies the E-configuration.[1]
Experimental and Computational Characterization
The study of tautomerism in this compound derivatives relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal intensities, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations. Both ¹H and ¹³C NMR are commonly employed. For instance, an intramolecular hydrogen bond between the N-H and the nitro group in imidacloprid has been suggested based on NMR and IR spectral data.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, which can unambiguously identify the tautomeric form present in the crystal lattice. For example, X-ray analysis of clothianidin has shown that it exists exclusively as the E-isomer in its crystalline form.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the relative stabilities of different tautomers. These methods can predict the geometries and free energies of various tautomeric forms in both the gas phase and in solution (using solvent models). Such calculations for clothianidin have indicated that the E-isomer is more stable than the Z-isomer, which is consistent with experimental findings.
Quantitative Data on Tautomeric Equilibria
The following table summarizes available quantitative data on the tautomerism of this compound derivatives.
| Compound | Tautomeric/Isomeric Forms | Method | Conditions | Relative Stability/Ratio | Reference(s) |
| Clothianidin | E/Z Isomers | Quantum Chemical Calculations (DFT/BP/COSMO-RS) | Water, Room Temperature | E-isomer is more stable by ~10.5 kJ/mol. Theoretical E/Z ratio is 65:1. | |
| Clothianidin | E/Z Isomers | Quantum Chemical Calculations | Gas Phase | E-isomer is more stable by 14.6-16.7 kJ/mol. Theoretical E/Z ratio is 750:1. | |
| Clothianidin | E/Z Isomers | X-ray Crystallography | Solid State | Exclusively the E-isomer is observed. |
Detailed Methodologies
Synthesis of this compound
A common method for the synthesis of the parent compound, this compound, involves the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).
Protocol:
-
Nitroguanidine is reacted with ethylenediamine in the presence of water.
-
The reaction mixture is typically heated to around 65°C.
-
The product, this compound, can be isolated and purified.
-
Characterization of the product is performed using techniques such as melting point determination, elemental analysis, IR spectroscopy, and mass spectrometry.
dot
NMR Spectroscopic Analysis of Tautomerism
Generalized Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Analysis of Tautomeric Equilibrium:
-
Identify separate sets of signals corresponding to different tautomers if the interconversion is slow on the NMR timescale.
-
If the interconversion is fast, time-averaged signals will be observed. The chemical shifts of these signals can be compared to theoretical values calculated for each tautomer to infer the position of the equilibrium.
-
The relative integrals of signals from distinct tautomers can be used to determine their molar ratios.
-
X-Ray Crystallographic Analysis
Generalized Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. For example, high-quality crystals of clothianidin were obtained by the slow evaporation of a methanol/water solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (e.g., to -120°C) to minimize thermal vibrations. Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters. The final refined structure will reveal the specific tautomeric form present in the solid state.
dot
Biological Relevance and Mechanism of Action
Derivatives of this compound, such as imidacloprid and clothianidin, are potent insecticides that act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. The binding of these neonicotinoids to nAChRs leads to an overstimulation of nerve cells, resulting in paralysis and death of the insect.
The specific tautomeric form of the neonicotinoid is critical for its binding affinity to the nAChR. The electronegative nitro group of the nitroimino moiety is a key pharmacophore that interacts with the receptor's binding pocket. Molecular docking studies have been employed to model the interaction of neonicotinoids with nAChRs. These studies suggest that the geometry and electronic properties of the tautomer, including the presence and orientation of hydrogen bond donors and acceptors, significantly influence the binding energy. While direct quantitative correlation for each tautomer is an area of ongoing research, it is evident that the predominant tautomeric form in the physiological environment will dictate the compound's biological activity.
dot
Conclusion
The tautomerism of this compound derivatives is a multifaceted phenomenon that significantly impacts their chemical, physical, and biological properties. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the rational design of new, effective, and selective agrochemicals and pharmaceuticals. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful approach to characterizing the tautomeric landscape of these important compounds. Future research should focus on obtaining more extensive quantitative data on tautomeric equilibria in various environments and further elucidating the precise role of individual tautomers in the interaction with their biological targets.
References
An In-depth Technical Guide on the Solubility and Stability of 2-(Nitroimino)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information regarding the solubility and stability of 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3). This compound, a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid, requires well-understood physicochemical properties for applications in drug discovery, quality control, and stability studies.[1][2]
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. Based on available data, this compound exhibits the following solubility characteristics:
Table 1: Qualitative Solubility of this compound
| Solvent System | Solubility |
| Hot Water | Soluble |
| Cold Alkaline Solutions | Easily Soluble |
| Water (unspecified temp.) | Slightly Soluble |
| Ethyl Alcohol | Slightly Soluble |
| Acetone | Slightly Soluble |
| Ether | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: Quantitative solubility data (e.g., in mg/mL or g/100mL at specific temperatures) is not extensively available in the public domain. The information provided is qualitative.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The molecule's structure, containing a nitroamine group and an imidazoline (B1206853) ring, suggests potential susceptibility to degradation under various environmental conditions.[5] Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.[6][7]
Potential Degradation Pathways: The chemical structure of this compound suggests that it may be susceptible to the following degradation pathways:
-
Hydrolysis: The imidazoline ring may be prone to hydrolysis, especially under acidic or basic conditions.[5]
-
Photolysis: Exposure to light may induce degradation.[5]
-
Thermal Degradation: The compound may degrade at elevated temperatures.[5]
-
Oxidation: The nitro group could be subject to reduction or other oxidative transformations.[5]
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Reagents and Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl, room temperature | Degradation, potential hydrolysis of the imidazoline ring.[5] |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Degradation, potential hydrolysis of the imidazoline ring.[5] |
| Oxidation | 3% H₂O₂, room temperature | Formation of oxidation products.[5] |
| Thermal Degradation | 60°C (solid and solution) | Thermally induced degradation.[5] |
| Photolytic Degradation | Exposure to UV or fluorescent light (ICH Q1B guidelines) | Photodegradation products. |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections outline protocols for solubility determination and stability analysis.
This protocol describes a standard method for determining the equilibrium solubility of a compound.
-
Preparation:
-
Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, acetone).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L by taking into account the dilution factor.
-
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acid and Base Hydrolysis:
-
For acid hydrolysis, mix an equal volume of the stock solution with 0.1 M HCl.
-
For base hydrolysis, mix an equal volume of the stock solution with 0.1 M NaOH.
-
Incubate the solutions at room temperature.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Stability:
-
Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.
-
Keep control samples protected from light.
-
Analyze exposed and control samples at appropriate time intervals.
-
-
Analysis of Stressed Samples:
-
Analyze all samples using a stability-indicating analytical method, such as HPLC, to separate the parent compound from any degradation products.[8]
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks to assess peak purity.
-
LC-MS can be used to determine the mass of the degradation products and propose potential structures.[5]
-
A validated HPLC method is essential for the accurate quantification of this compound and the detection of its degradation products.[1][8]
Table 3: Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the mobile phase. Create a series of dilutions for a calibration curve. |
| Sample Preparation | Dissolve the sample in the mobile phase to a nominal concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
The following diagram illustrates the workflow for conducting a forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
This guide provides a foundational understanding of the solubility and stability of this compound. For drug development and research purposes, it is imperative to conduct thorough in-house experimental verification of these properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 4. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 2-(Nitroimino)imidazolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Nitroimino)imidazolidine (CAS 5465-96-3), a heterocyclic compound with applications in pharmaceutical and materials science. Due to the limited availability of published experimental spectra, this document combines predicted data, typical spectroscopic values for relevant functional groups, and detailed experimental protocols to aid in the characterization of this molecule.
Chemical Structure and Properties
This compound, also known as 2-Nitroamino-2-imidazoline, possesses the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol .[1] Its structure consists of a five-membered imidazolidine (B613845) ring with a nitroimino group attached to the C2 carbon.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is valuable for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Broad Singlet | 1H | N-H (Nitroimino) |
| ~7.0 - 8.0 | Broad Singlet | 2H | N-H (Imidazolidine) |
| ~3.6 | Triplet | 4H | CH₂ (Imidazolidine ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=N (Nitroimino) |
| ~43 | CH₂ (Imidazolidine ring) |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amine (N-H) |
| 3000 - 2850 | C-H Stretch | Alkane (C-H) |
| 1640 - 1610 | N-H Bend | Amine (N-H) |
| 1550 - 1475 | Asymmetric N-O Stretch | Nitro (NO₂) |
| 1360 - 1290 | Symmetric N-O Stretch | Nitro (NO₂) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular Ion) |
| 84 | [M - NO₂]⁺ |
| 56 | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ |
Experimental Protocols
Synthesis of this compound
A reported one-pot synthesis process involves the reaction of guanidine (B92328) nitrate (B79036) with sulfuric acid to form nitroguanidine (B56551) in situ.[2] This is followed by a reaction with ethylenediamine (B42938) without the isolation of the nitroguanidine intermediate. The reaction mass is then neutralized and the product is filtered, washed, and dried.[2]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[1]
¹H NMR Acquisition Parameters: [1]
-
Pulse Sequence: Standard single-pulse
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
¹³C NMR Acquisition Parameters: [1]
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Synthesis of this compound.
Caption: NMR structural confirmation workflow.[1]
Caption: Structure-NMR signal relationships.
References
An In-depth Technical Guide on the Mechanism of Action of 2-(Nitroimino)imidazolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Nitroimino)imidazolidine and its derivatives are pivotal precursors in the synthesis of a major class of insecticides known as neonicotinoids. These synthetic compounds are chemically related to nicotine (B1678760) and exert their insecticidal effects by targeting the central nervous system of insects. This technical guide provides a comprehensive overview of the mechanism of action of these precursors, focusing on their conversion to active neonicotinoids and their subsequent interaction with the target site. The document includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The core structure of this compound serves as a fundamental building block for blockbuster insecticides like imidacloprid (B1192907) and clothianidin. While the precursors themselves are not the primary active agents, their chemical structure is ingeniously designed for facile conversion into potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).
Core Mechanism of Action: From Precursor to Potent Agonist
The mechanism of action of this compound precursors is intrinsically linked to the biological activity of the neonicotinoid insecticides derived from them. The process can be understood as a two-stage mechanism:
-
Chemical Synthesis: The this compound moiety is reacted with other chemical entities, typically a chloromethyl-substituted heterocycle (like 2-chloro-5-chloromethylpyridine for imidacloprid), to form the final neonicotinoid structure. This synthesis is a critical step in creating the ultimate toxicophore.
-
Biological Action of the Neonicotinoid: Once the neonicotinoid is formed and introduced into the insect, it acts as a selective agonist of the insect's nicotinic acetylcholine receptors (nAChRs).[1] This binding action is the crux of its insecticidal effect.
Neonicotinoids bind to the nAChRs in the postsynaptic membrane of neurons in the insect's central nervous system. This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with a much higher affinity and persistence. The key differences in the interaction are:
-
Agonistic Binding: Neonicotinoids act as super-agonists, causing the nAChR ion channels to open.
-
Persistent Activation: Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoids are not easily broken down, leading to a persistent and excessive stimulation of the neurons.
-
Nerve Depolarization: This sustained activation results in a continuous influx of ions, leading to the depolarization of the postsynaptic membrane.
-
Paralysis and Death: The constant firing of the neurons ultimately leads to paralysis and the death of the insect.
The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the structure of the nAChR subtypes between these two groups.[2]
Quantitative Data Summary
While direct quantitative data on the biological activity of this compound precursors is scarce in the literature, extensive research has been conducted on the final neonicotinoid products. The following table summarizes key quantitative parameters for representative neonicotinoids derived from these precursors.
| Compound | Target Organism | Assay Type | Parameter | Value | Reference |
| Imidacloprid Analogue (DC-Imi) | Nilaparvata lugens (Susceptible Strain) | Topical Application | LD50 (48h) | 1.87 mg/L | [1] |
| Imidacloprid | Nilaparvata lugens (Susceptible Strain) | Topical Application | LD50 (48h) | 4.35 mg/L | [1] |
| Imidacloprid Analogue (DC-Imi) | Xenopus oocyte expressing Nlα1/rβ2 nAChRs | Two-electrode voltage clamp | EC50 | 1.35 μM | [3] |
| Imidacloprid | Xenopus oocyte expressing Nlα1/rβ2 nAChRs | Two-electrode voltage clamp | EC50 | 2.43 μM | [3] |
Experimental Protocols
Understanding the mechanism of action of neonicotinoids relies on specific experimental assays. Below are detailed methodologies for key experiments.
Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of a test compound for insect nAChRs using a radiolabeled ligand, such as [3H]imidacloprid.[4]
I. Materials and Reagents:
-
Insect tissue rich in nAChRs (e.g., house fly heads, cockroach brains)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]imidacloprid)
-
Unlabeled competitor (e.g., imidacloprid or another high-affinity ligand for determining non-specific binding)
-
Test compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
II. Methodology:
-
Membrane Preparation:
-
Homogenize insect tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This protocol is used to functionally characterize the interaction of compounds with specific nAChR subtypes expressed in Xenopus oocytes.[3]
I. Materials and Reagents:
-
Xenopus laevis oocytes
-
cRNA of the desired insect nAChR subunits
-
Recording solution (e.g., ND96)
-
Agonist (e.g., acetylcholine) and test compound solutions
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system)
II. Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Prepare cRNA of the desired insect nAChR subunits using in vitro transcription kits.
-
Inject approximately 50 nL of the cRNA solution into each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist (e.g., acetylcholine) to elicit an inward current.
-
To test for antagonistic activity, co-apply the test compound with the agonist.
-
To test for agonistic activity, apply the test compound alone.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of the test compound.
-
Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: From Precursor to Paralysis: The Neonicotinoid Action Pathway.
Caption: Key Experimental Workflows for Characterizing Neonicotinoid Activity.
Caption: Logical Progression from Precursor Scaffold to Biological Effect.
Conclusion
The this compound core is a cornerstone of modern insecticide development, providing the essential scaffold for a generation of highly effective neonicotinoids. While these precursors are not the direct effectors of insect mortality, their role in the synthesis of potent nAChR agonists is undeniable. A thorough understanding of the conversion of these precursors into their active forms and the subsequent interaction with the insect nervous system is crucial for the development of new, more selective, and environmentally safer insecticides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of crop protection and drug development.
References
The Ascendant Agonists: A Technical Guide to the Biological Activity of Novel 2-(Nitroimino)imidazolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(nitroimino)imidazolidine scaffold represents a cornerstone in modern insecticide development, forming the core of the highly successful neonicotinoid class. These compounds exert their potent insecticidal effects through selective agonism of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1] This technical guide provides an in-depth analysis of the biological activity of novel analogs of this compound, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and the scientific workflow for their discovery.
Quantitative Biological Activity Data
The insecticidal efficacy of this compound analogs is determined by a range of factors, including their affinity for the target receptor and their pharmacokinetic properties within the insect. The following tables summarize key quantitative data from various studies, providing a comparative overview of the biological activity of different analogs.
Table 1: Insecticidal Activity of 1-(6-Chloronicotinyl)-2-(nitroimino)imidazolidine Analogs against Green Rice Leafhopper (Nephotettix cincticeps)
| Compound ID | R Group (Substitution on Imidazolidine Nitrogen) | LC₉₀ (ppm)[2] |
| 7 | H | 0.32 |
| 8 | Me | 1.6 |
| 9 | Et | 8.0 |
| 10 | n-Pr | 0.32 |
| 11 | iso-Pr | 40 |
| 12 | Allyl | 0.32 |
| 13 | Propargyl | 0.32 |
| 14 | n-Butyl | 1.6 |
| 15 | n-Amyl | 40 |
| 16 | COMe | 0.32 |
| 17 | COPh | 0.32 |
| 18 | CN | 0.32 |
| Fenitrothion | (Standard) | 200 |
Table 2: Electrophysiological and Insecticidal Activity of a Des-chloro Imidacloprid Analog
| Compound | Target Receptor/Organism | EC₅₀ (μM) | Iₘₐₓ (% of Acetylcholine) | LC₅₀ (mg/L) |
| DC-Imi (Des-chloro Imidacloprid) | Nilaparvata lugens nAChR (Nlα1/rβ2) | 1.8-fold higher efficacy than imidacloprid | Not Reported | Significantly higher toxicity than imidacloprid |
| Imidacloprid | Nilaparvata lugens nAChR (Nlα1/rβ2) | Not Reported | Not Reported | Not Reported |
Table 3: Binding Affinity of Neonicotinoids to Housefly Head Nicotinic Acetylcholine Receptors
| Compound | Kᵢ (nM) |
| Imidacloprid | 0.4 |
| Clothianidin | 0.5 |
| Thiamethoxam | 1.2 |
Experimental Protocols
The evaluation of novel this compound analogs involves a series of standardized and specialized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Insecticidal Activity Bioassay (Topical Application)
This protocol outlines a standard method for determining the contact toxicity of a compound to a target insect species.
1. Test Compound Preparation:
- Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
2. Insect Rearing and Selection:
- Rear a susceptible strain of the target insect species under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark cycle).
- Select healthy, uniform-sized adult insects for testing.
3. Topical Application:
- Anesthetize the insects briefly using carbon dioxide.
- Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.
- A control group should be treated with the solvent only.
4. Incubation and Observation:
- Place the treated insects in clean containers with access to food and water.
- Maintain the insects under the same controlled conditions as for rearing.
- Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is defined as the inability of the insect to make coordinated movements when prodded.
5. Data Analysis:
- For each concentration, calculate the percentage mortality, correcting for control mortality using Abbott's formula.
- Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.
Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for insect nAChRs.
1. Membrane Preparation:
- Dissect the heads of the target insect species (e.g., houseflies, cockroaches) and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes containing the nAChRs.
- Resuspend the membrane pellet in the binding buffer.
2. Binding Assay:
- In a microtiter plate, combine the membrane preparation, a radiolabeled ligand with known affinity for nAChRs (e.g., [³H]imidacloprid), and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, include a set of wells with a high concentration of a known nAChR agonist (e.g., unlabeled imidacloprid).
- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation.
Protocol 3: Patch-Clamp Electrophysiology on Insect Neurons
This protocol provides a method for studying the functional effects of this compound analogs on individual insect neurons.
1. Neuron Preparation:
- Isolate the central nervous system (e.g., thoracic or abdominal ganglia) from the target insect.
- Enzymatically treat the ganglion to soften the sheath and allow access to individual neurons.
- Mechanically dissociate the neurons and plate them on a coverslip.
2. Electrophysiological Recording Setup:
- Mount the coverslip with the isolated neurons onto the stage of an inverted microscope equipped with micromanipulators.
- Use a patch-clamp amplifier and data acquisition system.
- Pull glass micropipettes to a resistance of 3-5 MΩ and fill them with an appropriate internal solution.
3. Whole-Cell Patch-Clamp Recording:
- Under visual guidance, carefully approach a single neuron with the micropipette.
- Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
- Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
4. Compound Application:
- In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).
- Perfuse the recording chamber with an external saline solution.
- Apply the test compound at various concentrations to the neuron through the perfusion system.
5. Data Acquisition and Analysis:
- Record the inward currents evoked by the application of the test compound.
- Construct a dose-response curve by plotting the current amplitude against the compound concentration.
- Determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximum response) and the maximum current (Iₘₐₓ) from the curve.
Visualizations
Signaling Pathway of this compound Analogs
The primary mechanism of action of this compound analogs is their agonistic effect on insect nicotinic acetylcholine receptors (nAChRs). This leads to the persistent activation of these receptors, causing uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect.
Caption: Agonistic binding of this compound analogs to insect nAChRs.
Experimental Workflow for Novel Analog Discovery
The discovery and development of novel this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the discovery and optimization of novel insecticides.
Logical Relationship in SAR Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect biological activity.
Caption: Key relationships explored in SAR studies of this compound analogs.
References
The Ascendant Core: A Technical Guide to 2-(Nitroimino)imidazolidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(nitroimino)imidazolidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the highly successful neonicotinoid insecticides, including the widely utilized imidacloprid. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this versatile chemical class. Beyond their profound impact on agrochemicals, this document delves into the expanding therapeutic potential of this compound derivatives, including their emerging roles as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this dynamic field.
Introduction
The this compound core is a five-membered heterocyclic ring system characterized by a nitroguanidine (B56551) moiety incorporated within an imidazolidine (B613845) framework. This structural motif has proven to be exceptionally fruitful in the discovery of potent and selective biological agents. The electronic properties conferred by the nitroimino group are pivotal to the bioactivity of these compounds, influencing their binding affinity to specific molecular targets.
The most prominent application of this scaffold to date has been in the development of neonicotinoid insecticides.[1] These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of neurotransmission, paralysis, and eventual death of the target pest.[1][2] The high selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts has been a key factor in their widespread adoption in crop protection.[3]
More recently, research has begun to uncover the potential of this compound and related nitroimidazole derivatives in other therapeutic areas, particularly as antimicrobial agents.[4][5] The mechanism in this context is distinct from their insecticidal action and is predicated on the reductive activation of the nitro group under anaerobic conditions to generate cytotoxic radical species that damage microbial DNA.[2][6][]
This guide will systematically review the medicinal chemistry of this compound derivatives, providing a comprehensive resource for researchers engaged in the design and synthesis of novel bioactive molecules based on this privileged scaffold.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound core is a critical first step in the development of derivatives. Several synthetic routes have been established, with one-pot procedures being particularly efficient.
A common and effective method involves the reaction of nitroguanidine with ethylenediamine (B42938).[8] An alternative one-pot synthesis starts from guanidine (B92328) nitrate (B79036), which is first converted to nitroguanidine in situ using sulfuric acid, followed by reaction with ethylenediamine without the need to isolate the nitroguanidine intermediate.[9][10]
The synthesis of N-substituted derivatives, such as the neonicotinoid insecticide imidacloprid, is typically achieved by reacting the this compound core with a suitable electrophile. In the case of imidacloprid, this involves the coupling of this compound with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of a base.[11][12]
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.
Insecticidal Activity: Neonicotinoids
The most significant contribution of this compound derivatives to medicinal chemistry is their role as neonicotinoid insecticides. Imidacloprid, the first commercially successful neonicotinoid, exemplifies the potent and selective insecticidal activity of this class.
Mechanism of Action: Targeting Insect nAChRs
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.[13][14] The binding of neonicotinoids to insect nAChRs is essentially irreversible and leads to a persistent activation of the receptor, causing a blockage of the nicotinergic neuronal pathway.[1][2] This sustained stimulation results in the paralysis and eventual death of the insect.[2]
The selectivity of neonicotinoids for insects over mammals is attributed to their higher binding affinity for insect nAChR subtypes.[3]
Signaling Pathway of Neonicotinoid Action
The binding of a neonicotinoid agonist to the insect nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.
Structure-Activity Relationship (SAR) Data
The insecticidal potency of this compound derivatives is highly dependent on their chemical structure. The following table summarizes key SAR findings and provides quantitative data for selected neonicotinoids.
| Compound | R Group (on Imidazolidine N) | X Group (on Imine) | Target Organism | LC50 (mmol/L) | Reference |
| Imidacloprid | 6-Chloro-3-pyridylmethyl | N-NO2 | Aphis craccivora | 0.03502 | [15] |
| Analogue 7 | 6-Chloro-3-pyridylmethyl | CH-NO2 | Aphis craccivora | 0.01567 | [15] |
| Analogue 9 | 6-Chloro-3-pyridylmethyl | C(CN)-NO2 | Aphis craccivora | 0.00974 | [15] |
| Analogue 12 | 2-Chloro-5-thiazolylmethyl | CH-NO2 | Aphis craccivora | 0.02494 | [15] |
| Analogue 13 | 2-Chloro-5-thiazolylmethyl | C(CN)-NO2 | Aphis craccivora | 0.01893 | [15] |
Antimicrobial Activity
Beyond their insecticidal properties, nitroimidazole-containing compounds, including derivatives of the this compound scaffold, have demonstrated promising antimicrobial activity, particularly against anaerobic bacteria and certain protozoa.[4][5]
Mechanism of Action: Reductive Activation
The antimicrobial mechanism of nitroimidazoles is fundamentally different from their action on nAChRs. These compounds are prodrugs that require reductive activation within the microbial cell.[6][] In the low-oxygen environment of anaerobic organisms, the nitro group is reduced by microbial nitroreductases to form highly reactive nitro radical anions and other cytotoxic intermediates.[2] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[3][6] The requirement for a low redox potential for this activation confers selectivity for anaerobic microbes over aerobic host cells.[3]
Signaling Pathway of Antimicrobial Action
The following diagram illustrates the proposed mechanism of action for nitroimidazole-based antimicrobial agents.
Antimicrobial Activity Data
The following table presents minimum inhibitory concentration (MIC) data for representative nitroimidazole derivatives against various microbial strains.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Nitroimidazole | Metronidazole | Bacteroides fragilis | 0.5 - 2 | [16] |
| Nitroimidazole | Tinidazole | Giardia lamblia | 0.1 - 1 | [] |
| 2-Thioxoimidazolidinone | Derivative with -Br, -NO2, -OCH3 | Gram-negative bacteria | >100 | [17] |
| 2-Thioxoimidazolidinone | RPI-10 (with -OH) | Staphylococcus aureus | 62.5 | [17] |
Experimental Protocols
Synthesis of this compound (One-Pot Method)[9][10]
-
Reaction Setup: In a reaction flask equipped with a stirrer and cooling bath, add concentrated sulfuric acid (98%).
-
Addition of Guanidine Nitrate: Cool the sulfuric acid to 5°C and slowly add guanidine nitrate while maintaining the temperature below 40°C.
-
Nitroguanidine Formation: Stir the reaction mixture at room temperature for 6-8 hours to facilitate the formation of nitroguanidine.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Cyclization: Add aqueous ammonia (B1221849) to the reaction mass, followed by the addition of ethylenediamine.
-
Reaction: Heat the mixture to 45°C and stir for 12 hours.
-
Isolation: Cool the reaction mixture, neutralize it, and filter the resulting solid. Wash the product with water and dry to obtain this compound.
Synthesis of Imidacloprid[11][12]
-
Reaction Setup: In a suitable organic solvent (e.g., acetonitrile (B52724) or dimethylformamide), dissolve this compound and an alkali carbonate (e.g., potassium carbonate).
-
Addition of Pyridine Derivative: Under reflux conditions, gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the mixture.
-
Reaction: Stir the reaction mixture at 35-40°C for 6-8 hours.
-
Work-up: Cool the reaction to room temperature and filter the solid.
-
Purification: The filtrate can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield imidacloprid.
Insecticidal Activity Assay (Aphid Dip Method)[15]
-
Compound Preparation: Dissolve the test compounds in acetone (B3395972) and dilute with water containing a surfactant (e.g., Triton X-100) to obtain a series of desired concentrations.
-
Insect Rearing: Rear cowpea aphids (Aphis craccivora) on suitable host plants under controlled environmental conditions.
-
Exposure: Dip the host plant leaves infested with aphids into the test solutions for a specified duration (e.g., 5 seconds).
-
Incubation: Place the treated leaves in a petri dish with a moist filter paper and incubate under controlled conditions.
-
Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead and live aphids to determine the mortality rate.
-
Data Analysis: Calculate the LC50 value using probit analysis.
nAChR Binding Assay[18]
-
Membrane Preparation: Homogenize insect heads (e.g., housefly) in a binding buffer at 4°C. Centrifuge the homogenate to obtain a crude membrane pellet.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]imidacloprid or [3H]N-methyl-lycaconitine) and varying concentrations of the test compound in a binding buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[19][20]
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold has demonstrated remarkable versatility and significance in medicinal chemistry. Its initial and most profound impact has been in the agrochemical sector, providing a foundation for the development of potent and selective neonicotinoid insecticides. The well-elucidated mechanism of action at the insect nAChR continues to guide the design of new insect control agents. Furthermore, the exploration of this chemical class in other therapeutic areas, particularly as antimicrobial agents with a distinct reductive activation mechanism, highlights its ongoing potential for drug discovery. The synthetic accessibility of the core structure and the amenability to diverse functionalization make the this compound a privileged scaffold for the generation of novel bioactive compounds. The data and protocols presented in this guide are intended to serve as a comprehensive resource to stimulate and support further innovation in this exciting and impactful area of medicinal chemistry.
References
- 1. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 2. lecturio.com [lecturio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caltestlabs.com [caltestlabs.com]
- 6. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 10. ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests [goldstandarddiagnostics.com]
- 11. A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco(toxicological) Assessment of the Neonicotinoid Formulation Actara® Using Planarian Girardia tigrina as Model Organism [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. ijpcbs.com [ijpcbs.com]
Potential Applications of 2-(Nitroimino)imidazolidine in Polymer Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of 2-(Nitroimino)imidazolidine as a monomer or direct additive in polymer chemistry is a novel area with limited published research. This guide, therefore, presents potential applications based on the compound's known chemical properties and the established polymer chemistry of related functional groups. The experimental protocols and data presented are hypothetical and intended to serve as a foundational framework for future research and development.
Introduction
This compound, also known as N-nitroimidazolidin-2-imine, is a heterocyclic compound with the chemical formula C₃H₆N₄O₂.[1][2][3][4] It is recognized for its role as a key intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid.[4][5] While its primary application has been in agrochemicals, its unique molecular structure, featuring a nitroimino group and a saturated imidazolidine (B613845) ring, suggests intriguing possibilities for its use in polymer science. One source has noted its potential for incorporation into polymer matrices to enhance mechanical and thermal properties, though specific applications and methodologies remain largely unexplored.[6] This technical guide aims to explore the theoretical potential of this compound in polymer chemistry, proposing avenues for research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior in polymerization reactions and its potential impact on polymer properties.
| Property | Value | Reference |
| CAS Number | 5465-96-3 | [1][2][3][4][6] |
| Molecular Formula | C₃H₆N₄O₂ | [1][2][3][4] |
| Molecular Weight | 130.11 g/mol | [1][2][6] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 216-222 °C | [4][6] |
| Purity | ≥98% (HPLC) | [1][6] |
| Solubility | Soluble in hot water and cold alkaline solutions; slightly soluble in water, ethanol, and acetone; insoluble in ether. | [4] |
Potential Applications in Polymer Chemistry
The bifunctional nature of this compound, arising from the reactive sites on both the nitroimino group and the imidazolidine ring, opens up several hypothetical applications in polymer chemistry.
As a Monomer for Step-Growth Polymerization
The imidazolidine ring contains two secondary amine protons that could potentially participate in condensation reactions with suitable comonomers.
-
Synthesis of Polyimides: While direct polymerization with dianhydrides might be challenging, derivatization of the imidazolidine ring to introduce diamine functionalities could enable the synthesis of novel polyimides. Research on other imidazolidine-containing monomers has shown that the resulting polyimides can exhibit excellent solubility and high glass transition temperatures.[7]
-
Synthesis of Polyureas and Polyurethanes: The amine protons could react with diisocyanates to form polyureas or with phosgene/diphosgene to create chloroformate intermediates for subsequent reaction with diols to yield polyurethanes.
As a Reactive Additive or Curing Agent
The nitroimino group is a polar, electron-withdrawing moiety that could impart specific properties to a polymer matrix.
-
Enhancing Thermal Stability: The high nitrogen content and the presence of the nitro group could potentially enhance the thermal stability and char yield of polymers, making it a candidate for a flame-retardant additive.[6]
-
Modifying Surface Properties: The polarity of the molecule could be exploited to modify the surface energy of polymers, improving adhesion and wettability.
-
Curing Agent for Epoxy Resins: The secondary amines in the imidazolidine ring could act as curing agents for epoxy resins, potentially leading to cured materials with high thermal stability and specific mechanical properties.
Proposed Experimental Protocols
The following are hypothetical experimental protocols for exploring the use of this compound in polymer synthesis.
Hypothetical Synthesis of a Polyurea via Reaction with a Diisocyanate
Objective: To synthesize a polyurea by reacting this compound with a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI).
Materials:
-
This compound
-
Methylene Diphenyl Diisocyanate (MDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar equivalent of this compound in anhydrous DMF under a nitrogen atmosphere.
-
Slowly add an equimolar amount of MDI to the solution at room temperature with vigorous stirring.
-
After the initial exothermic reaction subsides, heat the reaction mixture to 80-100 °C and maintain for several hours to ensure complete polymerization.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum at 60 °C.
-
Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).
Visualizations of Potential Workflows and Pathways
Logical Workflow for Polymer Synthesis and Characterization
References
- 1. scbt.com [scbt.com]
- 2. N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(NITROIMINO)-IMIDAZOLIDINE | CAS 5465-96-3 [matrix-fine-chemicals.com]
- 4. dicyandiamide.com [dicyandiamide.com]
- 5. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Computational Modeling of 2-(Nitroimino)imidazolidine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for investigating the electronic structure of 2-(Nitroimino)imidazolidine. As a key intermediate in the synthesis of neonicotinoid insecticides, understanding its molecular geometry, charge distribution, and frontier molecular orbitals is crucial for optimizing its synthesis and exploring potential new applications. This document outlines the standard computational protocols, data presentation strategies, and a logical workflow for such an investigation. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide establishes a robust framework for its computational characterization based on well-established theoretical chemistry principles.
Introduction
This compound is a heterocyclic compound of significant interest due to its role as a precursor in the production of various agrochemicals. The electronic structure of this molecule dictates its reactivity, stability, and potential interactions with biological targets. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the necessary steps to perform a comprehensive computational analysis of this compound, providing researchers with a foundational understanding of its electronic characteristics.
Molecular and Electronic Properties
A thorough computational study of this compound will yield valuable data on its molecular geometry and electronic properties. These calculations are fundamental to predicting the molecule's behavior in chemical reactions.
Optimized Molecular Geometry
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Example)
| Parameter | Atom Pair/Triplet/Quartet | Value (Å or °) |
| Bond Lengths | C1-N2 | Value |
| N2-C3 | Value | |
| C3-N4 | Value | |
| N4-C5 | Value | |
| C5-N1 | Value | |
| C1-N6 | Value | |
| N6-N7 | Value | |
| N7-O8 | Value | |
| N7-O9 | Value | |
| Bond Angles | N1-C1-N2 | Value |
| C1-N2-C3 | Value | |
| N2-C3-N4 | Value | |
| C3-N4-C5 | Value | |
| N4-C5-N1 | Value | |
| N1-C1-N6 | Value | |
| C1-N6-N7 | Value | |
| N6-N7-O8 | Value | |
| O8-N7-O9 | Value | |
| Dihedral Angles | N2-C1-N1-C5 | Value |
| N6-C1-N1-C5 | Value |
Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.
Electronic Properties
Understanding the distribution of electrons within the molecule is key to predicting its reactivity. Key electronic properties include Mulliken atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).
Mulliken charge analysis provides an estimation of the partial atomic charges on each atom in the molecule.[1][2] This information helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding reaction mechanisms.[1][2]
Table 2: Calculated Mulliken Atomic Charges for this compound (Illustrative Example)
| Atom | Charge (e) |
| C1 | Value |
| N2 | Value |
| C3 | Value |
| N4 | Value |
| C5 | Value |
| N1 | Value |
| N6 | Value |
| N7 | Value |
| O8 | Value |
| O9 | Value |
| H (attached to N) | Value |
| H (attached to C) | Value |
Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.[1][2][3] A smaller energy gap generally implies higher reactivity.[1][2]
Table 3: Frontier Molecular Orbital Energies of this compound (Illustrative Example)
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would be populated with the results from a DFT calculation.
Experimental Protocols: A Computational Approach
This section details the standard computational methodology for determining the electronic structure of this compound. These protocols are based on widely accepted practices in the field of computational chemistry.
Molecular Structure Generation
The initial step involves building the 3D structure of this compound using a molecular modeling software package (e.g., GaussView, Avogadro).
Quantum Chemical Calculations
All quantum chemical calculations should be performed using a reputable software package such as Gaussian, ORCA, or GAMESS. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.
The initial molecular structure is optimized to find the lowest energy conformation. A commonly used and reliable level of theory for this purpose is B3LYP with a 6-311++G(d,p) basis set.[1] This combination provides a good description of the electronic structure for many organic molecules. The optimization process should be continued until the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and other thermodynamic properties.
Once the optimized geometry is confirmed, the electronic properties can be calculated. This is typically done as part of the same calculation as the frequency analysis or in a subsequent single-point energy calculation. The Mulliken atomic charges and the HOMO-LUMO energies are standard outputs from these calculations.
Workflow for Computational Analysis
The logical flow of a computational study on this compound can be visualized as a clear, step-by-step process.
Caption: A logical workflow for the computational study of this compound.
Conclusion
This technical guide has outlined a robust and standard methodology for the computational modeling of the electronic structure of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and the calculation of key electronic properties such as Mulliken charges and HOMO-LUMO energies, researchers can gain significant insights into the reactivity and stability of this important molecule. The provided workflow and data presentation templates offer a clear framework for conducting and reporting such computational studies, thereby facilitating further research in drug development and agrochemical synthesis.
References
Methodological & Application
Application Note & Protocol: HPLC Method for Purity Analysis of 2-(Nitroimino)imidazolidine
This document provides a detailed application note and protocol for the purity analysis of 2-(Nitroimino)imidazolidine using a robust High-Performance Liquid Chromatography (HPLC) method. This method is applicable for the determination of purity and the analysis of related substances and potential degradation products.
Introduction
This compound, also known as 2-Nitroamino-2-imidazoline, is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, notably the neonicotinoid insecticide, Imidacloprid.[1] The purity of this intermediate directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or commercial product.[1] Therefore, a validated and reliable analytical method is essential for its quality control. This application note presents a gradient, reverse-phase HPLC method developed and validated for the purity analysis of this compound.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis. Given that this compound is a polar compound, a C18 column suitable for aqueous mobile phases is recommended.[1] A gradient elution is utilized to ensure the separation of the main analyte from potential impurities with varying polarities.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH2PO4) in HPLC grade water, pH adjusted to 3.0 with phosphoric acid. Filtered through a 0.45 µm membrane filter and degassed.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade). Filtered through a 0.45 µm membrane filter and degassed.[1] |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., around its λmax) |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Experimental Protocols
Reagent and Sample Preparation
-
Diluent: A mixture of Water and Acetonitrile (80:20 v/v) is used as the diluent.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
HPLC Analysis Protocol
-
Set up the HPLC system according to the chromatographic conditions specified above.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a blank (diluent) to ensure the absence of interfering peaks.[1]
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1]
-
Inject the sample solution in duplicate.[1]
Forced Degradation Studies Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies can be performed.[2]
-
Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M HCl. Incubate at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.[2]
-
Base Hydrolysis: To a solution of this compound, add an equal volume of 0.1 M NaOH. Incubate at room temperature and analyze samples at various time points. Neutralize the samples before HPLC analysis.[2]
-
Oxidative Degradation: To a solution of this compound, add a solution of 3% hydrogen peroxide. Incubate at room temperature and analyze at various time points.[2]
-
Thermal Degradation: Expose the solid sample of this compound to heat (e.g., 60°C) and analyze samples at various time points.[3]
Data Presentation
The following tables summarize the expected quantitative data from method validation, demonstrating the method's suitability for its intended purpose.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of 5 replicate injections | ≤ 2.0% | 0.8% |
Table 3: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.9% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |
| Specificity | No interference from blank, placebo, or degradation products | Complies |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Potential degradation pathways under stress conditions.
References
Application Note: GC-MS Analysis of 2-(Nitroimino)imidazolidine Synthesis Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of the synthesis reaction of 2-(Nitroimino)imidazolidine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate monitoring of its synthesis is crucial for process optimization, quality control, and impurity profiling. This document provides detailed methodologies for both the synthesis and the subsequent GC-MS analysis, including sample preparation, instrument parameters, and data interpretation. A summary of expected quantitative data and a visual representation of the experimental workflow are also presented to facilitate implementation in a research and development setting.
Introduction
This compound (CAS 5465-96-3), also known as 2-Nitroamino-2-imidazoline, is a heterocyclic compound of significant interest in the chemical and pharmaceutical industries.[2][3][4][5] It serves as a vital precursor in the manufacturing of neonicotinoid insecticides and other bioactive molecules.[1] The synthesis of this compound typically involves the reaction of nitroguanidine (B56551) with ethylenediamine (B42938) or a one-pot synthesis from guanidine (B92328) nitrate.[3] To ensure the safety, efficacy, and quality of the final products, it is imperative to monitor the synthesis reaction for product yield, purity, and the presence of any process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for analyzing the complex mixtures generated during organic synthesis. This application note provides a starting point for developing a robust GC-MS method for the analysis of this compound synthesis.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound is the reaction of nitroguanidine with ethylenediamine in an aqueous medium.[3]
Materials:
-
Nitroguanidine
-
Ethylenediamine
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
In a reaction vessel, suspend nitroguanidine in deionized water.
-
While stirring, slowly add ethylenediamine to the suspension.
-
Heat the reaction mixture to 65 °C and maintain for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by taking aliquots for GC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
GC-MS Analysis Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and reaction conditions.
1. Sample Preparation:
-
Reaction Mixture: Take a 100 µL aliquot of the reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile). Vortex the sample to ensure homogeneity. If necessary, centrifuge the sample to remove any particulate matter and transfer the supernatant to a GC vial.
-
Isolated Product: Accurately weigh approximately 1 mg of the dried product, dissolve it in 1 mL of a suitable solvent, and transfer to a GC vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Note on Derivatization: this compound is a polar molecule. While this protocol outlines a direct analysis approach, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability, leading to enhanced sensitivity and reproducibility.
Data Presentation
The following table summarizes hypothetical quantitative data from the GC-MS analysis of a typical this compound synthesis reaction.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity/Yield (%) |
| Ethylenediamine (unreacted) | 3.5 | 30, 44, 60 | - |
| Nitroguanidine (unreacted) | 8.2 | 42, 60, 104 | - |
| This compound | 12.5 | 130 (M+), 84, 71, 56 | 95 |
| Impurity A (e.g., Aminoguanidine) | 7.8 | 59, 74 | < 1 |
| Impurity B (e.g., By-product X) | 14.1 | (To be determined) | < 0.5 |
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Discussion
The successful GC-MS analysis of the this compound synthesis reaction hinges on several key factors. The choice of a non-polar column like the HP-5MS is suitable for separating a range of compounds with varying polarities that may be present in the reaction mixture. The temperature program is designed to first elute volatile starting materials like ethylenediamine at lower temperatures, followed by the product and less volatile impurities at higher temperatures.
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 130. Common fragmentation patterns for such compounds include the loss of the nitro group (-NO2, 46 Da) and cleavage of the imidazolidine (B613845) ring, leading to characteristic fragment ions. The mass spectrum available on PubChem for N-nitroimidazolidin-2-imine can be used as a reference for positive identification.[6]
Potential impurities in the synthesis can arise from unreacted starting materials, side reactions, or degradation of the product. For instance, the reaction of nitroguanidine with impurities in the ethylenediamine or side reactions of nitroguanidine itself could lead to by-products. Aminoguanidine is a known potential by-product in reactions involving nitroguanidine. Careful analysis of the total ion chromatogram for minor peaks and subsequent mass spectral interpretation are crucial for impurity profiling.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of the synthesis of this compound. The described methods for synthesis and analysis, along with the provided data and visualizations, offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries. The successful implementation of this protocol will enable efficient reaction monitoring, leading to improved product quality and a better understanding of the reaction chemistry. Further optimization of the GC-MS method, potentially including derivatization, may be beneficial for achieving higher sensitivity and more robust quantitative results.
References
analytical method validation for 2-(Nitroimino)imidazolidine quantification
An Application Note and Protocol for the Analytical Method Validation of 2-(Nitroimino)imidazolidine Quantification
Application Note
Introduction
This compound is a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid.[1][2] Its accurate quantification is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API) or agrochemical product. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications.[3][4]
Analytical Principle
The developed method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). This combination ensures a robust separation of the analyte from potential impurities and degradation products. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4) (analytical grade)[2]
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters[2]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector is used.[3][6]
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH2PO4 buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[2]
-
Diluent: A mixture of water and acetonitrile (80:20, v/v) is used as the diluent.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover a concentration range of 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[6]
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2] Filter the solution through a 0.45 µm syringe filter before injection.[6]
4. HPLC Analysis Protocol
-
Set up the HPLC system according to the chromatographic conditions specified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.[2]
-
Perform five replicate injections of a mid-range standard solution to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solutions.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[3][4]
1. Specificity
Specificity was evaluated by analyzing the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. To further assess specificity, forced degradation studies were conducted. The drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) to demonstrate that the degradation products do not interfere with the quantification of the analyte.
2. Linearity
Linearity was assessed by analyzing six calibration standards ranging from 1 µg/mL to 100 µg/mL.[6] The calibration curve was constructed by plotting the peak area versus the concentration of the analyte. The correlation coefficient (r²) was calculated.
3. Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.
4. Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were analyzed on the same day. The RSD of the results was calculated.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision. The RSD between the two sets of results was calculated.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[7]
6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1)
-
Acetonitrile composition in the mobile phase (± 1%)
The system suitability parameters were checked under each modified condition.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,300 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.2 | 99.3% |
| Mean Recovery | 99.8% |
Table 4: Precision Data
| Precision Type | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method was found to be robust for all tested parameters. |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
Application Notes: Synthesis of Imidacloprid from 2-(Nitroimino)imidazolidine
Introduction
Imidacloprid (B1192907) is a neonicotinoid insecticide, notable for its systemic action in plants and its efficacy against a wide range of sucking insects.[1] Its synthesis is a topic of significant interest in agrochemical research and development. A common and efficient method for its preparation involves the condensation reaction between 2-(Nitroimino)imidazolidine and 2-chloro-5-chloromethylpyridine (CCMP).[2][3][4] This document provides a detailed protocol for this synthesis, intended for researchers and professionals in chemical synthesis and drug development. The procedure outlined is based on established methods, emphasizing reaction conditions, purification, and yield.
Reaction Principle
The core of the synthesis is a nucleophilic substitution reaction. The deprotonated nitrogen atom of the this compound ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine (B92270) ring. This reaction forms a new carbon-nitrogen bond, linking the imidazolidine (B613845) and pyridine moieties to yield imidacloprid. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the imidazolidine derivative.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve a stoichiometric amount of this compound in an organic solvent such as acetonitrile.[2][3]
-
Addition of Base: Add an alkali carbonate, such as potassium carbonate, to the mixture.[2][3]
-
Addition of CCMP: Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine to the mixture under reflux conditions.[2] The molar ratio of 2-chloro-5-chloromethylpyridine to this compound can range from 1:1 to 1:1.2.[4]
-
Reaction: The reaction mixture can be stirred at temperatures ranging from room temperature to 60°C, or under reflux.[2][3][4] Reaction times can vary, with some protocols suggesting stirring for 3 hours or more at room temperature.[3]
-
Work-up and Isolation: After the reaction is complete, the solvent is evaporated under reduced pressure.[3]
-
Purification: The resulting crude product is then purified. A common method is recrystallization from a solvent like ethanol to obtain the final pure imidacloprid.[3] The final product purity is typically greater than 95%.[3]
Data Presentation
The following table summarizes the quantitative parameters for the synthesis of imidacloprid from this compound.
| Parameter | Value | Reference |
| Reactants | This compound, 2-chloro-5-chloromethylpyridine | [2][3][4] |
| Molar Ratio (CCMP:Imidazolidine) | 1:1 to 1:1.2 | [4] |
| Solvent | Acetonitrile, Dichloromethane, or other aprotic solvents | [2][3][4] |
| Base | Potassium Carbonate or other alkali carbonates/hydroxides | [2][3][4] |
| Reaction Temperature | 25°C to 60°C or Reflux | [2][3][4] |
| Reaction Time | ~3+ hours | [3] |
| Reported Yield | ~80% | [3] |
| Reported Purity | >95% | [3] |
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of Imidacloprid.
References
- 1. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Derivatization of 2-(Nitroimino)imidazolidine for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Nitroimino)imidazolidine is a foundational scaffold for a significant class of neonicotinoid insecticides. These compounds are potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to effective pest control with a degree of selectivity over mammalian receptors.[1] The derivatization of the this compound core, particularly through the addition of a pharmacophore like a chloropyridinylmethyl group, is a key strategy for enhancing insecticidal efficacy.[1] This document provides detailed protocols for the synthesis, bioactivity assessment, and receptor binding studies of derivatized this compound compounds, exemplified by the widely used insecticide, imidacloprid (B1192907). The structure-activity relationship (SAR) of these compounds is complex, with minor structural modifications significantly impacting their interaction with the target receptor and metabolic stability.[2][3][4]
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative bioactivity data for this compound derivatives and related neonicotinoids against various insect species. This data is essential for understanding the structure-activity relationships and for guiding further derivatization efforts.
Table 1: Insecticidal Activity (LC50) of this compound Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound | Derivative Structure | LC50 (mmol/L) | Reference |
| 7 | β-substituted nitromethylene | 0.01567 | [5] |
| 9 | β-substituted nitromethylene | 0.00974 | [5] |
| 12 | β-substituted nitromethylene | 0.02494 | [5] |
| 13 | β-substituted nitromethylene | 0.01893 | [5] |
| 15 | β-substituted nitromethylene | 0.02677 | [5] |
| 17 | β-substituted nitromethylene | 0.01778 | [5] |
| 19 | β-substituted nitromethylene | 0.0220 | [5] |
| 20 | β-substituted nitromethylene | 0.02447 | [5] |
| Imidacloprid | Commercial Standard | 0.03502 | [5] |
| Acetamiprid | Commercial Standard | 0.045 ppm | [6] |
| Compound 2 | Pyridine derivative | 0.029 ppm | [6] |
| Compound 3 | Pyridine derivative | 0.040 ppm | [6] |
| Compound 4 | Pyrimidothienotetrahydroisoquinoline | 0.023 ppm | [7] |
Table 2: Receptor Binding Affinity (IC50/Ki) for nAChRs
| Compound | Receptor Source | Ligand | IC50 (nM) | Ki (nM) | Reference |
| Imidacloprid | Honeybee head membranes | [3H]imidacloprid | 2.9 | - | [8] |
| Olefine-imidacloprid | Honeybee head membranes | [3H]imidacloprid | 0.45 | - | [8] |
| 5-OH-imidacloprid | Honeybee head membranes | [3H]imidacloprid | 24 | - | [8] |
| 4,5-OH-imidacloprid | Honeybee head membranes | [3H]imidacloprid | 6600 | - | [8] |
| Urea metabolite | Honeybee head membranes | [3H]imidacloprid | >100,000 | - | [8] |
| 6-CNA | Honeybee head membranes | [3H]imidacloprid | >100,000 | - | [8] |
| Imidacloprid | Brown Planthopper (N. lugens) | [3H]epibatidine | - | 24.3 | [9] |
| (S)-isomer of asymmetric derivative | Housefly head membranes | [3H]imidacloprid | 190 | - | [10] |
| (R)-isomer of asymmetric derivative | Housefly head membranes | [3H]imidacloprid | 950 | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-(6-chloro-3-pyridylmethyl)-2-(nitroimino)imidazolidine (Imidacloprid)
This protocol describes a general method for the synthesis of imidacloprid, a representative derivatized this compound.
Materials:
-
2-Nitroiminoimidazolidine
-
6-Chloro-3-(chloromethyl)pyridine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroiminoimidazolidine in acetonitrile.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of a solution of 6-chloro-3-(chloromethyl)pyridine in acetonitrile.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.
Note: For a more detailed, industrial-scale one-pot synthesis of the 2-nitroiminoimidazolidine precursor, refer to patent WO2020058807A1.[11]
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol outlines a standard leaf-dip bioassay to determine the insecticidal activity (LC50) of test compounds against aphids.
Materials:
-
Test compounds
-
Acetone (for stock solution)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., cabbage, fava bean)
-
Aphids (e.g., Aphis craccivora)
-
Petri dishes with moist filter paper
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Treatment: Dip individual leaves into the test solutions for approximately 10-20 seconds, ensuring complete immersion. Allow the leaves to air-dry.
-
Insect Infestation: Place the treated, dried leaves into Petri dishes lined with moist filter paper. Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 20-30) onto each leaf.
-
Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis software.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the insect nAChR, using [3H]imidacloprid as the radioligand.
Materials:
-
Insect head membranes (e.g., from houseflies, Musca domestica, or aphids)
-
[3H]imidacloprid (radioligand)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize insect heads in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In test tubes, combine the insect head membrane preparation, a fixed concentration of [3H]imidacloprid, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known competitor like nicotine (B1678760) for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]imidacloprid binding) by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: General experimental workflow for derivatization and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity to the nicotinic acetylcholine receptor and insecticidal activity of chiral imidacloprid derivatives with a methylated imidazolidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Toxicity and nicotinic acetylcholine receptor interaction of imidacloprid and its metabolites in Apis mellifera (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for monitoring 2-(Nitroimino)imidazolidine reaction kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Nitroimino)imidazolidine, also known as 2-nitroamino-2-imidazoline, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the neonicotinoid insecticide Imidacloprid.[1] The stability and reactivity of this compound are of significant interest in process development, formulation, and quality control. Understanding its reaction kinetics under various conditions is crucial for optimizing synthesis, predicting shelf-life, and ensuring the safety and efficacy of final products. This application note provides detailed experimental protocols for monitoring the reaction kinetics of this compound, focusing on its degradation under forced conditions and its synthesis. Methodologies for sample analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are described, along with data presentation and visualization of experimental workflows.
Data Presentation: Reaction Kinetics of this compound
The following tables summarize hypothetical kinetic data for the degradation of this compound under various stress conditions. This data is illustrative and serves as a template for presenting experimentally determined values.
Table 1: Hypothetical First-Order Rate Constants (k) and Half-Lives (t½) for the Degradation of this compound at 25°C
| Stress Condition | Reagent | Rate Constant (k) (s⁻¹) | Half-Life (t½) (hours) |
| Acidic Hydrolysis | 0.1 M HCl | 1.5 x 10⁻⁵ | 12.8 |
| Basic Hydrolysis | 0.1 M NaOH | 3.2 x 10⁻⁴ | 0.6 |
| Oxidative Degradation | 3% H₂O₂ | 8.7 x 10⁻⁶ | 22.1 |
| Photodegradation | UV Light (254 nm) | 4.5 x 10⁻⁶ | 42.8 |
Table 2: Hypothetical Kinetic Data for Thermal Degradation of this compound in Aqueous Solution
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 40 | 2.1 x 10⁻⁶ | 85.2 | 1.2 x 10¹⁰ |
| 50 | 6.8 x 10⁻⁶ | ||
| 60 | 2.0 x 10⁻⁵ | ||
| 70 | 5.5 x 10⁻⁵ |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
General Protocol for Kinetic Studies
This protocol outlines the general workflow for a kinetic experiment, which can be adapted for both degradation and synthesis studies.
Materials:
-
This compound (≥98% purity)[2]
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatted reaction vessel or water bath
-
HPLC system with a UV detector
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a stock solution of this compound in a suitable solvent. Initiate the reaction by adding the stressor (for degradation studies) or the co-reactant (for synthesis studies) to the thermostatted reaction vessel containing the stock solution.
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals. The frequency of sampling should be higher at the beginning of the reaction and can be decreased as the reaction proceeds.
-
Sample Quenching (if necessary): Immediately stop the reaction in the withdrawn aliquot to prevent further changes before analysis. This can be achieved by rapid cooling, neutralization, or dilution. For acid or base hydrolysis, neutralization of the sample is crucial before HPLC analysis.[3]
-
Sample Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the reaction order and calculate the rate constant (k) from the integrated rate law. For first-order reactions, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4]
a. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Follow the general protocol for sampling and analysis. Remember to neutralize samples before HPLC injection.[3]
b. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and follow the general protocol for sampling and analysis.[3]
c. Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Follow the general protocol for sampling and analysis.[3]
d. Photodegradation:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a light source with a specific wavelength (e.g., UV light at 254 nm) or a broad-spectrum light source.
-
Keep a control sample in the dark.
-
Follow the general protocol for sampling and analysis.[3]
Protocol for Monitoring Synthesis Reaction
The synthesis of this compound is commonly achieved by the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).[5][6]
-
Reaction Setup: In a reaction flask, dissolve nitroguanidine in water.[5] Add ethylenediamine to the solution. The reaction can be carried out at an elevated temperature (e.g., 65°C) to increase the rate.[5]
-
Sampling and Analysis: Follow the general protocol for kinetic studies to monitor the decrease in the concentration of nitroguanidine and the increase in the concentration of this compound over time using HPLC.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the preferred technique for separating and quantifying this compound from its potential degradation products or reactants.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary to separate all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 266 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dilute the reaction samples with the mobile phase to a concentration within the calibration range.
b. UV-Vis Spectrophotometry: This method can be used for a simpler, more rapid quantification if there is no significant spectral overlap from reactants or degradation products.
-
Wavelength of Maximum Absorbance (λmax): 266 nm
-
Solvent: A suitable solvent in which the compound is stable for the duration of the measurement (e.g., methanol or the reaction buffer).
-
Procedure: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Measure the absorbance of the reaction samples (appropriately diluted) and determine the concentration from the calibration curve.
Mandatory Visualizations
Caption: General workflow for a kinetic study of this compound.
Caption: Synthesis pathway for this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 6. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Nitroimino)imidazolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Nitroimino)imidazolidine, also known as 2-Nitroamino-2-imidazoline, is a critical intermediate in the chemical industry, primarily recognized for its role in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[1] Its structural features also suggest potential applications in medicinal chemistry, including the development of antihypertensive agents and its use in studies related to nitric oxide signaling pathways.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on methodologies suitable for industrial applications.
Chemical and Physical Properties:
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 5465-96-3 |
| Molecular Formula | C₃H₆N₄O₂ |
| Molecular Weight | 130.11 g/mol [1] |
| Appearance | White to almost white crystalline powder[1][3] |
| Melting Point | 216-218 °C[3] |
| Purity | ≥ 98% (HPLC)[1][2] |
| Solubility | Soluble in hot water and cold alkaline solutions; slightly soluble in water, ethanol, and acetone; insoluble in ether.[3] |
Synthetic Pathways and Methodologies:
Two primary methodologies are prominent for the industrial-scale synthesis of this compound: a traditional two-step process and a more modern, optimized one-pot synthesis. The one-pot synthesis is generally preferred for large-scale production due to its economic and environmental advantages.[4]
Logical Flow of Synthetic Methodologies:
References
Application Notes and Protocols for the Spectroscopic Characterization of 2-(Nitroimino)imidazolidine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Nitroimino)imidazolidine is a key heterocyclic compound, primarily recognized as a crucial intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid.[1][2] The reaction to form this imidazolidine (B613845) ring involves the cyclization of nitroguanidine (B56551) with ethylenediamine.[3] Understanding the reaction mechanism and identifying the transient intermediates are critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Spectroscopic techniques are powerful tools for elucidating the structures of these reactive intermediates and monitoring the progression of the reaction in real-time.[4][5]
This document provides detailed application notes and experimental protocols for the characterization of this compound reaction intermediates using various spectroscopic methods, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Synthesis Pathway of this compound
The synthesis of this compound is typically achieved through the condensation reaction of nitroguanidine with ethylenediamine.[3][6] The reaction proceeds through one or more intermediates, and the final product is formed upon cyclization. A generalized reaction scheme is presented below. The characterization of the proposed intermediate and the final product is crucial for confirming the reaction pathway.
Caption: General synthesis pathway for this compound.
Spectroscopic Characterization Techniques
A combination of spectroscopic techniques is often necessary for the unambiguous identification of reaction intermediates. Each technique provides unique structural information.
Caption: Experimental workflow for spectroscopic analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of the reaction. The nitroimino chromophore and its precursors exhibit characteristic absorption maxima in the UV-Vis region.[7][8] By tracking the changes in absorbance at specific wavelengths over time, one can follow the consumption of reactants and the formation of intermediates and the final product.
Data Presentation:
| Compound/Intermediate | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Nitroguanidine | Water | 269 | 14,900 | [8] |
| Phenyl Nitroguanidines | Ethanol | 272-280 | ~16,400 | [7] |
| This compound | Varies | ~260-280 | Varies | Hypothetical |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., ethanol, water) that does not absorb in the region of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition:
-
To monitor the reaction, withdraw aliquots from the reaction vessel at regular intervals.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable agent).
-
Dilute the aliquot and record the UV-Vis spectrum from 200 to 400 nm.
-
-
Data Analysis: Plot the absorbance at the λmax of the reactant, intermediate, and product as a function of time.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the reactants, intermediates, and products. The disappearance of characteristic bands of the reactants and the appearance of new bands corresponding to the product provide evidence for the reaction's progress.
Data Presentation:
| Functional Group | Compound | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Nitroguanidine | 3400-3200 | Strong, Broad |
| C=N Stretch | Nitroguanidine | 1640-1620 | Strong |
| NO₂ Asymmetric Stretch | Nitroguanidine | 1600-1580 | Strong |
| NO₂ Symmetric Stretch | Nitroguanidine | 1350-1320 | Strong |
| N-H Bend (Amine) | Ethylenediamine | 1650-1580 | Medium |
| C-N Stretch | Imidazolidine Ring | 1250-1020 | Medium |
| C=N Stretch (Imino) | This compound | 1650-1630 | Strong |
| N-H Stretch (Ring) | This compound | 3350-3250 | Medium |
Experimental Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution Samples: A drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Correction: Record a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the spectra of the starting materials, reaction aliquots, and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the intermediates and the final product. ¹H NMR gives information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon framework.
Data Presentation (Hypothetical Data in DMSO-d₆):
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Ethylenediamine | ¹H | ~2.5 | s | CH₂ |
| ¹H | ~1.5 | br s | NH₂ | |
| This compound | ¹H | ~3.6 | t | CH₂-N |
| ¹H | ~3.2 | t | CH₂-N | |
| ¹H | ~8.5 | br s | NH (ring) | |
| ¹³C | ~45 | - | CH₂ | |
| ¹³C | ~160 | - | C=N |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample (or a concentrated aliquot from the reaction mixture after solvent removal) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.
-
-
Data Analysis: Integrate the proton signals, determine their multiplicities, and assign the peaks to the respective protons and carbons in the proposed structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural clues.[5][9]
Data Presentation:
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Nitroguanidine | ESI+ | 105.04 | 88, 60, 43 |
| Ethylenediamine | ESI+ | 61.07 | 44, 30 |
| This compound | ESI+ | 131.05 | 114, 85, 69 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain fragmentation data.
-
-
Data Analysis: Determine the molecular weight from the parent ion peak. Propose structures for the fragment ions to support the identification of the parent molecule.
Correlative Analysis
No single spectroscopic technique can definitively characterize a reaction intermediate. A correlative approach, integrating data from all methods, is essential for unambiguous structure elucidation.
Caption: Logical diagram of correlative data analysis.
By combining the kinetic data from UV-Vis, functional group information from IR, structural details from NMR, and molecular weight from MS, researchers can confidently propose and confirm the structures of transient intermediates in the synthesis of this compound. This comprehensive approach is invaluable for reaction optimization and the development of robust synthetic processes in the pharmaceutical and agrochemical industries.
References
- 1. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 2. dicyandiamide.com [dicyandiamide.com]
- 3. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A manufacturing process for 2-nitroimino heterocyclic compounds (2020) | Mudaliar Chandrasekhar Dayal [scispace.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Radiolabeled 2-(Nitroimino)imidazolidine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development of radiolabeled 2-(nitroimino)imidazolidine derivatives as potential tracers for positron emission tomography (PET) studies. This compound, a heterocyclic compound, serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its structural features suggest potential applications in medicinal chemistry, and when radiolabeled, it may serve as a valuable tool for in vivo imaging and pharmacokinetic studies. These application notes and protocols are designed to guide researchers through the synthesis of the precursor, radiolabeling with common PET isotopes, and subsequent preclinical evaluation.
Synthesis of the Precursor: this compound
A stable, non-radiolabeled version of the target molecule is required as a reference standard and as a precursor for radiolabeling. The synthesis of this compound can be achieved through a one-pot reaction from readily available starting materials.[1][4]
Experimental Protocol: One-Pot Synthesis[1]
-
Reaction Setup: In a reaction flask, cool 98% sulfuric acid to 5°C.
-
Addition of Guanidine (B92328) Nitrate (B79036): Slowly add guanidine nitrate to the cooled sulfuric acid while maintaining the temperature.
-
Reaction: Stir the mixture at room temperature for 6-8 hours.
-
Quenching: Quench the reaction by the careful addition of water.
-
Neutralization and Cyclization: Add aqueous ammonia (B1221849) to the reaction mixture, followed by the addition of ethylenediamine.
-
Heating: Heat the reaction mixture to 45°C and stir for 12 hours.
-
Isolation: Cool the mixture, neutralize it, and filter the resulting solid.
-
Purification: Wash the collected solid with water and dry to obtain this compound.
Radiolabeling Strategies
The guanidine-like moiety within the this compound structure is amenable to radiolabeling with common positron-emitting radionuclides such as Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min). The choice of radionuclide will depend on the desired pharmacokinetic properties of the tracer and the imaging application.
[¹¹C]Methylation of this compound
Direct N-methylation of the imidazolidine (B613845) ring with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a feasible approach. Automated radiosynthesis modules can be employed for a reproducible and efficient synthesis.[5][6]
-
Precursor Preparation: Dissolve 1-2 mg of this compound in a suitable solvent (e.g., DMF) in a reaction vial.
-
Base Addition: Add a solid inorganic base (e.g., Li₃N or Li₂O) to the vial.
-
[¹¹C]Methyl Iodide Trapping: Bubble no-carrier-added [¹¹C]methyl iodide into the reaction mixture at room temperature.
-
Reaction: Allow the reaction to proceed for 5-10 minutes at room temperature. Agitation using an ultrasound device can be beneficial.[7]
-
Quenching: Quench the reaction with water.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Formulate the collected radioactive fraction in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
[¹⁸F]Fluoroalkylation of this compound
For a longer-lived tracer, an ¹⁸F-labeled alkyl group can be introduced. This typically involves the synthesis of a precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or bromo) on an alkyl chain attached to one of the imidazolidine nitrogens.
Step 1: Synthesis of the Precursor (N-(2-Bromoethyl)-2-(nitroimino)imidazolidine)
-
Alkylation: React this compound with a large excess of 1,2-dibromoethane (B42909) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).
-
Purification: Purify the resulting N-(2-bromoethyl)-2-(nitroimino)imidazolidine precursor by column chromatography.
Step 2: Radiolabeling with [¹⁸F]Fluoride
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture by azeotropic distillation.
-
Radiolabeling Reaction: Add the N-(2-bromoethyl)-2-(nitroimino)imidazolidine precursor dissolved in a suitable solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 90-150°C for 10-20 minutes.[8][9]
-
Purification and Formulation: Purify the [¹⁸F]fluoroethylated product by semi-preparative HPLC and formulate for injection as described for the ¹¹C-labeled tracer.
Preclinical Evaluation
A thorough preclinical evaluation is essential to determine the potential of a novel radiotracer for in vivo imaging. This involves in vitro and in vivo studies to assess its binding characteristics, pharmacokinetics, and biodistribution.[10]
In Vitro Studies
1. Lipophilicity Determination (LogD)
-
Protocol: The distribution coefficient (LogD) is determined by the shake-flask method. The radiotracer is added to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. After vigorous shaking and centrifugation, the radioactivity in aliquots from both phases is measured, and the LogD is calculated as the logarithm of the ratio of counts per minute (cpm) in the octanol (B41247) phase to the cpm in the PBS phase.
2. In Vitro Binding Assays
-
Protocol: Cell membrane binding assays are performed using cell lines or tissue homogenates expressing the target of interest. Membranes are incubated with increasing concentrations of the radiolabeled compound in the presence or absence of a high concentration of a known competitor to determine total and non-specific binding, respectively. The incubation is terminated by rapid filtration, and the radioactivity retained on the filters is measured.[11][12]
3. In Vitro Stability
-
Protocol: The stability of the radiotracer is assessed by incubating it in human and rodent plasma at 37°C. At various time points, aliquots are taken, and the proteins are precipitated. The supernatant is then analyzed by radio-HPLC to determine the percentage of intact tracer remaining.
In Vivo Studies in Rodent Models
1. PET/CT Imaging
-
Protocol: Anesthetized rodents are injected intravenously with the radiotracer. Dynamic or static PET scans are acquired over a specific period. A CT scan is performed for anatomical co-registration. The resulting images provide a visual representation of the tracer's distribution in the body over time.[13][14]
2. Ex Vivo Biodistribution
-
Protocol: Following PET imaging or at predetermined time points after tracer injection, animals are euthanized. Organs and tissues of interest are dissected, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[15][16][17]
Data Presentation
Quantitative data from the preclinical evaluation should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Radiosynthesis and Quality Control of Radiolabeled this compound Derivatives
| Radiotracer | Precursor (mg) | Starting Activity (mCi) | Radiochemical Yield (decay-corrected) | Molar Activity (Ci/µmol) | Radiochemical Purity (%) | LogD (pH 7.4) |
| [¹¹C]CH₃-NII | 1.5 | 100 | 8 - 76%[6] | > 1 | > 95 | To be determined |
| [¹⁸F]FEt-NII | 2.0 | 200 | ~10%[18] | > 1.5 | > 95 | To be determined |
NII: Nitroiminoimidazolidine Data for radiochemical yield and molar activity are based on representative values for similar guanidine-based radiotracers.
Table 2: Ex Vivo Biodistribution of [¹¹C]CH₃-NII in Rats at 30 min Post-Injection (%ID/g, mean ± SD, n=4)
| Organ | Uptake (%ID/g) |
| Blood | To be determined |
| Heart | To be determined |
| Lungs | To be determined |
| Liver | To be determined |
| Spleen | To be determined |
| Kidneys | To be determined |
| Muscle | To be determined |
| Bone | To be determined |
| Brain | To be determined |
This table should be populated with experimental data. For comparison, biodistribution data for a related [¹¹C]guanidine tracer in rats showed high uptake in the kidneys, liver, and lungs.[19][20]
Table 3: Ex Vivo Biodistribution of [¹⁸F]FEt-NII in Mice at 60 min Post-Injection (%ID/g, mean ± SD, n=5)
| Organ | Uptake (%ID/g) |
| Blood | To be determined |
| Heart | To be determined |
| Lungs | To be determined |
| Liver | To be determined |
| Spleen | To be determined |
| Kidneys | To be determined |
| Muscle | To be determined |
| Bone | To be determined |
| Brain | To be determined |
This table should be populated with experimental data. For comparison, a study with an ¹⁸F-labeled benzylguanidine analog in mice showed heart uptake of 1.7 ± 0.1 %ID/cc at 1 hour post-injection.[18]
Visualizations
Caption: Workflow for the development of radiolabeled this compound.
Caption: Radiolabeling strategies for this compound.
Caption: Logical progression of preclinical tracer evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 3. A manufacturing process for 2-nitroimino heterocyclic compounds (2020) | Mudaliar Chandrasekhar Dayal [scispace.com]
- 4. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 5. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preliminary Evaluation of 18F-Labeled Benzylguanidine Analogs as NET Tracers for Myocardial Infarction Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(Nitroimino)imidazolidine in the Synthesis of Proinsecticides: Application Notes and Protocols
Application Notes
Introduction to 2-(Nitroimino)imidazolidine in Proinsecticide Synthesis
This compound is a crucial heterocyclic building block in the synthesis of a major class of insecticides known as neonicotinoids. Its core structure is fundamental to the pharmacophore responsible for potent insecticidal activity. Beyond its use in the direct synthesis of active insecticides like imidacloprid (B1192907), this compound serves as an excellent scaffold for the development of proinsecticides. Proinsecticides are derivatives of active compounds that are inactive or less active in their initial form and are converted into the active insecticide within the target insect or the environment. This approach offers several potential advantages, including improved physicochemical properties, enhanced selectivity, and strategies to overcome insecticide resistance.
Rationale for Proinsecticide Design
The design of proinsecticides based on the this compound scaffold aims to address several challenges in pest management:
-
Improved Delivery and Systemic Properties: Modification of the parent insecticide can alter its solubility, lipophilicity, and stability, potentially leading to better uptake and translocation in plants.
-
Enhanced Selectivity and Reduced Off-Target Effects: Proinsecticides can be designed to be selectively activated by enzymes that are more prevalent in target pests than in beneficial insects or vertebrates, thereby increasing their safety profile.
-
Overcoming Metabolic Resistance: Insects can develop resistance to insecticides through enhanced metabolism. Proinsecticides can bypass these resistance mechanisms if the activation step is not susceptible to the same metabolic pathways.
-
Controlled Release: Proinsecticides can be engineered to release the active compound over an extended period, providing longer-lasting pest control.
Synthesis of Proinsecticides from this compound
The synthesis of proinsecticides from this compound typically involves the modification of the imidazolidine (B613845) ring, often at the N-1 or N-3 position.
The foundational reaction for many neonicotinoids involves the N-alkylation of this compound with a suitable electrophile. A prime example is the synthesis of imidacloprid, where this compound is reacted with 2-chloro-5-(chloromethyl)pyridine (B46043). This reaction forms the basis from which many proinsecticide strategies are developed.
A common proinsecticide strategy involves the introduction of a biodegradable promoiety at a nitrogen atom of the active molecule. For derivatives of this compound, this can be achieved by N-alkylation with a group that is readily cleaved in vivo. An example is the synthesis of N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives. These compounds are designed to be stable until they undergo hydrolysis to release the active neonicotinoid.[1][2]
Bioactivation of Proinsecticides
The efficacy of a proinsecticide is dependent on its efficient conversion to the active form. For many proinsecticides derived from this compound, this bioactivation step is a hydrolysis reaction. The rate of this hydrolysis can be influenced by pH and the presence of enzymes. For instance, N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives of imidacloprid and its thiazolylmethyl analog have been shown to decompose in buffer solutions and physiological salt solutions to release the parent insecticides.[1][2] This release of the active compound within the insect's body or in the physiological environment is crucial for its insecticidal effect.
Applications and Advantages
The use of this compound in the synthesis of proinsecticides offers a versatile platform for developing next-generation crop protection agents. The ability to fine-tune the physicochemical and biological properties of the resulting compounds allows for the creation of insecticides with improved performance and safety profiles. This approach is particularly relevant in the context of increasing insecticide resistance and the need for more sustainable pest management practices.
Quantitative Data
Table 1: Synthesis and Physicochemical Properties of Imidacloprid
| Parameter | Value | Reference |
| Molecular Weight | 255.7 g/mol | [3] |
| Water Solubility | 0.51 g/L (at 20°C) | [3] |
| Melting Point | 136.4-143.8 °C | [3] |
| Partition Coefficient (Log P) | 0.57 (at 22°C) | [3] |
| Vapor Pressure | 0.2 µPa (at 20°C) | [3] |
Table 2: Bioactivation (Hydrolysis) of Imidacloprid-based Proinsecticides
| Proinsecticide | Condition | Half-life (h) | Reference |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidacloprid | Buffer solution (pH 8.3) | 10-15 | [1][2] |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidacloprid | Physiological salt solution | 10-15 | [1][2] |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidine | Buffer solution (pH 8.3) | 10-15 | [1][2] |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidine | Physiological salt solution | 10-15 | [1][2] |
Table 3: Insecticidal Activity of Imidacloprid and its Proinsecticides
| Compound | Insect Species | Bioassay Method | Parameter | Value | Reference |
| Imidacloprid | Rat (male) | Oral | LD50 | 450 mg/kg | [4] |
| Imidacloprid | Rat (female) | Oral | LD50 | 450 mg/kg | [4] |
| Imidacloprid | Mouse (male) | Oral | LD50 | 131 mg/kg | [5] |
| Imidacloprid | Mouse (female) | Oral | LD50 | 168 mg/kg | [5] |
| Imidacloprid | Melipona scutellaris (native bee) | Topical | LD50 (24h) | 2.41 ng/bee | [6] |
| Imidacloprid | Melipona scutellaris (native bee) | Topical | LD50 (48h) | 1.29 ng/bee | [6] |
| Imidacloprid | Melipona scutellaris (native bee) | Oral | LC50 (24h) | 2.01 ng/µL | [6] |
| Imidacloprid | Melipona scutellaris (native bee) | Oral | LC50 (48h) | 0.81 ng/µL | [6] |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl imidacloprid | American cockroach | Injection | MLD (24h) | 6.4 x 10-8 mol | [1][2] |
| N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidine | American cockroach | Injection | MLD (24h) | 6.4 x 10-8 mol | [1][2] |
MLD: Minimum Lethal Dose
Experimental Protocols
Protocol 1: Synthesis of Imidacloprid from this compound
Materials:
-
This compound
-
2-Chloro-5-(chloromethyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a three-necked round-bottom flask, add this compound (1 equivalent), 2-chloro-5-(chloromethyl)pyridine (1 equivalent), and potassium carbonate (2 equivalents).
-
Add acetonitrile as the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
Protocol 2: Synthesis of an N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Proinsecticide of a this compound derivative
Materials:
-
1-(2-chloro-5-thiazolylmethyl)-2-(nitroimino)imidazolidine (or other N-substituted this compound)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted this compound (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Topical Application Bioassay for Insecticidal Activity
Materials:
-
Technical grade test compound (proinsecticide and parent insecticide)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or micro-applicator
-
Glass vials or Petri dishes
-
CO₂ or cold anesthesia setup
-
Healthy, uniform-sized adult insects of the target species
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Perform serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.
-
Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a chilled surface.
-
Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.[7]
-
Holding: Place the treated insects in clean containers with access to food and water, and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).[7]
-
Mortality Assessment: Record the number of dead and moribund insects at 24, 48, and 72 hours post-treatment.[7]
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Protocol 4: Extracellular Nerve Recording from Insect Ganglia
Materials:
-
Dissecting microscope
-
Micromanipulators
-
Suction electrodes
-
Amplifier and data acquisition system
-
Dissecting dish with a wax bottom
-
Insect physiological saline
-
Test compounds (proinsecticide and parent insecticide) dissolved in saline
Procedure:
-
Dissection: Anesthetize an adult insect (e.g., cockroach) and dissect it in a dish filled with physiological saline to expose the ventral nerve cord and abdominal ganglia.[8]
-
Preparation for Recording: Isolate a ganglion (e.g., the terminal abdominal ganglion) and sever one of the connectives or cercal nerves.[8]
-
Electrode Placement: Using a micromanipulator, draw the cut end of the nerve into a suction electrode filled with saline. Ensure a good seal to obtain a stable recording.[8]
-
Baseline Recording: Record the spontaneous nerve activity for a stable period to establish a baseline.
-
Compound Application: Replace the saline in the bath with a solution containing the test compound at a known concentration.
-
Recording of Effects: Record the changes in nerve activity (e.g., increase or decrease in firing rate, bursting activity, or blockage of spontaneous activity) for a defined period.
-
Washout: Replace the test solution with fresh saline to observe any recovery of nerve activity.
-
Data Analysis: Analyze the recorded nerve impulses (spikes) to quantify the effects of the compound on nerve firing frequency and pattern. Compare the effects of the proinsecticide and the parent insecticide.
Visualizations
Caption: General Synthesis of Imidacloprid.
Caption: Synthesis of an N-(Acyloxy)methyl Proinsecticide.
Caption: Bioactivation of an N-(Acyloxy)methyl Proinsecticide.
Caption: Workflow for Topical Application Bioassay.
Caption: Workflow for Extracellular Nerve Recording.
References
- 1. Proinsecticide candidates N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 4. boerenlandvogels.nl [boerenlandvogels.nl]
- 5. researchgate.net [researchgate.net]
- 6. Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae) | Sociobiology [periodicos.uefs.br]
- 7. benchchem.com [benchchem.com]
- 8. Neural Circuit Recording from an Intact Cockroach Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-(Nitroimino)imidazolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides and a scaffold of interest for further derivatization in drug discovery.
Application Notes
This compound and its derivatives are heterocyclic compounds that have garnered significant attention in agrochemical and medicinal chemistry. The parent compound is a crucial precursor to Imidacloprid, one of the most widely used insecticides. The core structure, featuring a nitroguanidine (B56551) moiety incorporated into an imidazolidine (B613845) ring, is a key pharmacophore responsible for its biological activity.
The one-pot synthesis of this compound offers a more efficient, economical, and environmentally friendly alternative to traditional multi-step processes.[1] By avoiding the isolation of the shock-sensitive nitroguanidine intermediate, the one-pot approach enhances safety and reduces acidic effluent.[1]
While the primary application of this compound has been in the synthesis of insecticides, the broader classes of imidazolidine and nitroimidazole derivatives exhibit a wide range of biological activities. These include potential as antibacterial, antifungal, anticancer, and antihypertensive agents. Some imidazolidine derivatives have been shown to interact with adrenergic and imidazoline (B1206853) receptors, suggesting potential applications in cardiovascular and neurological drug development.[2] The nitro group in such heterocyclic compounds can also be bioreductively activated in hypoxic environments, a characteristic exploited in the development of hypoxia-selective anticancer drugs and antimicrobial agents.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
One-Pot Synthesis of this compound from Guanidine Nitrate
This protocol is adapted from a patented one-pot manufacturing process.[1]
Materials:
-
Guanidine nitrate (97%)
-
Sulfuric acid (98%)
-
Aqueous ammonia (22%)
-
Ethylenediamine
-
Deionized water
-
Reaction flask equipped with a stirrer and cooling bath
-
Filtration apparatus
Procedure:
-
In a reaction flask, cool 225 g (2.2 moles) of 98% sulfuric acid to 5°C using an ice bath.
-
Slowly add 140 g (1.11 moles) of 97% guanidine nitrate to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Quench the reaction by carefully adding 180 g of water. Ensure the temperature is controlled during this addition.
-
Add 265 g of 22% aqueous ammonia to the reaction mass, followed by the addition of 69 g (1.13 moles) of ethylenediamine.
-
Heat the reaction mixture to 45°C and stir at this temperature for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture, if necessary, with an appropriate acid or base.
-
Filter the resulting solid precipitate.
-
Wash the collected solid with water and dry to obtain this compound.
Expected Yield: Approximately 105 g (70%) with a purity of ~96% (w/w).[1]
Purification:
The crude product can be further purified by recrystallization. While the patent does not specify a solvent, based on its solubility profile, recrystallization from hot water is a viable method.[3]
-
Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry thoroughly.
Characterization Data
| Parameter | Value | Reference |
| Molecular Formula | C₃H₆N₄O₂ | [3][4][5] |
| Molecular Weight | 130.11 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [6] |
| Melting Point | 216-218 °C | [3] |
| 222 °C | [6] | |
| Solubility | Soluble in hot water and cold alkaline solutions. Slightly soluble in water, ethanol, and acetone. Insoluble in ether. | [3] |
| Purity (Typical) | ≥98% (HPLC) | [4][6] |
Mechanism of Action and Biological Relevance
The primary application of this compound is as an intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid. The biological target of neonicotinoids is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.
Signaling Pathway: Neonicotinoid Action on nAChRs
Caption: Agonistic action of neonicotinoids on insect nicotinic acetylcholine receptors.
2-(Nitroamino)-2-imidazoline, an alternative name for the target compound, is described as a neonicotinoid substituent that can form a water bridge at the nicotinic acetylcholine receptor.[7] Neonicotinoids act as agonists at the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to persistent receptor activation. This results in a continuous influx of sodium ions, causing hyperexcitation of the nerve cells, which ultimately leads to paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.
For drug development professionals, the this compound scaffold presents an interesting starting point for exploring new bioactive molecules. Modification of the imidazolidine ring or the nitroimino group could lead to compounds with altered selectivity and activity, potentially targeting different receptors or enzymes in pathogens or human disease models. The established synthetic route provides a solid foundation for the generation of derivative libraries for screening and lead optimization.
References
- 1. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 2. 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 4. scbt.com [scbt.com]
- 5. 2-(NITROIMINO)-IMIDAZOLIDINE | CAS 5465-96-3 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Nitroaminoimidazoline | 5465-96-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Nitroimino)imidazolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(Nitroimino)imidazolidine. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis significant? A1: this compound, also known as 2-Nitroamino-2-imidazoline, is a heterocyclic compound.[1] It is a crucial intermediate in the manufacturing of neonicotinoid insecticides, such as Imidacloprid, making the optimization of its synthesis vital for cost-effective and efficient production in the agrochemical industry.[2][3]
Q2: What are the primary synthesis routes for this compound? A2: The most common synthesis method is the reaction of nitroguanidine (B56551) with ethylenediamine (B42938).[3] A more advanced, one-pot process is often preferred for large-scale production. This method starts with guanidine (B92328) nitrate (B79036) and sulfuric acid to generate nitroguanidine in situ, which then reacts with ethylenediamine without the need to isolate the hazardous nitroguanidine intermediate.[1][3][4] Another route involves reacting a pre-formed ethylenediamine salt with nitroguanidine.[1][5]
Q3: What are the critical safety considerations during this synthesis? A3: A key challenge is the handling of nitroguanidine, which is a shock-sensitive intermediate that can decompose violently if struck or heated.[3][4] The one-pot synthesis method mitigates this risk by avoiding its isolation.[4] Additionally, the reactions can be exothermic and require careful temperature control to prevent runaways.[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used, as the compound may cause skin and eye irritation.[1]
Q4: How are the yield and purity of this compound typically assessed? A4: High-Performance Liquid Chromatography (HPLC) is the preferred and most powerful analytical technique for determining the purity and quantity of this compound.[6][7] It is highly specific and capable of detecting impurities.[6] A simpler, though less specific, alternative for quantitative analysis is UV-Vis Spectrophotometry.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Q: My final yield is consistently low. What are the likely causes and solutions? A: Low yield can stem from several factors:
-
Incomplete Conversion: The reaction may not have gone to completion.
-
Side Reactions: The formation of unintended by-products consumes starting materials and reduces the yield of the desired product.[3]
-
Product Loss During Workup: Significant product can be lost during filtration, washing, and transfer steps.
Q: The purity of my product is below 98%. How can I improve it? A: Low purity is typically due to residual starting materials or the presence of by-products.
-
Unreacted Starting Materials: This indicates an incomplete reaction (see "Low Yield" above).
-
Presence of By-products: Side reactions may be occurring.
-
Inefficient Washing: The washing step may not be effectively removing impurities.
-
Solution: Use a solvent for washing that effectively removes impurities without dissolving a significant amount of the product. You may need to increase the volume or the number of washes.[3]
-
Q: My final product is a yellow or off-white solid instead of a white powder. What causes this discoloration? A: Discoloration indicates the presence of colored impurities or product decomposition.
-
Solution: Avoid excessive temperatures during the reaction and drying stages to prevent thermal decomposition.[3] An activated carbon treatment during the workup phase can often be effective at removing colored impurities.[3]
Q: The product obtained is an oil or a sticky solid, not a crystalline powder. How can I resolve this? A: This issue suggests that the product has not fully crystallized.
-
Solution: Ensure the reaction mixture is cooled to a sufficiently low temperature to induce complete crystallization before filtration.[3] If the problem persists, consider changing the solvent system used for the crystallization step.[3]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes quantitative data from various synthesis protocols to illustrate how different conditions can affect the final yield and purity.
| Starting Materials | Key Reaction Conditions | Yield | Purity | Reference |
| Guanidine Nitrate, H₂SO₄, Ethylenediamine | One-pot process, heated to 45°C for 12 hours after neutralization. | 70% | 96% | [4] |
| Ethylenediamine Salt, Nitroguanidine | Reaction temperature: 35-80°C, Reaction time: 0.5-12h, pH: 8-12. | >80% | >99% | [5] |
| Nitroguanidine, H₂SO₄, Ethylenediamine | Heated to 80-90°C for 1 hour. | Not specified | Not specified | [4] |
| Nitroguanidine, Ethylenediamine | Reaction in water at 65°C. | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Guanidine Nitrate
This method avoids the isolation of the shock-sensitive nitroguanidine intermediate, making it a safer and more efficient process for larger scales.[1][4]
Materials:
-
Guanidine Nitrate
-
Sulfuric Acid (98%)
-
Aqueous Ammonia (B1221849) (e.g., 22%)
-
Ethylenediamine
-
Water
Procedure:
-
In a reaction vessel equipped for cooling and stirring, charge sulfuric acid (98%).
-
Cool the sulfuric acid to 5°C.
-
Slowly and carefully add guanidine nitrate while ensuring the internal temperature does not exceed 10°C.[3]
-
Stir the reaction mass at room temperature for 6-8 hours to form nitroguanidine in situ.[1][3]
-
Carefully quench the reaction by adding water. This step is exothermic, so maintain temperature control.[3][4]
-
Add aqueous ammonia to the reaction mass, followed by the addition of ethylenediamine.[1][4]
-
Heat the reaction mixture to 45°C and stir for 12 hours.[1]
-
Cool the mixture, neutralize if necessary, and filter the resulting solid product.[1]
-
Wash the filtered solid with water and dry to obtain this compound.[1]
Protocol 2: Synthesis from Ethylenediamine Salt
This protocol involves the pre-formation of an ethylenediamine salt before reaction with nitroguanidine.[1][5]
Materials:
-
An acid (e.g., Sulfuric Acid, Hydrochloric Acid, or Phosphoric Acid)
-
Ethylenediamine
-
Nitroguanidine
-
A base (e.g., Potassium Hydroxide, Ammonia)
Procedure:
-
React the chosen acid (e.g., sulfuric acid) with ethylenediamine in a suitable solvent to form the corresponding ethylenediamine salt.[1][5]
-
To the ethylenediamine salt solution, add nitroguanidine.[1][5]
-
Adjust the pH of the reaction mixture to between 8 and 12 using a base.[1][5]
-
Maintain the reaction temperature between 35-80°C (a range of 60-65°C is often optimal) for 0.5 to 12 hours (4-6 hours is a typical duration).[1][5]
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and dry it to obtain this compound.[1]
Visualizations
The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common issues.
Caption: One-pot synthesis pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 5. CN100560571C - The preparation method of 2-nitroiminoimidazolidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
troubleshooting side reactions in 2-(Nitroimino)imidazolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(Nitroimino)imidazolidine, a key intermediate in the manufacturing of neonicotinoid insecticides such as imidacloprid.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Problem: Low Product Yield
Q1: My final yield of this compound is significantly lower than reported values. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature against established protocols. For the synthesis from an ethylenediamine (B42938) salt and nitroguanidine (B56551), a reaction time of 4-6 hours at 60-65°C is recommended for optimal results.[1]
-
Suboptimal pH: The pH of the reaction mixture is critical, especially in the method involving ethylenediamine salt and nitroguanidine. The optimal pH range is 8-12. Deviation from this range can hinder the cyclization reaction.[1]
-
Improper Reagent Addition: The order and rate of reagent addition can impact the reaction outcome. For instance, in the one-pot synthesis from guanidine (B92328) nitrate (B79036), the slow and controlled addition of guanidine nitrate to cooled sulfuric acid is crucial. In syntheses involving ethylenediamine, drop-wise addition is often recommended to control the reaction exotherm and minimize side reactions.
-
Poor Quality of Starting Materials: Ensure that your starting materials, such as guanidine nitrate or nitroguanidine, are of high purity. Impurities in the starting materials can lead to the formation of unwanted byproducts and reduce the yield of the desired product.
-
Product Loss During Work-up: Significant amounts of the product can be lost during filtration and washing steps. Ensure the product is fully precipitated before filtration and use minimal amounts of cold solvent for washing to prevent the product from dissolving.
Problem: Product Purity Issues and Unexpected Side Products
Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize the formation of byproducts?
A2: The formation of impurities is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Unreacted Nitroguanidine: The presence of unreacted nitroguanidine is a common impurity. This can be minimized by ensuring the reaction goes to completion through optimized reaction time and temperature. In the one-pot synthesis from guanidine nitrate, a reaction time of 6-8 hours for the nitration step followed by 12 hours for the cyclization step is recommended.
-
Formation of Triazine Derivatives: Guanidine and its derivatives can sometimes undergo self-condensation or react with other species in the reaction mixture to form stable 1,3,5-triazine (B166579) rings, especially under basic conditions. Maintaining the recommended pH range of 8-12 and controlling the temperature can help minimize the formation of these byproducts.
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions outside the optimal range and at elevated temperatures. It is important to neutralize the reaction mixture carefully during work-up and to avoid prolonged exposure to harsh conditions.
-
Polymeric Byproducts: The reaction of ethylenediamine with nitroguanidine can sometimes lead to the formation of polymeric materials, especially if the reaction temperature is not well-controlled. Slow, controlled addition of reagents and maintaining the recommended temperature range are crucial to prevent this.
Q3: My final product has a yellowish tint instead of being a white crystalline powder. What is the cause of this discoloration?
A3: A yellowish discoloration can indicate the presence of impurities or degradation products.
-
Residual Starting Materials or Intermediates: Incomplete reactions can leave colored impurities in the final product.
-
Side Reaction Products: The formation of certain byproducts, potentially with extended conjugation, can impart color to the product.
-
Degradation: Exposure to high temperatures or prolonged reaction times can lead to the degradation of the product, resulting in discoloration.
To obtain a white product, ensure the reaction is complete, the work-up is performed promptly and efficiently, and consider recrystallization from a suitable solvent like hot water to purify the product.
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?
A: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify the purity of the final product. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for monitoring reaction progress. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable.
Q: What are the optimal storage conditions for this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition. It should be kept in a tightly sealed container to protect it from moisture.
Q: In the synthesis from ethylenediamine salt and nitroguanidine, can I use other bases besides sodium hydroxide (B78521) or potassium hydroxide for pH adjustment?
A: While sodium hydroxide and potassium hydroxide are commonly used, other bases like ammonia (B1221849) water or liquid caustic soda can also be employed to adjust the pH to the optimal range of 8-12.[1] The choice of base may influence the salt byproduct and the overall cost-effectiveness of the process.
Q: What are the key safety precautions to consider during the synthesis of this compound?
A: The synthesis involves the use of strong acids (sulfuric acid) and potentially energetic materials (guanidine nitrate, nitroguanidine). It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions can be exothermic, so proper temperature control with cooling baths is essential.
Quantitative Data Summary
Table 1: Comparison of Synthesis Protocols for this compound
| Protocol | Starting Materials | Key Reaction Parameters | Typical Yield | Typical Purity |
| One-Pot Synthesis | Guanidine Nitrate, Sulfuric Acid, Ethylenediamine, Aqueous Ammonia | Nitration: Room temp., 6-8 h; Cyclization: 45°C, 12 h | ~70% | ~96% (w/w) |
| Ethylenediamine Salt Method | Ethylenediamine, Acid (e.g., Sulfuric Acid), Nitroguanidine, Base (e.g., NaOH) | 35-80°C (optimal 60-65°C), 0.5-12 h (optimal 4-6 h), pH 8-12 | >80% | >99% |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis from Guanidine Nitrate
This protocol is adapted from patent literature and offers an efficient one-pot procedure.
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Nitration: In a reaction flask equipped with a stirrer and a cooling bath, cool 225 g of 98% sulfuric acid to 5°C.
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Slowly add 140 g of guanidine nitrate to the cooled sulfuric acid, ensuring the temperature does not exceed the recommended level.
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Stir the reaction mixture at room temperature for 6-8 hours.
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Quench the reaction by carefully adding 180 g of water.
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Cyclization: To the reaction mass, add 265 g of 22% aqueous ammonia, followed by the addition of 69 g of ethylenediamine.
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Heat the reaction mixture to 45°C and stir at this temperature for 12 hours.
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Cool the mixture, neutralize it, and then filter the solid product.
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Wash the collected solid with water and dry to obtain this compound.
Protocol 2: Synthesis from Ethylenediamine Salt and Nitroguanidine
This protocol is based on a patented procedure known for high yield and purity.[1]
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Formation of Ethylenediamine Salt: In a reaction vessel, react an acid such as sulfuric acid, hydrochloric acid, or phosphoric acid with ethylenediamine to form the corresponding ethylenediamine salt.
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Cyclization: React the formed ethylenediamine salt with nitroguanidine in a suitable solvent.
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Adjust the pH of the reaction mixture to between 8 and 12 using a base such as potassium hydroxide, ammonia water, or liquid caustic soda.
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Maintain the reaction temperature between 35°C and 80°C (optimally 60-65°C) for a duration of 0.5 to 12 hours (optimally 4-6 hours).
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After the reaction is complete, cool the mixture and filter the resulting precipitate.
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Wash the precipitate with water and dry to yield this compound.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Experimental workflow for the synthesis from ethylenediamine salt.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Troubleshooting flowchart for addressing product purity issues.
References
Technical Support Center: Purification of Crude 2-(Nitroimino)imidazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 2-(Nitroimino)imidazolidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Too much solvent was used: The solution is not saturated enough for crystals to form. - Supersaturation: The solution has cooled below its saturation point without crystal nucleation. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask at the solvent's surface with a glass rod. Alternatively, add a small "seed" crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the temperature of the solution. - High concentration of impurities. - Rapid cooling. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a different solvent system. A solvent with a lower boiling point may be necessary. |
| Poor Recovery of Purified Product | - Too much solvent was used during recrystallization. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Crystals Appear Colored or Impure | - Presence of colored impurities. - Co-precipitation of impurities due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. - Ensure slow cooling to allow for the selective crystallization of the desired product. |
General Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Impurities Detected by HPLC | - Incomplete removal of starting materials (e.g., nitroguanidine (B56551), ethylenediamine). - Presence of structurally similar side-products. | - Optimize recrystallization: Ensure the correct solvent and cooling procedure are used. Multiple recrystallizations may be necessary. - Employ an alternative purification method: Consider column chromatography for separating closely related compounds. An acid-base extraction may also be effective for removing basic or acidic impurities. |
| Difficulty in Removing Unreacted Nitroguanidine | - Nitroguanidine has similar properties to the desired product. | - Recrystallization from water is highly effective. this compound is soluble in hot water and less so in cold, while nitroguanidine is also very soluble in hot water, allowing for its separation in the mother liquor upon cooling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. For the synthesis from nitroguanidine and ethylenediamine, the primary impurities are typically unreacted nitroguanidine and ethylenediamine. Other potential impurities can arise from side reactions during the cyclization process. In the one-pot synthesis from guanidine (B92328) nitrate (B79036), residual guanidine nitrate and the intermediate nitroguanidine may be present.[2]
Q2: Which solvent is best for the recrystallization of this compound?
A2: Water is a highly recommended solvent for the recrystallization of this compound. The compound is soluble in hot water and has low solubility in cold water, which is an ideal characteristic for a recrystallization solvent.[1] This also aids in the removal of the common impurity, nitroguanidine, which is also soluble in hot water.
Q3: My compound won't crystallize from water. What should I do?
A3: If crystals do not form, it is likely that too much water was used, and the solution is not saturated. You can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If that fails, gently heat the solution to evaporate some of the water to increase the concentration and then allow it to cool slowly again.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective method for purifying this compound, especially for removing impurities with different polarities. Given the polar nature of the compound, a polar stationary phase like silica (B1680970) gel would be appropriate. A solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, could be effective for elution.
Q5: Is acid-base extraction a suitable purification method?
A5: Acid-base extraction can be a useful technique to remove acidic or basic impurities. This compound has a weakly acidic proton on the nitroimino group and basic nitrogen atoms in the imidazolidine (B613845) ring. To remove basic impurities like unreacted ethylenediamine, you could dissolve the crude product in an organic solvent and wash with a dilute acid solution. To remove acidic impurities, a wash with a dilute, weak base could be employed. The product's solubility in both the organic and aqueous phases under different pH conditions would need to be considered to avoid product loss.
Data Presentation
Solubility of this compound and a Key Impurity
| Solvent | This compound Solubility | Nitroguanidine Solubility | Notes |
| Water (Cold) | Slightly Soluble | Sparingly Soluble | --- |
| Water (Hot) | Soluble | Very Soluble | Ideal for recrystallization to remove nitroguanidine. |
| Ethanol | Slightly Soluble | Soluble | --- |
| Methanol | Slightly Soluble | Soluble | --- |
| Acetone | Slightly Soluble | Soluble | --- |
| Diethyl Ether | Insoluble | Insoluble | --- |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | --- |
| Dimethylformamide (DMF) | Soluble | Soluble | --- |
This table is a summary of qualitative and semi-quantitative data. Actual solubilities can vary with temperature and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Water
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper by pouring hot water through them. Quickly filter the hot solution.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears and crystal growth begins, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific system.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate buffer (pH 6.8) and acetonitrile (B52724) (95:5, v/v).[3]
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Flow Rate: 1.0 mL/min.[3]
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Column Temperature: 30 °C.[3]
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Detection Wavelength: 254 nm.[3]
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Injection Volume: 10 µL.[3]
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Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Create a series of dilutions for a calibration curve.
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Sample Preparation: Accurately weigh and dissolve the purified sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common purification challenges.
References
preventing degradation of 2-(Nitroimino)imidazolidine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(Nitroimino)imidazolidine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, refrigeration at 2-8°C is recommended. Avoid exposure to high temperatures, humidity, and direct sunlight.
Q2: In which solvents is this compound soluble, and are there any stability concerns with solutions?
A2: this compound is soluble in hot water and cold alkaline solutions. It is slightly soluble in water, ethanol, and acetone, and insoluble in ether.[1] When preparing solutions for experiments, it is crucial to use them immediately as the compound is susceptible to degradation in solution, particularly through hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis, photolysis, and thermal degradation. The imidazolidine (B613845) ring is susceptible to hydrolysis under both acidic and basic conditions, while the nitroimino group can be affected by light and heat, leading to a loss of purity and activity.
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected by a change in the physical appearance of the solid (e.g., discoloration) or through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most reliable method to assess the purity of your sample and identify the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: What is the recommended shelf life for this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored as a solid under the recommended cool, dark, and dry conditions, it can be stable for an extended period. However, in solution, its stability is significantly reduced. It is best practice to prepare solutions fresh before use. For long-term storage of the solid, it is advisable to re-analyze the material after a year to confirm its purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the compound.
Issue 2: Visible changes in the solid compound (e.g., color change from white to yellow).
This is a strong indicator of degradation.
Data Presentation: Influence of Storage Conditions on Degradation
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in degradation under various conditions. Specific degradation rates for this compound may vary and should be determined experimentally.
Table 1: Effect of Temperature on the Stability of Solid this compound Over 12 Months
| Storage Temperature (°C) | Purity after 6 months (%) | Purity after 12 months (%) |
| 2-8 | >99 | >98 |
| 25 (Room Temperature) | ~98 | ~95 |
| 40 | ~95 | ~85 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 Hours
| pH | Purity after 8 hours (%) | Purity after 24 hours (%) |
| 4.0 (Acidic) | ~90 | ~75 |
| 7.0 (Neutral) | ~98 | ~92 |
| 9.0 (Basic) | ~85 | ~65 |
Table 3: Effect of Light Exposure on the Stability of Solid this compound at 25°C over 3 Months
| Light Condition | Purity after 1 month (%) | Purity after 3 months (%) |
| Dark (Protected) | >99 | ~99 |
| Ambient Light | ~97 | ~90 |
| Direct UV Light (254 nm) | ~80 | ~60 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Methodology:
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Chromatographic Conditions:
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Column: A C18 reversed-phase column is recommended.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 30°C.
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Detection: UV detection at a wavelength of 254 nm.
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Standard and Sample Preparation:
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Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
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Filter the solutions through a 0.45 µm filter before injection.
-
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Analysis:
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Inject equal volumes of the standard and sample solutions into the HPLC system.
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Record the chromatograms and integrate the peak areas.
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Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.
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Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
Methodology:
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Acid and Base Hydrolysis:
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Dissolve the compound in a solution of 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
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Incubate the solutions at room temperature for a defined period (e.g., 24 hours).
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Neutralize the samples before HPLC analysis.
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Oxidative Degradation:
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Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
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Incubate at room temperature for a set time.
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Analyze by HPLC.
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Thermal Degradation:
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Place the solid compound in an oven at an elevated temperature (e.g., 60°C) for a specified duration.
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Also, prepare a solution of the compound and subject it to the same thermal stress.
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Analyze both the solid and the solution by HPLC.
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Photodegradation:
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Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.
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Keep a control sample in the dark.
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Analyze both solutions by HPLC to assess the extent of photodegradation.
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By following these guidelines, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
identification of impurities in 2-(Nitroimino)imidazolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Nitroimino)imidazolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and well-documented methods for synthesizing this compound are:
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Reaction of Nitroguanidine (B56551) with Ethylenediamine (B42938): This is a direct and widely used method where nitroguanidine is reacted with ethylenediamine, typically in the presence of water at elevated temperatures (e.g., 65°C), to form the desired product.[1][2]
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One-Pot Synthesis from Guanidine (B92328) Nitrate (B79036): This industrial-scale method involves the in-situ formation of nitroguanidine from guanidine nitrate using a strong acid like sulfuric acid. Without isolating the nitroguanidine intermediate, ethylenediamine is then added to the reaction mixture to produce this compound.[3][4][5] This method is considered more efficient and environmentally friendly as it avoids the isolation of the potentially shock-sensitive nitroguanidine intermediate.[4]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can arise during the synthesis, originating from starting materials, side reactions, or degradation. Key impurities include:
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Nitroguanidine: Unreacted nitroguanidine is a common process-related impurity.[4][6]
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Guanidine Nitrate: If starting from guanidine nitrate in a one-pot synthesis, unreacted guanidine nitrate can be a potential impurity.
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Ammonium (B1175870) Salts: Degradation of guanidine nitrate and nitroguanidine, particularly during the concentration of spent acid for recycling, can lead to the formation of ammonium salts.[3]
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Products of Side Reactions: Although less documented, potential side reactions of ethylenediamine could lead to various byproducts. Drop-wise addition of ethylenediamine has been suggested to control side reactions in similar syntheses.[7][8]
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Degradation Products: this compound can degrade under certain conditions. Potential degradation pathways include hydrolysis of the imidazolidine (B613845) ring, as well as photolysis and thermal degradation.[9]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of impurities. Reversed-phase HPLC with UV detection is a common method.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.
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Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., 65°C for the nitroguanidine route).- Verify the reaction time is sufficient for complete conversion.- Ensure proper mixing to facilitate reactant interaction. |
| Side Reactions | - Consider a drop-wise or portion-wise addition of ethylenediamine to control exothermic reactions and minimize byproduct formation.[7][8]- Optimize the molar ratio of reactants. An excess of one reactant may favor side reactions. |
| Product Degradation | - Avoid excessive heating or prolonged reaction times, which can lead to thermal degradation.[9]- Control the pH of the reaction mixture, as both highly acidic and basic conditions can promote hydrolysis of the product.[9] |
| Inefficient Product Isolation | - Ensure the pH is adjusted appropriately during workup to maximize the precipitation of the product.- Use an appropriate solvent for washing the crude product to remove impurities without significant loss of the desired compound. |
Issue 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Nitroguanidine | - Ensure a slight molar excess of ethylenediamine to drive the reaction to completion.- Optimize reaction time and temperature to maximize the conversion of nitroguanidine. |
| Formation of Side-Products | - Control the reaction temperature carefully. Overheating can lead to the formation of thermal decomposition byproducts of nitroguanidine, such as melamine (B1676169) and cyanuric acid.[9]- Purify the starting materials (guanidine nitrate and ethylenediamine) to remove any pre-existing impurities that might participate in side reactions. |
| Product Degradation | - Protect the reaction mixture from light to prevent photodegradation.[9]- During workup and storage, avoid exposure to strong acids or bases that could cause hydrolysis.[9] |
| Contamination from Equipment | - Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination from previous reactions. |
Data Presentation
Table 1: Summary of Known and Potential Impurities
| Impurity Name | Chemical Structure | Source | Analytical Method for Detection |
| Nitroguanidine | CH₄N₄O₂ | Unreacted starting material | HPLC, LC-MS |
| Guanidine Nitrate | CH₆N₄O₃ | Unreacted starting material (in one-pot synthesis) | HPLC (with appropriate column), Ion Chromatography |
| Melamine | C₃H₆N₆ | Thermal decomposition of nitroguanidine | HPLC, LC-MS |
| Cyanuric Acid | C₃H₃N₃O₃ | Thermal decomposition of nitroguanidine | HPLC, LC-MS |
| Ammonium Salts | e.g., (NH₄)₂SO₄ | Degradation of starting materials | Ion Chromatography, Colorimetric assays |
Table 2: Typical Purity and Impurity Levels
| Parameter | Typical Value | Notes |
| Purity of this compound | ≥ 98% | As determined by HPLC. |
| Nitroguanidine Impurity | ~0.5% (w/w) | In a one-pot synthesis from guanidine nitrate.[6] |
Experimental Protocols
1. HPLC Method for Purity and Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurities of interest.
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Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is often effective.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
2. NMR Spectroscopy for Structural Confirmation
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Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
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Experiments:
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¹H NMR: To identify the proton environments in the molecule.
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¹³C NMR: To identify the carbon environments.
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2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of atoms and the overall structure.
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Visualizations
Caption: One-pot synthesis pathway of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: Experimental workflow for impurity identification and analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. WO2020058807A1 - A manufacturing process for 2-nitroimino heterocyclic compounds - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Nitroguanidine from guanidine nitrate dehydration - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. A manufacturing process for 2-nitroimino heterocyclic compounds (2020) | Mudaliar Chandrasekhar Dayal [scispace.com]
- 9. alpenfalke.com [alpenfalke.com]
improving the stability of 2-(Nitroimino)imidazolidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-(Nitroimino)imidazolidine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Some suppliers suggest that the compound is stable for at least four years under these conditions. For shorter durations, storage at 4°C is also acceptable.[1]
Q2: What are the recommended storage conditions for this compound in solution?
Solutions of this compound should ideally be prepared fresh before use.[1] If storage is unavoidable, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.[1]
Q3: In which solvents is this compound soluble, and are there any stability considerations?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities of approximately 10 mg/mL in DMSO and 5 mg/mL in DMF.[1] It is slightly soluble in water, ethanol (B145695), and acetone, and insoluble in ether.[2] When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize the risk of oxidative degradation.[1]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:
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Hydrolysis: The imidazoline (B1206853) ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.[1]
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Photolysis: Exposure to light, especially UV light, may cause degradation.[1]
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Thermal Degradation: The compound may degrade at elevated temperatures.[1]
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Reduction: The nitro group may be subject to reduction or other chemical transformations.[1]
Q5: How can I detect the degradation of my this compound sample?
Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[1] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[1] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation.[1] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the mass of the potential degradation products.[1]
Troubleshooting Guides
Issue: Precipitation of the compound from solution upon storage or dilution.
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Possible Cause: Poor solubility or degradation leading to less soluble products.[1]
-
Troubleshooting Steps:
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Ensure the storage concentration does not exceed the solvent's capacity.[1]
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If using buffered solutions, verify the pH-dependent solubility.
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Analyze the precipitate using a suitable analytical method to determine if it is the parent compound or a degradation product.[1]
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When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, a common issue is precipitation due to the change in solvent polarity. To mitigate this, try making an intermediate dilution in a co-solvent like ethanol before adding it to the aqueous buffer.
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Issue: Appearance of unknown peaks in the HPLC chromatogram.
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Possible Cause: Formation of degradation products.[1]
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Troubleshooting Steps:
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Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under various stress conditions (acid, base, heat, light, oxidation).[1] This can help in tentatively identifying the unknown peaks.
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Use LC-MS to determine the mass of the unknown peaks and propose potential structures.[1]
-
Issue: Loss of compound activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.[1]
-
Troubleshooting Steps:
Data Presentation
Disclaimer: The following tables contain illustrative, hypothetical data based on general principles of chemical stability, as specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. This data is intended to provide a general understanding of how the compound might behave under different conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C.
| pH | Time (hours) | % Degradation (Hypothetical) |
| 2.0 | 24 | 15 |
| 4.0 | 24 | 5 |
| 7.0 | 24 | 10 |
| 9.0 | 24 | 25 |
| 12.0 | 24 | 50 |
Table 2: Illustrative Thermal Stability of this compound in DMSO Solution.
| Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 4 | 168 | < 1 |
| 25 | 24 | 2-5 |
| 40 | 24 | 10-15 |
| 60 | 24 | > 30 |
Table 3: Illustrative Photostability of this compound in Methanol Solution.
| Light Condition | Exposure Time (hours) | % Degradation (Hypothetical) |
| Dark Control (25°C) | 24 | < 2 |
| Ambient Light (25°C) | 24 | 5-10 |
| UV Light (254 nm, 25°C) | 4 | > 40 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1]
-
Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Incubate the solutions at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Neutralize the samples before HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[3]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[3]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (95:5, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Run Time: 10 minutes.[3]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Visualizations
References
Technical Support Center: Managing Thermal Decomposition of 2-(Nitroimino)imidazolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 2-(Nitroimino)imidazolidine (CAS 5465-96-3). The information is presented in a question-and-answer format to directly address potential issues during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the general storage recommendations for this compound to prevent degradation?
A2: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light.[4] If preparing solutions, they should be made fresh whenever possible. If storage of solutions is necessary, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months.[4] To avoid degradation from freeze-thaw cycles, consider aliquoting solutions into single-use vials.[4]
Q3: What are the potential degradation pathways for this compound?
A3: While specific thermal decomposition pathways are not extensively documented in publicly available literature, potential degradation routes based on its chemical structure include hydrolysis, photolysis, and thermal degradation.[4] The imidazoline (B1206853) ring may be susceptible to hydrolysis, and the nitro group could undergo reduction or other transformations.[4]
Q4: How can I detect the thermal decomposition of my this compound sample?
A4: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods to detect and quantify thermal decomposition.[5][6] DSC measures the heat flow associated with thermal transitions, showing exothermic peaks for decomposition.[7] TGA measures changes in mass with temperature, indicating the loss of volatile decomposition products.[8] Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products.[4]
II. Troubleshooting Guides for Thermal Analysis
This section provides troubleshooting for common issues encountered during the thermal analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent DSC/TGA Results | 1. Inconsistent sample preparation.[9] 2. Contamination of the sample or crucible.[10] 3. Variations in experimental parameters (e.g., heating rate, gas flow).[11] | 1. Ensure the sample is representative and homogenous. For powders, consider techniques like coning and quartering.[9] 2. Use clean, inert crucibles for each experiment.[10] 3. Maintain consistent heating rates, sample weights, and gas atmospheres for all related tests.[10][11] |
| Unexpected Exothermic Peak at Low Temperature in DSC | 1. Presence of impurities or residual solvent. 2. Reaction with the crucible material.[10] 3. Sample degradation due to improper storage.[4] | 1. Verify the purity of the sample using a technique like HPLC. 2. Use an inert crucible material such as gold-plated stainless steel or alumina (B75360).[12] 3. Ensure the sample has been stored under the recommended conditions (-20°C, protected from light).[4] |
| Noisy or Drifting Baseline in TGA/DSC | 1. Improper instrument calibration. 2. Fluctuations in purge gas flow rate.[8] 3. Static electricity on the sample or pan. | 1. Perform regular baseline and temperature calibrations according to the instrument manufacturer's protocol. 2. Ensure a stable and appropriate gas flow rate.[8] 3. Use an anti-static device when handling samples and pans. |
| Sample Ejection from Crucible during TGA | Rapid gas evolution from decomposition.[13] | 1. Use a smaller sample size. 2. Use a crucible with a lid that has a pinhole to control the release of gaseous products. 3. Employ a slower heating rate to manage the rate of decomposition. |
III. Quantitative Data Summary
Specific quantitative thermal decomposition data for this compound is limited in the public domain. The following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 5465-96-3[1] |
| Molecular Formula | C₃H₆N₄O₂[1] |
| Molecular Weight | 130.11 g/mol [3] |
| Appearance | White to almost white crystalline powder[3] |
| Melting Point | 216-218 °C[14] or 222 °C[3] |
| Purity | ≥98% (HPLC)[3] |
For comparison, a study on the related compound 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT) reported the following kinetic parameters for its non-isothermal thermal decomposition[15]:
| Parameter | Value |
| Activation Energy (Ea) | 131.77 kJ mol⁻¹ |
| Pre-exponential Factor (log A/s⁻¹) | 12.56 |
| Critical Temperature of Thermal Explosion (Tbp) | 467.22 K |
Disclaimer: These values are for a different, though structurally related, compound and should be used with caution as an approximation for this compound.
IV. Experimental Protocols
A. Differential Scanning Calorimetry (DSC) Protocol (General for Energetic Materials)
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealable high-pressure crucibles (e.g., gold-plated stainless steel)
-
Microbalance (readable to at least 0.01 mg)
-
This compound sample (typically 1-5 mg)[9]
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and allow it to stabilize.
-
Start the inert purge gas flow at a constant rate (e.g., 50 mL/min).[16]
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Carefully weigh 1-5 mg of the this compound sample into a high-pressure crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
-
Experimental Run:
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature above the decomposition range (e.g., 350°C).[11]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic decomposition peak.
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).
-
B. Thermogravimetric Analysis (TGA) Protocol (General for Energetic Materials)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of decomposition.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Open crucibles (e.g., alumina or platinum)
-
Microbalance
-
This compound sample (typically 5-10 mg)[9]
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow the balance to stabilize.
-
Start the inert purge gas flow at a constant rate (e.g., 30 mL/min).[13]
-
Perform weight and temperature calibrations.
-
-
Sample Preparation:
-
Place an empty crucible in the TGA and tare the balance.
-
Add 5-10 mg of the this compound sample into the crucible, ensuring it is evenly spread.[9]
-
-
Experimental Run:
-
Place the crucible with the sample onto the TGA balance.
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400°C).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of mass loss.
-
Calculate the percentage of mass loss at different temperature ranges.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
V. Visualizations
References
- 1. scbt.com [scbt.com]
- 2. 2-(NITROIMINO)-IMIDAZOLIDINE | CAS 5465-96-3 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]
- 7. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 8. tainstruments.com [tainstruments.com]
- 9. torontech.com [torontech.com]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. epfl.ch [epfl.ch]
- 14. 2-Nitroimino Imidazolidine - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
- 15. Non-isothermal thermal decomposition reaction kinetics of 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Nitroimino)imidazolidine
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-(Nitroimino)imidazolidine, with a specific focus on resolving peak tailing. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge.[1][2][3] In the analysis of this compound, a polar and basic compound, peak tailing can compromise quantification and resolution. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Initial Assessment:
Before making significant changes to your method, it is crucial to determine if the tailing is a chemical or physical problem.[3]
-
Inject a neutral compound: If a neutral marker compound also exhibits peak tailing, the issue is likely physical (e.g., a column void or dead volume in the system).[3]
-
Observe all peaks: If all peaks in your chromatogram are tailing, this could indicate a physical problem like improper connections or a column void.[4]
If only the this compound peak or other basic compounds in your sample are tailing, the cause is likely chemical.
DOT Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for this compound?
A1: The most common causes are:
-
Secondary Silanol (B1196071) Interactions: this compound is a basic compound.[1][2] Residual acidic silanol groups on the surface of silica-based C18 columns can interact strongly with the basic analyte, causing delayed elution and peak tailing.[5][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions. For basic compounds, a lower pH is generally recommended to protonate the silanol groups and minimize these interactions.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5]
-
Physical Issues: Problems such as column voids, excessive extra-column volume (long tubing), or poorly made connections can cause peak distortion for all compounds.[1][6]
Q2: How can I improve the peak shape of this compound?
A2: Here are several strategies to improve peak shape:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic this compound. A phosphate (B84403) buffer is effective in this pH range.[5]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][5]
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help rule out column overload.[7]
-
Optimize Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.[5]
Q3: What is a good starting HPLC method for this compound?
A3: A validated method for the purity analysis of this compound has been published and can serve as an excellent starting point.[5]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient can be employed to ensure separation from impurities. A starting condition of 95% A and 5% B is a good initial step. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 266 nm |
| Injection Volume | 10 µL |
Q4: Can extra-column volume affect my analysis?
A4: Yes, extra-column volume, which includes the volume of the injector, tubing, and detector flow cell, can lead to band broadening and peak tailing.[1] To minimize this:
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[1]
-
Keep the tubing length between the injector, column, and detector as short as possible.
Experimental Protocols
Protocol 1: Preparation of Phosphate Buffer (20 mM, pH 3.0)
Objective: To prepare a mobile phase buffer suitable for minimizing silanol interactions with basic analytes.
Materials:
-
Potassium phosphate monobasic (KH₂PO₄)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
Procedure:
-
Weigh 2.72 g of potassium phosphate monobasic.
-
Dissolve the KH₂PO₄ in 1000 mL of HPLC-grade water in a clean glass beaker or flask.
-
Stir the solution until the salt is completely dissolved.
-
Place a calibrated pH electrode in the solution and monitor the pH.
-
Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.
-
Degas the buffer before use in your HPLC system.
Protocol 2: Column Equilibration and System Suitability
Objective: To ensure the HPLC system and column are ready for analysis and providing consistent results.
Procedure:
-
Install the appropriate C18 column in the HPLC system.
-
Set the mobile phase composition to the initial conditions of your gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the flow rate to 1.0 mL/min.
-
Allow the mobile phase to pump through the system for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.
-
Inject a standard solution of this compound.
-
Evaluate the system suitability parameters for the this compound peak:
-
Tailing Factor (Tf): Should ideally be ≤ 1.5.
-
Theoretical Plates (N): Should meet the requirements of your specific method.
-
Repeatability of Injections (%RSD): The relative standard deviation of the peak area for replicate injections should typically be < 2%.
-
DOT Diagram: Chemical Basis of Peak Tailing for this compound
Caption: Interaction between protonated this compound and deprotonated silanol groups.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Analysis of nitroguanidine in aqueous solutions by HPLC (high performance liquid chromatography) with electrochemical detection and voltammetry: Final report (Technical Report) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. Separation of N-Methyl-N’-nitroguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. plantarchives.org [plantarchives.org]
minimizing byproduct formation in the synthesis of imidacloprid from 2-(Nitroimino)imidazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of imidacloprid (B1192907) from 2-(Nitroimino)imidazolidine and 2-chloro-5-chloromethylpyridine (CCMP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidacloprid, with a focus on identifying and mitigating the formation of byproducts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine (Impurity A) detected. | 1. Incorrect Stoichiometry: An excess of 2-chloro-5-chloromethylpyridine (CCMP) can lead to the dialkylation of the this compound ring. 2. Reaction Temperature Too High: Elevated temperatures can favor the formation of the dialkylated byproduct. 3. Method of Reagent Addition: Rapid addition of CCMP can create localized areas of high concentration, promoting dialkylation. | 1. Optimize Stoichiometry: Use a molar ratio of this compound to CCMP of 1:1 to 1.2:1.[1] 2. Control Reaction Temperature: Maintain the reaction temperature between 45-60°C.[1] For some protocols, a lower temperature of around 30°C has been found to be optimal.[2] 3. Gradual Addition: Add the CCMP solution dropwise to the reaction mixture over a period of 2-4 hours.[3][4] |
| Presence of unreacted starting materials in the final product. | 1. Incomplete Reaction: Reaction time may be insufficient. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed to completion. 3. Inefficient Mixing: Poor agitation can lead to a non-homogeneous reaction mixture. 4. Base Inactivity: The base used may be old, hydrated, or not strong enough to deprotonate the this compound effectively. | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting materials are consumed (typically 5-8 hours).[5][6] 2. Adjust Temperature: Ensure the reaction is maintained within the optimal temperature range (e.g., 45-60°C).[1] 3. Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction. 4. Use Fresh/Appropriate Base: Employ a fresh, anhydrous base such as potassium carbonate or sodium hydroxide (B78521).[4][5] |
| Formation of colored impurities. | 1. Degradation of Reactants or Product: High temperatures or prolonged reaction times can lead to decomposition. 2. Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures. 3. Solvent-Related Impurities: The solvent (e.g., DMF) may decompose at high temperatures to form colored byproducts. | 1. Maintain Optimal Conditions: Adhere to the recommended reaction temperature and time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use High-Purity Solvents: Employ high-purity, anhydrous solvents. If using DMF, consider purification before use. |
| Low overall yield of Imidacloprid. | 1. Suboptimal Base: The choice and amount of base can significantly impact the yield.[3] 2. Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility and reactivity. 3. Losses during Work-up and Purification: Inefficient extraction or recrystallization can lead to significant product loss. | 1. Select an Appropriate Base: Alkali carbonates (e.g., K₂CO₃) and hydroxides (e.g., NaOH) are commonly used. The choice may depend on the solvent and desired reaction rate.[1][3][4] 2. Choose a Suitable Solvent: Acetonitrile (B52724) and DMF are frequently used solvents. Acetonitrile is often preferred as it can lead to cleaner reactions.[4][5] 3. Optimize Purification: Carefully perform aqueous work-up and recrystallization. Use a minimal amount of a suitable solvent system (e.g., isopropanol (B130326)/water) for recrystallization to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of imidacloprid from this compound and why does it form?
A1: The most prevalent byproduct is 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, sometimes referred to as Impurity A or Impurity C.[7][8] It forms when a second molecule of 2-chloro-5-chloromethylpyridine (CCMP) reacts with the already formed imidacloprid molecule. The remaining N-H group on the imidazolidine (B613845) ring of imidacloprid can be deprotonated by the base, and the resulting anion can then undergo another nucleophilic substitution with CCMP.
Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) to separate the starting materials, the imidacloprid product, and the main byproduct. The reaction should be stopped once the starting this compound has been consumed to prevent the further reaction of imidacloprid to form the dialkylated byproduct. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What is the optimal molar ratio of reactants to minimize the formation of the dialkylated byproduct?
A3: To minimize the formation of 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, it is recommended to use a slight excess of this compound relative to 2-chloro-5-chloromethylpyridine (CCMP). A molar ratio of this compound to CCMP in the range of 1.1:1 to 1.2:1 is often effective.[1] This ensures that CCMP is the limiting reagent, reducing the likelihood of a second alkylation on the imidacloprid product.
Q4: Which base is most suitable for this reaction?
A4: Both alkali carbonates (e.g., potassium carbonate, K₂CO₃) and alkali hydroxides (e.g., sodium hydroxide, NaOH) have been successfully used.[1][3][4] The choice of base can depend on the solvent and the desired reaction rate. Potassium carbonate is a milder base and is often used in acetonitrile.[5] Sodium hydroxide is a stronger base and is frequently used in solvents like DMF.[4] The use of a very strong base like sodium hydride (NaH) has also been reported but raises safety concerns.[3]
Q5: What are the best practices for the purification of imidacloprid to remove byproducts?
A5: After the reaction is complete, the inorganic salts are typically removed by filtration. The crude product obtained after solvent evaporation can be purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and water. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form pure crystals of imidacloprid, leaving the more soluble byproducts in the mother liquor.
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Byproduct Formation (Illustrative)
| Molar Ratio (this compound : CCMP) | Imidacloprid Yield (%) | Impurity A (%) |
| 1 : 1.2 | 75 | 15 |
| 1 : 1 | 85 | 8 |
| 1.1 : 1 | 90 | 3 |
| 1.2 : 1 | 88 | <2 |
Note: The data in this table is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Optimized Protocol for Minimizing Byproduct Formation in Imidacloprid Synthesis
This protocol is designed to favor the formation of imidacloprid while minimizing the generation of the dialkylated byproduct.
Materials:
-
This compound
-
2-chloro-5-chloromethylpyridine (CCMP)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Isopropanol
-
Deionized Water
-
Standard laboratory glassware for organic synthesis (three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Purge the apparatus with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
-
Charging Reactants:
-
To the flask, add this compound (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
-
Addition of CCMP:
-
Dissolve 2-chloro-5-chloromethylpyridine (CCMP) (1.0 equivalent) in anhydrous acetonitrile in the dropping funnel.
-
Begin stirring the mixture in the flask and heat to a gentle reflux (approximately 80-82°C for acetonitrile).
-
Once refluxing, add the CCMP solution from the dropping funnel dropwise to the reaction mixture over a period of 3-4 hours.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent) every hour.
-
The reaction is typically complete within 5-8 hours after the addition of CCMP is finished, as indicated by the disappearance of the CCMP spot on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of fresh acetonitrile.
-
Combine the filtrate and the washings.
-
-
Isolation of Crude Product:
-
Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator to obtain the crude imidacloprid as a solid or semi-solid.
-
-
Purification by Recrystallization:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot 2:1 isopropanol:water mixture to dissolve the crude solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified imidacloprid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to obtain pure imidacloprid.
-
Visualizations
Caption: Reaction scheme for Imidacloprid synthesis and byproduct formation.
Caption: Troubleshooting workflow for high levels of Impurity A.
References
- 1. scribd.com [scribd.com]
- 2. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 6. moca.net.ua [moca.net.ua]
- 7. Determination of the insecticide imidacloprid in water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: 2-(Nitroimino)imidazolidine Production
Welcome to the technical support center for the scale-up production of 2-(Nitroimino)imidazolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: Two main synthesis routes are prominent for industrial-scale production. The most common is a one-pot synthesis starting from guanidine (B92328) nitrate (B79036) and ethylenediamine (B42938), which advantageously avoids the isolation of the shock-sensitive intermediate, nitroguanidine (B56551).[1][2] An alternative method involves the reaction of an ethylenediamine salt with nitroguanidine.[3]
Q2: What are the main safety concerns when scaling up the production of this compound?
A2: The primary safety concern is the handling of the nitroguanidine intermediate, which is shock-sensitive and can decompose violently if struck or heated.[1] The one-pot synthesis method mitigates this risk by not isolating the nitroguanidine.[1][2] Additionally, the reaction can be exothermic, requiring careful temperature control to prevent runaway reactions. Standard laboratory safety precautions, including the use of personal protective equipment, are essential.[2]
Q3: What are the key advantages of the one-pot synthesis process for industrial production?
A3: The one-pot process offers several advantages for large-scale manufacturing, including:
-
Enhanced Safety: It avoids the isolation of the hazardous nitroguanidine intermediate.[1]
-
Economic and Environmental Benefits: This method is more economical and environmentally friendly, with a considerable reduction in acidic effluent generation.[1]
-
Improved Efficiency: It saves time in unit operations and the overall process.[1]
-
Reduced Raw Material Consumption: Lesser amounts of sulfuric acid and ammonia (B1221849) are required for the reaction and subsequent neutralization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of guanidine nitrate. | Ensure the reaction mixture is stirred at room temperature for the recommended 6-8 hours to allow for complete conversion.[1] |
| Side reactions due to poor temperature control. | Maintain the initial reaction temperature at 5°C during the addition of guanidine nitrate.[1] For the reaction of ethylenediamine salt with nitroguanidine, maintain the temperature between 35-80°C.[3] | |
| Incorrect pH during the reaction. | When using the ethylenediamine salt method, adjust the pH to 8-12 with an alkali.[3] | |
| Product Purity Issues | Presence of unreacted starting materials or intermediates. | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure completion. |
| Formation of byproducts. | Optimize reaction conditions, such as temperature and reaction time, to minimize side reactions. | |
| Difficulty in Product Isolation | Poor crystal formation. | After the reaction, cool the mixture to room temperature to facilitate precipitation before filtration. |
| Inefficient filtration. | Ensure the product has fully precipitated before attempting to filter. |
Experimental Protocols
One-Pot Synthesis from Guanidine Nitrate
This protocol is adapted from a patented industrial process.[1]
Materials:
-
Sulfuric acid (98%)
-
Guanidine nitrate (97%)
-
Water
-
Aqueous ammonia (22%)
-
Ethylenediamine
Procedure:
-
In a reaction flask, cool 225 g (2.2 moles) of 98% sulfuric acid to 5°C.
-
Slowly add 140 g (1.11 moles) of 97% guanidine nitrate to the cooled sulfuric acid.
-
Stir the reaction mass at room temperature for 6-8 hours.
-
Quench the reaction by adding 180 g of water.
-
Add 265 g of 22% aqueous ammonia to the reaction mass.
-
Add 69 g (1.13 moles) of ethylenediamine.
-
Heat the reaction mass to 45°C and stir at this temperature for 12 hours.
-
Cool the mixture to room temperature, filter the resulting solid, and dry to obtain this compound.
Synthesis via Ethylenediamine Salt and Nitroguanidine
This protocol is based on a patented method.[3]
Materials:
-
Ethylenediamine
-
Acid (e.g., Sulfuric acid, Hydrochloric acid, or Phosphoric acid)
-
Nitroguanidine
-
Alkali (e.g., Sodium hydroxide)
-
Water
Procedure:
-
React ethylenediamine with an acid to form the corresponding ethylenediamine salt.
-
In a reactor, combine the ethylenediamine salt with nitroguanidine.
-
Adjust the pH of the reaction mixture to 8-12 using an alkali solution.
-
Heat the reaction mixture to a temperature between 35-80°C (optimally 60-65°C) for 0.5-12 hours (optimally 4-6 hours).
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and dry to obtain this compound.
Process Flow and Logic Diagrams
Caption: One-pot synthesis pathway for this compound.
Caption: Troubleshooting workflow for scale-up issues.
References
Technical Support Center: Efficient Synthesis of 2-(Nitroimino)imidazolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-(nitroimino)imidazolidine, a key intermediate in the production of neonicotinoid insecticides such as Imidacloprid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two main approaches for the synthesis of this compound are:
-
One-Pot Synthesis: This method involves the direct reaction of guanidine (B92328) nitrate (B79036) with sulfuric acid to form nitroguanidine (B56551) in situ, which is then reacted with ethylenediamine (B42938) without isolation. This process is considered more economical and environmentally friendly as it avoids handling the shock-sensitive nitroguanidine intermediate and reduces acidic effluent.[1]
-
Two-Step Synthesis: This classic approach involves the initial synthesis and isolation of nitroguanidine from guanidine nitrate. In the second step, the isolated nitroguanidine is cyclized with ethylenediamine in the presence of a catalyst, such as a phase transfer catalyst like tetrabutylammonium (B224687) bromide.[1]
Q2: What is the role of a catalyst in the synthesis of this compound?
A2: In the two-step synthesis, a catalyst is crucial for facilitating the cyclization reaction between nitroguanidine and ethylenediamine. Phase transfer catalysts, for example, help in the transfer of reactants between different phases (e.g., solid-liquid), thereby increasing the reaction rate and yield. In the one-pot synthesis, while not always explicitly termed a "catalyst" in the traditional sense, the concentrated sulfuric acid acts as both a reagent for nitration and a catalyst for the subsequent cyclization.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Researchers may face several challenges, including:
-
Low Yields: This can be due to incomplete reaction, side product formation, or suboptimal reaction conditions.
-
Impurity Profile: The presence of unreacted starting materials or byproducts can complicate purification.
-
Safety Concerns: The intermediate nitroguanidine is a shock-sensitive explosive, requiring careful handling if isolated.[1]
-
Reaction Control: The nitration of guanidine is an exothermic reaction that requires careful temperature control to prevent runaway reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Inefficient catalyst or catalyst deactivation. | - For the two-step process, screen different phase transfer catalysts (e.g., tetrabutylammonium bromide, triethyl benzyl (B1604629) ammonium (B1175870) chloride) to identify the most effective one.[1]- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.- In the one-pot synthesis, optimize the concentration and amount of sulfuric acid. |
| Suboptimal reaction temperature. | - For the initial nitration of guanidine, maintain a low temperature (e.g., below 40°C) to minimize side reactions.[2]- For the cyclization step, the optimal temperature may vary depending on the specific protocol (e.g., heating to 45°C).[1] | |
| Incomplete reaction. | - Increase the reaction time and monitor the progress using techniques like TLC or HPLC.- Ensure efficient stirring to promote mixing of reactants. | |
| Formation of Side Products | Incorrect stoichiometry of reactants. | - Carefully control the molar ratios of guanidine nitrate, sulfuric acid, and ethylenediamine. |
| High reaction temperature. | - As mentioned, maintain strict temperature control throughout the reaction. | |
| Difficulty in Product Isolation and Purification | Product precipitation issues. | - After the reaction, neutralization of the reaction mixture is often required to precipitate the product. The choice of base (e.g., aqueous ammonia) and the final pH can influence the precipitation efficiency.[1]- The product can be washed with water to remove inorganic salts. |
| Presence of polar impurities. | - Recrystallization from a suitable solvent can be employed for purification. | |
| Safety Hazard During Synthesis | Isolation and handling of nitroguanidine. | - Whenever possible, opt for the one-pot synthesis to avoid the isolation of the shock-sensitive nitroguanidine intermediate.[1] |
Catalyst Performance Data
| Catalyst/Reagent | Synthesis Step | Reactants | Product Yield | Reference |
| Concentrated Sulfuric Acid | One-pot synthesis | Guanidine nitrate, Ethylenediamine | 70% (of this compound) | [1] |
| Tetrabutylammonium bromide | Two-step synthesis (Cyclization) | Nitroguanidine, Ethylenediamine | Not specified | [1] |
| Triethyl benzyl ammonium chloride | N-alkylation of this compound | This compound, 2-chloro-5-(chloromethyl)pyridine | Not specified for intermediate | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound[1]
This protocol is adapted from a patented industrial process and is favored for its safety and efficiency.
Materials:
-
Guanidine nitrate (97%)
-
Concentrated sulfuric acid (98%)
-
Ethylenediamine
-
Aqueous ammonia (B1221849) (22%)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and cooling bath, carefully add 225 g of concentrated sulfuric acid and cool to 5°C.
-
Slowly add 140 g of guanidine nitrate to the sulfuric acid, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Quench the reaction by carefully adding 180 g of water.
-
Neutralize the mixture by adding 265 g of 22% aqueous ammonia.
-
Add 69 g of ethylenediamine to the reaction mass.
-
Heat the mixture to 45°C and stir at this temperature for 12 hours.
-
Cool the reaction mass, filter the precipitate, wash with water, and dry to obtain this compound.
Expected Yield: Approximately 105 g (70%).
Process Logic and Workflow
The synthesis of this compound can be visualized as a series of logical steps, from starting material selection to the final product. The choice between a one-pot or two-step synthesis is a critical decision point influencing safety, efficiency, and environmental impact.
References
solvent effects on the reaction rate of 2-(Nitroimino)imidazolidine formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 2-(Nitroimino)imidazolidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method is a one-pot synthesis involving the reaction of guanidine (B92328) nitrate (B79036) with concentrated sulfuric acid to form a nitroguanidine (B56551) intermediate in situ. This is followed by cyclization with ethylenediamine (B42938) in the presence of a base, such as aqueous ammonia (B1221849).[1] An alternative two-step process involves the isolation of nitroguanidine first, which is then reacted with an ethylenediamine salt.[1] However, the one-pot method is often preferred as it avoids the isolation of the potentially shock-sensitive nitroguanidine intermediate and reduces acidic effluent.[1]
Q2: What is the role of sulfuric acid in the initial step of the one-pot synthesis?
A2: Concentrated sulfuric acid acts as both a reagent and a solvent in the nitration of guanidine nitrate to form nitroguanidine. It facilitates the dehydration of guanidine nitrate, leading to the formation of the nitroguanidine intermediate.
Q3: Why is aqueous ammonia added after the nitration step?
A3: Aqueous ammonia is added to neutralize the highly acidic reaction mixture containing sulfuric acid. This neutralization is crucial before the addition of ethylenediamine for the subsequent cyclization step, creating a suitable pH environment for the reaction to proceed.
Q4: Are there any known catalysts for this reaction?
A4: Some processes have utilized catalysts. For instance, one patent describes the use of tetrabutylammonium (B224687) bromide as a catalyst in the reaction of isolated nitroguanidine with ethylenediamine.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Incomplete Nitration:
-
Cause: Insufficient reaction time or improper temperature control during the addition of guanidine nitrate to sulfuric acid can lead to incomplete formation of the nitroguanidine intermediate.
-
Solution: Ensure the reaction mixture is stirred for the recommended duration (e.g., 6-8 hours at room temperature) to allow for complete nitration. Maintain a low temperature (e.g., cooling to 5°C) during the initial addition of guanidine nitrate to control the exothermic reaction.[1]
-
-
Suboptimal pH for Cyclization:
-
Cause: The cyclization step with ethylenediamine is pH-sensitive. If the reaction mixture is not sufficiently neutralized after the nitration step, the yield of the desired product can be significantly reduced.
-
Solution: Carefully monitor and adjust the pH of the reaction mixture after the addition of aqueous ammonia. The optimal pH range for the cyclization is typically basic.
-
-
Side Reactions:
-
Cause: The reaction of ethylenediamine with the nitroguanidine intermediate can be complex. The rate of addition of ethylenediamine can influence the formation of side products.
-
Solution: One suggested method to control side reactions is the drop-wise addition of ethylenediamine to the reaction mixture. This can help to maintain a low concentration of the diamine and favor the desired cyclization pathway.
-
-
Product Loss During Workup:
-
Cause: this compound has varying solubility in different solvents. Product may be lost during filtration and washing if an inappropriate solvent is used.
-
Solution: Wash the filtered solid product with cold water to minimize loss, as the compound is less soluble in cold water. Avoid washing with solvents in which the product is highly soluble.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is not pure. What are the likely impurities and how can I avoid them?
A: The most common impurity is unreacted nitroguanidine.
-
Unreacted Nitroguanidine:
-
Cause: Incomplete cyclization reaction, either due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.
-
Solution: Ensure the cyclization step is carried out for the recommended duration (e.g., 12 hours) and at the specified temperature (e.g., 45°C).[1] Use a slight molar excess of ethylenediamine to drive the reaction to completion. The final product can be purified by recrystallization to remove unreacted starting materials.
-
Solvent Effects on Reaction Rate
Qualitative Summary of Solvent Suitability:
| Solvent Class | Suitability for this compound formation | Rationale |
| Water | Suitable, especially for the cyclization step. | The reaction of nitroguanidine with ethylenediamine has been successfully performed in water. Water is a polar, protic solvent that can facilitate the reaction. |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Potentially suitable. | This compound exhibits some solubility in these solvents. These solvents can be effective for reactions involving polar intermediates. |
| Alcohols (e.g., Methanol (B129727), Ethanol) | May be suitable, but solubility is limited. | The product is only slightly soluble in methanol and ethanol, which could be advantageous for product precipitation but may limit reaction rates if reactants are not fully dissolved. |
| Halogenated Solvents & Aromatic Hydrocarbons | Mentioned as potential solvents in patents. | These are generally less polar and may be suitable depending on the specific reaction conditions and intermediates. |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from patent literature.[1]
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Guanidine Nitrate
-
Aqueous Ammonia (22%)
-
Ethylenediamine
-
Deionized Water
Procedure:
-
Cool a reaction flask containing 225 g of concentrated sulfuric acid to 5°C in an ice bath.
-
Slowly add 140 g of guanidine nitrate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Quench the reaction by carefully adding 180 g of water.
-
Slowly add 265 g of 22% aqueous ammonia to the reaction mass to neutralize the acid. Monitor the pH.
-
Add 69 g of ethylenediamine to the neutralized mixture.
-
Heat the reaction mixture to 45°C and stir for 12 hours.
-
Cool the mixture to room temperature, then further cool in an ice bath to promote precipitation.
-
Filter the solid product and wash with cold deionized water.
-
Dry the product to obtain this compound.
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Logical relationship of solvent properties on reaction parameters.
References
Validation & Comparative
comparative analysis of 2-(Nitroimino)imidazolidine synthesis methods
A Comparative Analysis of Synthesis Methods for 2-(Nitroimino)imidazolidine
For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key intermediate in the production of neonicotinoid insecticides, is of significant interest. This guide provides a comparative analysis of the most common methods for its synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to support informed decisions in process development and optimization.
Two primary methodologies dominate the synthesis of this compound: a one-pot reaction starting from guanidine (B92328) nitrate (B79036) and a two-step process involving the reaction of a pre-formed ethylenediamine (B42938) salt with nitroguanidine (B56551). Each method presents distinct advantages and disadvantages in terms of yield, purity, operational complexity, and environmental impact.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two main synthesis routes, providing a clear comparison of their reported efficiencies.
| Parameter | Method 1: One-Pot Synthesis from Guanidine Nitrate | Method 2: From Ethylenediamine Salt and Nitroguanidine |
| Starting Materials | Guanidine nitrate, Sulfuric acid, Ethylenediamine, Ammonia | Ethylenediamine, Acid (e.g., HCl, H₂SO₄), Nitroguanidine, Base (e.g., KOH) |
| Reported Yield | 70%[1] | >80%[2] |
| Reported Purity | 96%[1] | >99%[2] |
| Reaction Time | 6-8 hours (nitration) + 12 hours (cyclization)[1] | 0.5-12 hours (cyclization)[2] |
| Key Advantage | Avoids isolation of the shock-sensitive nitroguanidine intermediate, making it more environmentally friendly and efficient.[1][3] | High product purity and yield.[2] |
Experimental Protocols
Method 1: One-Pot Synthesis from Guanidine Nitrate
This method avoids the isolation of the nitroguanidine intermediate, which is known to be shock-sensitive, thereby enhancing the safety and efficiency of the process.[1][3]
Experimental Protocol:
-
Cool a reaction flask containing 49 g (0.5 moles) of 98% sulfuric acid to 5°C.[1]
-
Slowly add 30.5 g (0.25 moles) of guanidine nitrate to the cooled sulfuric acid.[1]
-
Stir the reaction mixture at room temperature for 6-8 hours to form the nitroguanidine intermediate in situ.[1]
-
Quench the reaction by the addition of 40 g of water.[1]
-
Neutralize the reaction mass by adding aqueous ammonia.[1]
-
Add ethylenediamine to the neutralized mixture.[1]
-
Heat the reaction mass to 45°C and stir at this temperature for 12 hours.[1]
-
Cool the mixture, filter the resulting solid, wash with water, and dry to obtain this compound.[1]
Method 2: Synthesis from Ethylenediamine Salt and Nitroguanidine
This approach involves the initial formation of an ethylenediamine salt, which is then reacted with nitroguanidine to yield the final product. This method is reported to produce high yields and purity.[2]
Experimental Protocol:
-
In a 1000L reactor, add 150 kg of ethylenediamine and 200 kg of water.[2]
-
Cool the mixture and slowly add hydrochloric acid until the solution is neutral to form the ethylenediamine salt.[2]
-
To this solution, add 260 kg of nitroguanidine.[2]
-
Add a 30% potassium hydroxide (B78521) solution dropwise until the pH of the mixture reaches 9.[2]
-
Heat the reaction mixture to 60°C and maintain for 6 hours.[2]
-
Cool the mixture to room temperature to allow the product to precipitate.[2]
-
Filter the wet product, wash, and dry to obtain approximately 250 kg of this compound.[2]
Synthesis Workflows
The logical flow of each synthesis method is visualized below using Graphviz diagrams.
References
A Comparative Guide to the Validation of HPLC and GC-MS for the Analysis of 2-(Nitroimino)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(Nitroimino)imidazolidine. This compound is a key intermediate in the synthesis of neonicotinoid insecticides, and its accurate measurement is crucial for quality control and regulatory compliance. The validation data and experimental protocols presented are synthesized based on typical performance characteristics to illustrate the expected capabilities of each method.
Introduction to Analytical Challenges
This compound is a polar, non-volatile molecule, which presents distinct challenges for chromatographic analysis.[1][2] The choice between HPLC and GC-MS depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. HPLC is well-suited for the analysis of polar and non-volatile compounds at ambient temperatures.[3] In contrast, GC-MS is ideal for volatile and thermally stable compounds; however, for polar molecules like this compound, a chemical derivatization step is typically necessary to increase volatility and thermal stability.[4][5][6]
Experimental Protocols
This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and acetonitrile (B52724) (95:5, v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10 µL[5]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
This hypothetical protocol includes a silylation step to enable the GC-MS analysis of the polar this compound. Silylation replaces active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility.[7][8]
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Derivatization Protocol (Silylation):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[4]
-
Seal the reaction vial and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the silylated derivative.
Data Presentation: Performance Comparison
The following table summarizes the hypothetical validation data for the HPLC and GC-MS methods, based on typical performance characteristics for similar analyses.
| Validation Parameter | HPLC-UV | GC-MS (with Silylation) | Commentary |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | HPLC offers a wider linear range suitable for higher concentration samples. |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 | GC-MS, especially in SIM mode, generally provides superior sensitivity. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.07 | The lower LOQ of GC-MS makes it more suitable for trace analysis. |
| Precision (Repeatability, %RSD) | < 1.5% | < 3.0% | HPLC often exhibits slightly better precision due to the simpler sample preparation. |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | Both methods show high accuracy, well within typical acceptance criteria. |
| Sample Throughput | Higher | Lower | The derivatization step in the GC-MS protocol reduces overall sample throughput. |
Mandatory Visualization
Caption: Comparative workflows for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
-
HPLC-UV is a robust, straightforward, and high-throughput method that is well-suited for routine quality control where high concentrations of the analyte are expected. Its primary advantage is the elimination of the need for derivatization, simplifying the sample preparation process.
-
GC-MS , while requiring a more complex and time-consuming derivatization step, offers superior sensitivity and selectivity.[3][9] The lower LOD and LOQ make it the preferred method for trace-level detection and in complex matrices where interferences may be a concern. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.
The ultimate choice of method will depend on the specific analytical requirements, such as the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput. For high-throughput screening of relatively pure samples, HPLC is advantageous. For trace analysis or confirmatory testing, the enhanced sensitivity and specificity of GC-MS are indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. GAS-CHROMATOGRAPHIC DETERMINATION OF IMIDACLOPRID IN WATER | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Insecticidal Activity of 2-(Nitroimino)imidazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal activity of 2-(nitroimino)imidazolidine derivatives, a prominent class of neonicotinoid insecticides. The analysis is supported by experimental data, detailed methodologies for key bioassays, and visualizations of the underlying biochemical pathways and experimental workflows.
Introduction
This compound derivatives are a significant class of insecticides, with imidacloprid (B1192907) being one of the most widely recognized and commercially successful examples.[1] These compounds are valued for their systemic activity in plants and their potent, selective action against a wide range of sucking and chewing insect pests.[2] Their mode of action targets the central nervous system of insects, offering a distinct advantage over older classes of insecticides. This guide will compare the performance of various this compound derivatives and benchmark them against other insecticide classes.
Mechanism of Action: Targeting the Insect Nervous System
The primary target of this compound derivatives is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.[1] These insecticides act as agonists, meaning they mimic the natural neurotransmitter acetylcholine (ACh). By binding to the nAChR, they cause the ion channel to open, leading to an influx of sodium ions and subsequent nerve cell depolarization. Unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase, these derivatives are not easily metabolized, resulting in a persistent stimulation of the nerve cells. This overstimulation leads to paralysis and ultimately the death of the insect.[2][3] The high selectivity of these compounds for insect nAChRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[1]
Comparative Insecticidal Activity
The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose required to kill 50% of a test population, usually expressed in nanograms per insect (ng/insect) or milligrams per kilogram of body weight (mg/kg). The LC50 is the concentration in a medium (e.g., diet or water) that kills 50% of the test population, often expressed in parts per million (ppm) or milligrams per liter (mg/L).
The following tables summarize the insecticidal activity of various this compound derivatives and other insecticides against different insect species.
Table 1: Comparative Toxicity of this compound Derivatives and Other Insecticides to Various Insect Pests
| Compound | Insect Species | Exposure Route | Potency | Value | Unit | Reference |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Topical | LD50 (24h) | 2.41 | ng/bee | [4][5] |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Topical | LD50 (48h) | 1.29 | ng/bee | [4][5] |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Oral | LC50 (24h) | 2.01 | ng/µL | [4][5] |
| Imidacloprid | Melipona scutellaris (Stingless Bee) | Oral | LC50 (48h) | 0.81 | ng/µL | [4][5] |
| Imidacloprid | Drosophila melanogaster (Fruit Fly) | Chronic | LC50 (males) | 45 | µM | [6] |
| Imidacloprid | Drosophila melanogaster (Fruit Fly) | Chronic | LC50 (females) | >18 | µM | [6] |
| Imidacloprid | Drosophila melanogaster (Fruit Fly) | Chronic | LC50 (larvae) | 3 | µM | [6] |
| 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine | Nephotettix cincticeps (Green Rice Leafhopper) | - | LC90 | 0.32 | ppm | [7] |
| Fenitrothion | Nephotettix cincticeps (Green Rice Leafhopper) | - | LC90 | 200 | ppm | [7] |
| Fenitrothion | Honeybee | Topical | LD50 | 0.383 | µ g/bee | [8] |
Table 2: Toxicity of Imidacloprid and Fenitrothion to Non-Target Organisms
| Compound | Organism | Exposure Route | Potency | Value | Unit | Reference |
| Imidacloprid | Rat | Oral | LD50 | 450 | mg/kg | [9] |
| Imidacloprid | Rat | Dermal | LD50 | >5000 | mg/kg | [9] |
| Imidacloprid | Rainbow Trout | - | LC50 (96h) | 211 | mg/L | [9] |
| Imidacloprid | Daphnia | - | EC50 (48h) | 85 | mg/L | [9] |
| 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine | Rat | Oral | LD50 | 450 | mg/kg | [7] |
| 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine | Rat | Dermal | LD50 | >5000 | mg/kg | [7] |
| 1-(6-Chloronicotinyl)-2-nitroimino-imidazolidine | Golden Orfe | - | LC50 (96h) | 237 | mg/L | [7] |
| Fenitrothion | Rat | Oral | LD50 | 250-800 | mg/kg | [8][10] |
| Fenitrothion | Rat | Dermal | LD50 | >890 | mg/kg | [8][10] |
Experimental Protocols
Standardized bioassays are crucial for the accurate determination of insecticide toxicity. The following are detailed methodologies for common experiments.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that causes 50% mortality when applied directly to the insect's body.
-
Test Organisms: Use healthy, uniform-sized adult insects from a laboratory-reared colony.
-
Insecticide Preparation: Prepare a stock solution of the test compound in a suitable volatile solvent like acetone (B3395972). Make a series of dilutions to obtain at least five different concentrations.
-
Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a micro-applicator, apply a small, precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent only.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 L:D).
-
Mortality Assessment: Record the number of dead insects at specific time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence limits.
Leaf-Dip Bioassay (for LC50 Determination)
This method assesses the toxicity of an insecticide when insects are exposed to treated foliage.
-
Plant Material: Use fresh, untreated leaves from a host plant suitable for the test insect.
-
Insecticide Preparation: Prepare a series of aqueous dilutions of the insecticide formulation. Include a surfactant to ensure even coverage on the leaf surface. A control group will use water and the surfactant only.
-
Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds). Allow the leaves to air-dry completely.
-
Exposure: Place the treated leaves in ventilated containers (e.g., Petri dishes with a moist filter paper to maintain turgor). Introduce a known number of insects onto each leaf.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 value using probit analysis.
CDC Bottle Bioassay
The CDC bottle bioassay is a simple and rapid method for detecting insecticide resistance in insect populations.
-
Bottle Coating: Coat the inside of glass bottles with a diagnostic dose of the insecticide dissolved in acetone. A control bottle is coated with acetone only. Roll the bottles until the acetone evaporates, leaving a thin film of the insecticide.
-
Insect Exposure: Introduce a cohort of insects into each bottle.
-
Observation: Observe the insects continuously and record the time at which they become incapacitated or die.
-
Data Interpretation: If 98-100% of the insects die within the diagnostic time, the population is considered susceptible. Lower mortality rates suggest the presence of resistance.[3]
Conclusion
This compound derivatives, exemplified by imidacloprid, are highly effective insecticides with a specific mode of action targeting the insect nervous system. Structure-activity relationship studies have shown that the 2-nitroiminoimidazolidine group is crucial for their insecticidal activity.[11] The data presented in this guide demonstrates their high potency against various insect pests, often significantly greater than older classes of insecticides like organophosphates. However, concerns about their impact on non-target organisms, particularly pollinators, necessitate careful risk assessment and responsible use. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel and more selective insecticidal compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fenitrothion [the-piedpiper.co.uk]
- 9. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 10. EXTOXNET PIP - FENITROTHION [extoxnet.orst.edu]
- 11. researchgate.net [researchgate.net]
2-(Nitroimino)imidazolidine as a precursor vs. other neonicotinoid intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(Nitroimino)imidazolidine and other key intermediates as precursors in the synthesis of neonicotinoid insecticides. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to be a valuable resource for professionals in chemical synthesis and drug development.
Comparative Analysis of Neonicotinoid Precursors
The synthesis of neonicotinoid insecticides, a prominent class of neuro-active pesticides, involves the strategic coupling of a heterocyclic precursor with a chloromethylpyridine or chloromethylthiazole derivative.[1][2] The choice of the heterocyclic intermediate significantly influences the reaction efficiency, yield, and purity of the final product. This section provides a comparative overview of the synthesis of three major neonicotinoids—Imidacloprid (B1192907), Acetamiprid, and Clothianidin—highlighting the role of their respective precursors.
Table 1: Synthesis of Imidacloprid
| Precursor | Key Reagents | Solvent | Catalyst/Base | Reaction Conditions | Crude Yield (%) | Purity (%) | Reference(s) |
| This compound | 2-Chloro-5-(chloromethyl)pyridine | Acetonitrile (B52724) | Potassium Carbonate | 80°C, 8 hours | ~85 | >98 (after recrystallization) | [1] |
| This compound | 2-Chloro-5-(chloromethyl)pyridine | DMF | Sodium Hydride (60%) | Room temp. to 80°C | Not specified | Not specified | [1] |
| N-(2-Chloro-5-pyridylmethyl)ethylenediamine | Dimethyl N-nitroimidodithiocarbonate | Dichloromethane | - | Room temp., 3 hours | 80 | Not specified | [3] |
Table 2: Synthesis of Acetamiprid
| Precursor | Key Reagents | Solvent | Catalyst/Base | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | Ethyl N-cyanoethanimideate | Ethanol (B145695) | - | 65°C, 6-7 hours | 96.6 | 96.8 | [4] |
| Benzylmethylamine | Ethyl N-cyanoethanimideate | Methanol | - | 65°C, 5 hours | up to 95 | up to 98 | [5] |
Table 3: Synthesis of Clothianidin
| Precursor | Key Reagents | Solvent | Catalyst/Base | Reaction Conditions | Overall Yield (%) | Purity (%) | Reference(s) |
| 1-Methyl-2-nitroguanidine | 2-Chloro-5-(chloromethyl)thiazole, n-Propylamine, Formaldehyde (B43269) | DMF | Potassium Carbonate | 40-50°C (coupling), then acidic hydrolysis | 77 | Not specified | [6] |
| 1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine | 2-Chloro-5-chloromethylthiazole | DMF | Potassium Carbonate | 40-50°C | 90 (hydrolysis step) | 99.1 (HPLC) | [7] |
Experimental Protocols
Synthesis of Imidacloprid from this compound
This protocol describes the condensation reaction between this compound and 2-Chloro-5-(chloromethyl)pyridine (CCMP).
Materials:
-
This compound
-
2-Chloro-5-(chloromethyl)pyridine (CCMP)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL three-necked round-bottom flask, combine this compound (10 mmol), CCMP (10 mmol), and potassium carbonate (20 mmol).
-
Add 50 mL of acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80°C and maintain under reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Imidacloprid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve a purity of >98%.[1]
Synthesis of Acetamiprid from N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
This protocol details the synthesis of Acetamiprid from its amine precursor and a cyanoimide.
Materials:
-
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
-
Ethyl N-cyanoethanimideate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (157.5 g) in ethanol (100 g).
-
Add Ethyl N-cyanoethanimideate (112 g) to the solution.
-
Heat the mixture to 65°C and maintain for 6 to 7 hours.
-
After the reaction is complete, cool the mixture to 0°C to allow for layer separation.
-
Filter the mixture and wash with a saturated brine solution.
-
After drying, 22.1 g of Acetamiprid with a purity of 96.8% is obtained, corresponding to a yield of 96.6%.[4]
Synthesis of Clothianidin from 1-Methyl-2-nitroguanidine
This protocol outlines a multi-step synthesis of Clothianidin.
Materials:
-
1-Methyl-2-nitroguanidine
-
n-Propylamine
-
37% aqueous formaldehyde solution
-
2-Chloro-5-(chloromethyl)thiazole
-
Potassium Carbonate
-
DMF
-
Dilute Hydrochloric Acid
Procedure:
-
Synthesis of (Z)-1-Methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine: This intermediate is obtained via a Mannich reaction of (Z)-1-methyl-2-nitroguanidine, n-propylamine, and a 37% aqueous formaldehyde solution, with a reported yield of 97%.
-
Coupling Reaction: The intermediate from step 1 is then subjected to an electrophilic substitution with 2-chloro-5-(chloromethyl)thiazole in DMF in the presence of potassium carbonate as an acid-binding agent at 40-50°C. This step yields (E)-1-[(2-chlorothiazol-5-yl)methyl]-3-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine with a reported yield of 90%.
-
Hydrolysis: The final product, Clothianidin, is obtained by the hydrolysis of the product from step 2 in the presence of dilute hydrochloric acid, with a reported yield of 88%.
-
The overall yield for this three-step process is reported to be up to 77%.[6]
Signaling Pathway and Mechanism of Action
Neonicotinoid insecticides act as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[8][9][10] This binding is much stronger in insects than in mammals, providing a degree of selective toxicity.[4] The continuous stimulation of these receptors leads to an over-excitation of the nerve cells, resulting in paralysis and eventual death of the insect.[11]
Caption: Mechanism of action of neonicotinoid insecticides.
References
- 1. Comparative Analysis of Imidacloprid Acetamiprid and Clothianidin in Pest Management Strategies [cnagrochem.com]
- 2. pomais.com [pomais.com]
- 3. Proinsecticide candidates N-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action | Annual Reviews [annualreviews.org]
- 11. Agonist actions of neonicotinoids on nicotinic acetylcholine receptors expressed by cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Insecticidal Potency: A Comparative Guide to the Structure-Activity Relationship of 2-(Nitroimino)imidazolidine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(nitroimino)imidazolidine analogs, a core scaffold of the widely used neonicotinoid insecticides. By examining the relationship between structural modifications and biological activity, this document aims to inform the rational design of next-generation insecticides with enhanced potency and selectivity.
The this compound moiety is a critical pharmacophore responsible for the insecticidal activity of neonicotinoids. These compounds act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target insect.[1] The selective toxicity of these compounds towards insects over vertebrates is a key advantage, attributed to differences in the receptor subtypes and their binding affinities.[1] This guide delves into the quantitative structure-activity relationships (SAR) of this class of compounds, presenting experimental data to elucidate the impact of specific structural changes on their insecticidal efficacy.
Comparative Performance of this compound Analogs
The following table summarizes the in vitro and in vivo activities of imidacloprid (B1192907) and its analogs, highlighting the impact of substitutions on the imidazolidine (B613845) ring. The data is derived from studies on the housefly, Musca domestica.
| Compound | Modification on Imidazolidine Ring | Receptor Affinity (Ki, nM) | Insecticidal Activity (ED50, nmol/fly) |
| Imidacloprid | Unsubstituted | 0.85 | 0.035 |
| Analog 1 | 4-Methyl (4R) | 0.55 | 0.028 |
| Analog 2 | 4-Methyl (4S) | 1.2 | 0.045 |
| Analog 3 | 5-Methyl (5S) | 0.75 | 0.032 |
| Analog 4 | 5-Methyl (5R) | 1.5 | 0.051 |
| Analog 5 | 4,5-cis-Dimethyl (4R,5S) | 0.42 | 0.022 |
| Analog 6 | 4,5-trans-Dimethyl (4R,5R) | 1.8 | 0.060 |
Experimental Protocols
Insect Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol details the method used to determine the binding affinity of this compound analogs to insect nAChRs.
1. Membrane Preparation:
- Heads of the target insect (e.g., houseflies) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
- The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the nAChRs.
- The membrane pellet is washed and resuspended in the binding buffer.
2. Competitive Binding Assay:
- A radiolabeled ligand with high affinity for the nAChR, such as [³H]imidacloprid, is used.
- The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound analog).
- The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
- The radioactivity retained on the filters is measured using liquid scintillation counting.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the analog.
Insecticidal Activity Assay (Topical Application)
This protocol outlines the procedure for assessing the insecticidal potency of the analogs against adult insects.
1. Insect Rearing:
- The target insect species (e.g., houseflies) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.
2. Compound Application:
- The this compound analogs are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
- A small, precise volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of individual adult insects using a microsyringe.
- A control group is treated with the solvent alone.
3. Observation and Data Collection:
- The treated insects are placed in observation cages with access to food and water.
- Mortality or knockdown is recorded at specific time points (e.g., 24, 48, and 72 hours) post-application.
4. Data Analysis:
- The dose-response data is analyzed using probit analysis to determine the median effective dose (ED50), which is the dose required to produce a response in 50% of the test population.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound analogs involves their interaction with insect nAChRs. Upon binding, these compounds act as agonists, causing the ion channel to open and leading to an influx of cations (primarily Na⁺ and Ca²⁺). This results in the depolarization of the neuron, leading to hyperexcitation, paralysis, and eventual death of the insect. While the immediate effect is on ion channel gating, downstream signaling cascades are also likely involved in the overall toxicological effect. The PI3K/Akt pathway is a crucial signaling pathway in insects that regulates various cellular processes, including cell survival and growth. While direct evidence linking neonicotinoid-nAChR activation to the PI3K/Akt pathway in insects is still emerging, it is a plausible downstream effector based on nAChR signaling in other systems.
Figure 1. Signaling pathway of this compound analogs in an insect neuron.
The provided diagram illustrates the proposed signaling cascade initiated by the binding of a this compound analog to an insect nAChR. This leads to cation influx, membrane depolarization, and ultimately neuronal hyperexcitation and insect death. A putative downstream pathway involving PI3K/Akt signaling is also depicted, which may contribute to the overall cellular response.
Figure 2. Experimental workflow for SAR studies of this compound analogs.
This workflow outlines the key steps in evaluating the structure-activity relationship of newly synthesized this compound analogs, from chemical synthesis and characterization to in vitro and in vivo biological testing and final SAR analysis.
References
comparative spectroscopic analysis of 2-(Nitroimino)imidazolidine tautomers
A Comparative Spectroscopic Guide to the Tautomers of 2-(Nitroimino)imidazolidine
For researchers and professionals in drug development, a precise understanding of a molecule's structure is fundamental. Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence a compound's biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of the potential tautomers of this compound, a heterocyclic compound with applications in pharmaceutical and materials science.
This compound can exist in several tautomeric forms, primarily the nitroamino and nitroimino forms, with the potential for the aci-nitro tautomer as well. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature. This guide synthesizes predicted spectroscopic data and theoretical principles from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a framework for distinguishing between these tautomers.
Tautomeric Equilibrium of this compound
The principal tautomeric forms of this compound involve the migration of a proton. The three most likely tautomers are the exo-imino (nitroamino), endo-imino (nitroimino), and the aci-nitro forms. Computational studies on analogous 2-amino-2-imidazoline systems suggest that while the amino (exo-imino) tautomer is generally more stable in the gas phase, solvation can shift the equilibrium towards the imino (endo-imino) form.[1]
Caption: Tautomeric equilibrium of this compound.
Comparative Spectroscopic Data
The following tables summarize the key predicted and expected spectroscopic features of the this compound tautomers. The NMR data for the exo-imino (nitroamino) form is based on predicted values, while the characteristics for the other tautomers and other spectroscopic methods are based on established principles and data from analogous compounds.
Table 1: 1H and 13C NMR Spectroscopy Data
| Nucleus | Exo-Imino (Nitroamino) Tautomer (Predicted) | Endo-Imino (Nitroimino) Tautomer (Expected) | Aci-Nitro Tautomer (Expected) | Key Observations |
| 1H NMR | ||||
| CH2-CH2 | ~3.85 ppm (singlet) | Two distinct signals, likely multiplets | Two distinct signals, likely multiplets | The symmetry in the exo-imino form leads to equivalent methylene (B1212753) protons. The other forms are asymmetric. |
| NH (ring) | ~7.5 ppm (broad singlet) | One signal | One or two signals depending on exchange | The chemical shift and number of ring NH protons will vary. |
| NH (nitro) | ~9.0 ppm (broad singlet) | No direct NH on nitro group | OH proton on aci-nitro group, likely broad and downfield | The presence and location of exchangeable protons are key differentiators. |
| 13C NMR | ||||
| C=N | ~158.5 ppm | Shifted relative to the exo form | Shifted relative to the exo form | The chemical shift of the sp2 carbon is highly sensitive to the electronic environment. |
| CH2-CH2 | ~45.2 ppm | Two distinct signals | Two distinct signals | The loss of symmetry in the endo-imino and aci-nitro forms will result in non-equivalent methylene carbons. |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Exo-Imino (Nitroamino) Tautomer (Expected) | Endo-Imino (Nitroimino) Tautomer (Expected) | Aci-Nitro Tautomer (Expected) | Key Observations |
| N-H Stretch | ~3400-3200 cm-1 (multiple bands) | ~3300-3200 cm-1 (ring NH) | ~3500-3300 cm-1 (O-H), ~3300-3200 cm-1 (ring NH) | The presence of a broad O-H stretch would be indicative of the aci-nitro form. The number and position of N-H stretches will differ. |
| C=N Stretch | ~1680-1650 cm-1 (exocyclic) | ~1640-1600 cm-1 (endocyclic) | ~1620-1580 cm-1 | The C=N stretching frequency is typically higher for exocyclic double bonds compared to endocyclic ones. |
| NO2 Stretch | ~1550-1500 cm-1 (asymmetric), ~1350-1300 cm-1 (symmetric) | ~1550-1500 cm-1 (asymmetric), ~1350-1300 cm-1 (symmetric) | Absent, replaced by N=O and N-O stretches | The disappearance of the characteristic NO2 stretches is a strong indicator of the aci-nitro tautomer. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Exo-Imino (Nitroamino) Tautomer (Expected) | Endo-Imino (Nitroimino) Tautomer (Expected) | Aci-Nitro Tautomer (Expected) | Key Observations |
| λmax | Shorter wavelength | Longer wavelength | Likely at the longest wavelength | The extent of conjugation influences the absorption maximum. The aci-nitro form is expected to have the most extended conjugation. |
| Molar Absorptivity (ε) | Lower | Higher | Highest | Molar absorptivity generally increases with the extent of the chromophore. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
Add a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
1H NMR: Acquire the spectrum using a standard single-pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments, especially for the less symmetrical tautomers.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile) and place the solution in an appropriate liquid cell.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1 using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile) to an appropriate concentration, ensuring the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the .
Caption: Experimental workflow for spectroscopic analysis.
References
Inter-Laboratory Validation of Analytical Methods for 2-(Nitroimino)imidazolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-(Nitroimino)imidazolidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the synthesis of various compounds, including the neonicotinoid insecticide Imidacloprid.[1] The accurate quantification of this compound is essential for process control, quality assurance, and regulatory compliance.[1] This document presents a synthesized overview based on typical performance characteristics observed in inter-laboratory studies for similar small molecules, adhering to the principles of ICH Q2(R1) guidelines.[1]
The objective of an inter-laboratory validation study is to assess the reproducibility and robustness of an analytical method when performed by different laboratories.[1] This ensures the method is transferable and yields consistent results, a critical aspect in drug development and manufacturing.
Comparison of Analytical Methods
Both HPLC and GC-MS are suitable for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput versus the need for trace-level detection.[1] The HPLC method generally demonstrates slightly better precision, while the GC-MS method offers superior sensitivity with lower limits of detection (LOD) and quantitation (LOQ).[1]
Table 1: Comparison of Inter-Laboratory Validation Data for HPLC and GC-MS Methods [1]
| Validation Parameter | HPLC Method | GC-MS Method | ICH Q2(R1) Guideline/Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² > 0.99 |
| Range (µg/mL) | 0.15 - 50 | 0.05 - 25 | The range should cover the expected concentrations of the analyte. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% of the test concentration. |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | RSD should be low, typically < 2%. |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD should be low, typically < 2%. |
| LOD (µg/mL) | 0.05 | 0.01 | The lowest amount of analyte that can be detected. |
| LOQ (µg/mL) | 0.15 | 0.05 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by small, deliberate variations in method parameters. | Unaffected by small, deliberate variations in method parameters. | The method should remain unaffected by minor changes in parameters. |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-MS analyses are provided below to be distributed to participating laboratories in an inter-laboratory validation study.
High-Performance Liquid Chromatography (HPLC) Method[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.15, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM).
Standard and Sample Preparation with Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC method.
-
Derivatization: Prior to injection, the dried sample extract is derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70 °C for 30 minutes.[1] This step is necessary to improve the volatility and thermal stability of the analyte for GC analysis.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Workflow of the inter-laboratory validation process.
Logical Relationship of Validation Parameters
This diagram shows the relationship between key validation parameters.
References
A Comparative Stability Analysis of 2-(Nitroimino)imidazolidine Derivatives and Related Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 2-(Nitroimino)imidazolidine and its derivatives, alongside related energetic compounds. The stability of such materials is a critical parameter, dictating their safety in handling, storage, and application. While comprehensive comparative data for a wide range of this compound derivatives is limited in publicly accessible literature, this document synthesizes available information on key derivatives and structurally related compounds to offer valuable insights. The comparison includes essential benchmarks like RDX and TNT to provide context for their performance.
Comparative Stability Data
The stability of energetic materials is primarily assessed through thermal analysis and sensitivity to mechanical stimuli such as impact and friction. The following tables summarize the key stability parameters for 2-Nitrimino-1-nitroimidazolidine, related nitroimidazole-fused ring compounds, and standard energetic materials.
Table 1: Thermal Stability of Selected Energetic Compounds
| Compound | Type | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_peak) (°C) |
| 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazine | Nitroimidazole Fused-Ring | 292.4[1] | 332.8[1] |
| 3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c][1][2]diazepine | Nitroimidazole Fused-Ring | 311.3[1] | 328.2[1] |
| Trinitrotoluene (TNT) | Benchmark | ~290[1] | - |
Table 2: Mechanical Sensitivity of Selected Energetic Compounds
| Compound | Type | Impact Sensitivity (IS) | Friction Sensitivity (FS) (N) |
| 2-Nitrimino-1-nitroimidazolidine | This compound Derivative | 2.8 times more sensitive than RDX[2] | 1.6 times more sensitive than RDX[2] |
| 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazine | Nitroimidazole Fused-Ring | > 40 J[1] | > 360[1] |
| 3,9-dibromo-2,10-dinitro-6,7-dihydro-5H-diimidazo[1,2-a:2′,1′-c][1][2]diazepine | Nitroimidazole Fused-Ring | > 40 J[1] | > 360[1] |
| Trinitrotoluene (TNT) | Benchmark | 15 J[1] | 353[1] |
| RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Benchmark | - | - |
Note: Sensitivity values can vary based on the specific test apparatus and conditions.
Experimental Protocols
The data presented in this guide are derived from standard, well-established experimental procedures for characterizing energetic materials.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2910).
-
Sample Preparation: A small amount of the sample (typically 0.5 - 3 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5 °C/min or 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen with a specific flow rate (e.g., 50 mL/min).
-
The instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Exothermic events, such as decomposition, are observed as peaks on the resulting thermogram. The onset temperature of this peak is considered the initiation of decomposition.
-
Mechanical Sensitivity Testing: Impact and Friction
Mechanical sensitivity tests determine the propensity of an energetic material to initiate upon being subjected to impact or friction.
-
Impact Sensitivity (e.g., BAM Fallhammer or ERL Type 12 Drop-Hammer):
-
A small, precisely weighed sample of the material (e.g., 35-40 mg) is placed on a steel anvil.
-
A specified weight (e.g., 2.5 kg) is dropped from varying heights onto a striker pin that is in contact with the sample.
-
The outcome (reaction or no reaction, often detected by sound) is recorded for each drop.
-
A statistical method, such as the Bruceton "up-and-down" method, is used to determine the height at which there is a 50% probability of initiation (H₅₀). This is then typically converted to energy (Joules).
-
-
Friction Sensitivity (e.g., BAM Friction Tester):
-
A small amount of the sample is placed on a porcelain plate.
-
A weighted porcelain pin is placed on the sample.
-
The plate is moved back and forth under the pin, subjecting the sample to friction.
-
The test is repeated with increasing weight on the pin until a reaction (e.g., crackling, smoke, or explosion) is observed.
-
The friction sensitivity is reported as the load in Newtons (N) at which initiation occurs.
-
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for assessing the stability of a new energetic material and the general relationship between molecular structure and stability.
References
A Comparative Guide to the Efficacy of Imidacloprid Synthesized from 2-(Nitroimino)imidazolidine Versus Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and potential efficacy of the neonicotinoid insecticide imidacloprid (B1192907), focusing on the conventional synthesis route starting from 2-(nitroimino)imidazolidine and a more recent "cascade" or one-pot synthesis method. This document is intended to provide an objective overview, supported by available experimental data, to inform research and development in the field of insecticides.
Executive Summary
Synthesis Routes: A Comparative Overview
The two primary synthesis routes for imidacloprid discussed in this guide are the conventional multi-step process and a one-pot cascade reaction.
Conventional Synthesis from this compound
This widely utilized method involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP) with this compound in the presence of a base.
Cascade (One-Pot) Synthesis
A more recent and efficient approach involves a cascade reaction where 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine (B56551) react in a single pot.[1] This method avoids the isolation of intermediates, thereby simplifying the process and potentially increasing overall yield.[1]
Data Presentation: Synthesis Parameters
The following table summarizes the key quantitative data associated with the two synthesis routes.
| Parameter | Conventional Synthesis from this compound | Cascade (One-Pot) Synthesis |
| Starting Materials | 2-chloro-5-(chloromethyl)pyridine (CCMP), this compound | 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine[1] |
| Reaction Time | ~8 hours[2] | ~2 hours[1] |
| Reaction Temperature | 50-80 °C[2][3] | 30 °C[1] |
| Solvent | Acetonitrile or Dimethylformamide[2][3] | Acetonitrile[1] |
| Reported Yield | 66.6% - ~85%[2][3] | 96.35%[1] |
| Reported Purity | >95% - >98%[2][3] | Not explicitly stated, but characterized by NMR and IR[1] |
Experimental Protocols
Conventional Synthesis of Imidacloprid
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP)
-
This compound
Procedure:
-
To a reaction flask, add 2-chloro-5-(chloromethyl)pyridine, this compound, and potassium carbonate in a suitable solvent like acetonitrile.[2]
-
Stir the mixture at a controlled temperature (e.g., 50-80°C) for several hours.[2][3]
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is typically filtered to remove inorganic salts.[2]
-
The filtrate is then concentrated under reduced pressure to yield the crude product.[2]
-
Purification is achieved through recrystallization from a suitable solvent system to obtain pure imidacloprid.[2]
Cascade (One-Pot) Synthesis of Imidacloprid
Materials:
-
2-chloro-5-chloromethylpyridine (CCMP)
-
1,2-ethanediamine
-
Nitroguanidine
-
Acetonitrile[1]
Procedure:
-
In a reaction vessel, combine 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine in acetonitrile.[1] The optimal molar ratio of CCMP:1,2-ethanediamine:nitroguanidine is reported to be 1:5:1.[1]
-
Maintain the reaction at a constant temperature of 30°C for 120 minutes.[1]
-
As this is a one-pot synthesis, the intermediates are not isolated.
-
After the reaction period, the final product, imidacloprid, is isolated and purified. The publication mentions characterization by 1H NMR, 13C NMR, and IR, implying a high degree of purity.[1]
Mandatory Visualization
Caption: Comparative workflows of conventional and cascade synthesis routes for imidacloprid.
Caption: Experimental workflow for the conventional synthesis of imidacloprid.
Caption: Simplified signaling pathway of imidacloprid's action on insect nicotinic acetylcholine receptors.
Efficacy and Biological Activity
Imidacloprid exerts its insecticidal effect by acting as an agonist on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect.
While no direct studies comparing the efficacy of imidacloprid from different synthetic routes were identified, the purity of the final compound is a critical determinant of its biological activity. The presence of impurities, such as unreacted starting materials or by-products, could potentially:
-
Reduce the effective concentration of the active ingredient.
-
Introduce antagonistic or synergistic effects at the target receptor.
-
Alter the toxicological profile of the formulated product.
Conclusion
Both the conventional synthesis from this compound and the cascade one-pot synthesis are viable methods for producing imidacloprid. The cascade reaction appears to offer significant advantages in terms of reaction time and yield.[1] While direct comparative data on the insecticidal efficacy is lacking, the high purity achievable by both methods suggests that the final products should exhibit comparable biological activity. For researchers and drug development professionals, the choice of synthesis route may ultimately depend on factors such as cost-effectiveness, scalability, and environmental impact. Further studies involving direct comparative bioassays are warranted to definitively determine if the synthesis route has a discernible impact on the insecticidal efficacy of imidacloprid.
References
A Comparative Guide to Bioisosteric Replacements for the Nitroimino Group of 2-(Nitroimino)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential bioisosteric replacements for the nitroimino functional group in 2-(nitroimino)imidazolidine, a compound belonging to the nitroguanidine (B56551) class of insecticides. This class of compounds is known for its potent activity as agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] The replacement of the nitroimino group is a key area of research to modulate the compound's activity, selectivity, and physicochemical properties. This guide summarizes key data, outlines experimental protocols, and provides visualizations to aid in the design of novel analogs.
Introduction to Bioisosterism
Bioisosteric replacement is a fundamental strategy in medicinal chemistry and agrochemistry for the rational design of new molecules with improved properties. It involves the substitution of a functional group with another that has similar steric, electronic, and physicochemical characteristics, with the aim of enhancing biological activity, reducing toxicity, or improving pharmacokinetic and pharmacodynamic profiles.
Comparison of Potential Bioisosteric Replacements
The nitroimino group in this compound is a polar, electron-withdrawing group crucial for its interaction with the target receptor. Potential bioisosteric replacements should ideally mimic these properties. Based on established bioisosteric principles and findings from related chemical series, the cyanoimino, ureido, and thioureido groups are considered relevant replacements for comparative analysis.
Table 1: Comparison of Physicochemical and Biological Properties of Bioisosteres for the Nitroimino Group
| Functional Group | Structure | Key Physicochemical Properties | Expected Biological Activity (relative to Nitroimino) | Rationale for Selection |
| Nitroimino | -N-NO₂ | Highly polar, strong electron-withdrawing, hydrogen bond acceptor. | High insecticidal activity (agonist at insect nAChRs). | Parent functional group. |
| Cyanoimino | -N-CN | Polar, strong electron-withdrawing, linear geometry. Can act as a hydrogen bond acceptor. | Potentially retained or slightly reduced insecticidal activity. The cyano group is a well-known bioisostere for the nitro group. | The cyano group is a classic bioisostere for the nitro group due to its similar electron-withdrawing nature and size. |
| Ureido | -NH-CO-NH₂ | Polar, capable of acting as both hydrogen bond donor and acceptor. Less electron-withdrawing than nitroimino. | Likely reduced insecticidal activity due to altered electronic and hydrogen bonding properties. May offer improved safety profile. | The ureido group can mimic the hydrogen bonding capabilities of the nitroimino group and has been explored in similar heterocyclic scaffolds. |
| Thioureido | -NH-CS-NH₂ | Polar, good hydrogen bond donor and acceptor. The sulfur atom introduces different steric and electronic properties compared to the oxygen in the ureido group. | Activity is variable and context-dependent. May exhibit different target selectivity or metabolic stability. | The thioureido group is a common isostere of the ureido group and has been shown to possess a wide range of biological activities in heterocyclic compounds. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel analogs. The following are generalized protocols for key experiments in a bioisosteric replacement study of this compound.
General Synthesis of 2-(Substituted-imino)imidazolidine Analogs
The synthesis of 2-(substituted-imino)imidazolidine analogs typically starts from ethylenediamine (B42938) and a suitable electrophilic precursor for the desired imino group.
1. Synthesis of 2-Chloro-4,5-dihydro-1H-imidazole:
-
Ethylenediamine is reacted with cyanogen (B1215507) bromide to yield 2-amino-2-imidazoline.
-
Diazotization of 2-amino-2-imidazoline using sodium nitrite (B80452) in hydrochloric acid affords 2-chloro-4,5-dihydro-1H-imidazole.
2. Synthesis of 2-(Cyanoimino)imidazolidine:
-
2-Chloro-4,5-dihydro-1H-imidazole is reacted with cyanamide (B42294) in the presence of a base (e.g., triethylamine) in a suitable solvent like acetonitrile.
3. Synthesis of 2-Ureidoimidazolidine:
-
2-Chloro-4,5-dihydro-1H-imidazole is treated with urea (B33335) in a polar solvent such as water or ethanol (B145695) under reflux.
4. Synthesis of 2-Thioureidoimidazolidine:
-
2-Chloro-4,5-dihydro-1H-imidazole is reacted with thiourea (B124793) in a solvent like ethanol or isopropanol, often with heating.
Insecticidal Activity Assay
The insecticidal activity of the synthesized compounds is typically evaluated against relevant pest species, such as aphids, leafhoppers, or the fruit fly (Drosophila melanogaster).
1. Test Organisms:
-
Rearing of a susceptible strain of the target insect pest under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
2. Compound Application:
-
Topical Application: A specific dose of the compound dissolved in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of the insect using a micro-applicator.
-
Dietary Exposure: The compound is incorporated into the insect's artificial diet at various concentrations.
3. Mortality Assessment:
-
Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
The median lethal dose (LD₅₀) or median lethal concentration (LC₅₀) is calculated using probit analysis.
4. Nicotinic Acetylcholine Receptor Binding Assay:
-
To confirm the mechanism of action, competitive binding assays can be performed using radiolabeled ligands (e.g., [³H]imidacloprid) and membrane preparations from insect nervous tissue.
-
The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is determined.
Visualizations
Workflow for Bioisosteric Replacement Studies
The following diagram illustrates a typical workflow for a bioisosteric replacement study, from the initial lead compound to the identification of a candidate with improved properties.
Caption: General workflow for a bioisosteric replacement study.
Signaling Pathway of Nitroguanidine Insecticides
This diagram illustrates the mechanism of action of nitroguanidine insecticides at the insect nicotinic acetylcholine receptor (nAChR).
Caption: Agonistic action of nitroguanidines on insect nAChRs.
References
- 1. Synthesis and Insecticidal Activity of Nitroguanidines Featuring $R$- and $S$-Proline | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0425978A2 - Nitroguanidine compounds and insecticides - Google Patents [patents.google.com]
- 4. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 5. Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Cross-Reactivity Studies of Antibodies Against 2-(Nitroimino)imidazolidine Derivatives
This guide provides a comparative analysis of antibodies raised against 2-(nitroimino)imidazolidine derivatives, a core structure in neonicotinoid insecticides. The cross-reactivity of these antibodies is a critical factor in the development of specific and broad-spectrum immunoassays for monitoring these compounds in environmental and food samples. This document summarizes quantitative cross-reactivity data, details relevant experimental protocols, and visualizes key processes for researchers, scientists, and drug development professionals.
Data Presentation: Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of various monoclonal antibodies (mAbs) raised against haptens of this compound derivatives, primarily imidacloprid. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value signifies a higher antibody affinity.
| Monoclonal Antibody | Target Analyte (Immunizing Hapten) | Cross-Reactant | IC50 (ng/mL or µg/L) | Cross-Reactivity (%) | Reference |
| 6F11 | Imidacloprid | Imidacloprid | 0.20 | 100 | [1] |
| Acetamiprid | 5.92 | 3.4 | [1] | ||
| Clothianidin | Not specified | Broad spectrum | [1] | ||
| Thiamethoxam | Not specified | Broad spectrum | [1] | ||
| Nitenpyram | Not specified | Broad spectrum | [1] | ||
| Thiacloprid | Not specified | Broad spectrum | [1] | ||
| Imidaclothiz | Not specified | 91.7 (with another mAb) | [1] | ||
| E6F3 | Imidacloprid | Imidacloprid | ~0.8 µg/L (icELISA) | 100 | [2] |
| Imidacloprid | ~0.3 µg/L (dcELISA) | 100 | [2] | ||
| Acetamiprid | 50-fold weaker affinity | ~2 | [2] | ||
| Clothianidin | 50-fold weaker affinity | ~2 | [2] | ||
| ICP | Imidacloprid | Imidacloprid | 0.2 ppb (icELISA) | 100 | [3] |
Experimental Protocols
The development of immunoassays for the detection of this compound derivatives involves several key steps, from hapten synthesis to the final assay validation. The most common immunoassay format cited is the enzyme-linked immunosorbent assay (ELISA), particularly the indirect competitive ELISA (icELISA).
Hapten Synthesis and Immunogen Preparation
Small molecules like this compound derivatives are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. This process involves:
-
Hapten Design and Synthesis : A derivative of the target molecule is synthesized with a linker arm containing a functional group (e.g., carboxyl or amino group) suitable for conjugation. The site of linker attachment is crucial as it influences the specificity of the resulting antibodies.
-
Carrier Protein Conjugation : The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Ovalbumin (OVA) for assay development. The stoichiometry of hapten to carrier protein is optimized to ensure a robust immune response.
-
Conjugate Characterization : The hapten-protein conjugate is characterized using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to confirm successful conjugation and determine the hapten density.
Indirect Competitive ELISA (icELISA) Protocol
The icELISA is a common method for quantifying small molecules. The principle of this assay is the competition between the free analyte in the sample and a fixed amount of coated antigen (hapten-protein conjugate) for binding to a limited amount of specific antibody.
-
Coating : Microtiter plates are coated with a hapten-carrier protein conjugate (e.g., Imidacloprid-OVA) and incubated overnight at 4°C.
-
Washing : The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking : The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.
-
Competition : A mixture of the sample (or standard) containing the free analyte and a specific monoclonal antibody is added to the wells. The plate is incubated to allow competition for antibody binding between the free analyte and the coated antigen.
-
Washing : The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation : A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype (e.g., Goat Anti-Mouse IgG-HRP) is added to each well and incubated.
-
Washing : The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition and Signal Detection : A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction : The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis : The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated by plotting the signal against the logarithm of the analyte concentration in the standards. The concentration of the analyte in the samples is then determined from this curve.
Visualizations
Hapten-Carrier Protein Conjugate Synthesis Workflow
Caption: Workflow for the synthesis of hapten-carrier protein conjugates.
Indirect Competitive ELISA Workflow
Caption: Steps of an indirect competitive ELISA for small molecule detection.
References
Safety Operating Guide
Proper Disposal of 2-(Nitroimino)imidazolidine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3), a compound commonly used in pharmaceutical and agrochemical research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to all applicable federal, state, and local environmental regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may lead to respiratory irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Splash-proof safety goggles providing a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Full-length laboratory coat. |
| Respiratory Protection | NIOSH-approved dust respirator, especially when handling the solid form. |
| Foot Protection | Sturdy, closed-toe shoes. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Disposal Procedures
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. All waste materials, including the compound itself and any contaminated items such as gloves, wipes, and containers, must be segregated into a clearly labeled hazardous waste container.
For laboratory-scale treatment of small quantities of this compound waste, alkaline hydrolysis can be employed to degrade the compound into less hazardous substances. This procedure should only be performed by trained personnel who understand the chemistry and associated hazards.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is based on the known reactivity of similar N-nitroguanidine compounds in alkaline solutions. The hydrolysis of this compound is expected to proceed more rapidly under alkaline conditions and at elevated temperatures.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or a solution to achieve pH ≥ 10)
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Reaction flask
-
pH meter or pH indicator strips
-
Appropriate quenching agent (e.g., dilute hydrochloric acid)
Procedure:
-
Preparation: In a designated chemical fume hood, carefully transfer the this compound waste into a reaction flask equipped with a stir bar.
-
Dissolution: Add a sufficient volume of water to dissolve or suspend the material. Based on solubility data, the compound is soluble in hot water and cold alkaline solutions.
-
Alkalinization: Slowly add a sodium hydroxide solution to the mixture while stirring, until a pH of 10 or higher is achieved. Monitor the pH using a calibrated pH meter or pH strips.
-
Heating and Reaction: Gently heat the solution while continuing to stir. The hydrolysis of related compounds is known to be temperature-dependent. A moderate temperature (e.g., 50-60 °C) can be applied to accelerate the degradation. The reaction should be allowed to proceed for a sufficient duration to ensure complete decomposition. Monitoring the disappearance of the starting material by a suitable analytical method (e.g., HPLC) is recommended if available. The hydrolysis of the related compound nitroguanidine (B56551) at 55°C in 1 M ammonium (B1175870) hydroxide (pH 11.5) takes 4 hours for completion.[1]
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Final Disposal: The resulting solution, containing the degradation products, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for final disposal guidance.
Note on Decomposition Products: The alkaline hydrolysis of N-nitroguanidines can produce gaseous products such as nitrous oxide (N₂O) and ammonia (B1221849) (NH₃).[1] Therefore, it is imperative that this procedure is conducted in a well-ventilated fume hood.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for hazardous waste disposal. The spill area should then be cleaned with a suitable solvent. Given the compound's solubility, water can be used for final cleaning, and this cleaning solution should also be collected as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Nitroimino)imidazolidine
This guide provides immediate and essential safety, operational, and disposal protocols for handling 2-(Nitroimino)imidazolidine (CAS No. 5465-96-3). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Exposure Control
This compound is a chemical that requires careful handling due to its potential health effects.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure) |
Source: Cayman Chemical Safety Data Sheet, 2025[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. All personnel must be trained in the proper use and disposal of PPE.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles are required.[3] |
| Hand Protection | Nitrile gloves are recommended.[3] |
| Body Protection | A laboratory coat must be worn.[3] |
| Respiratory Protection | A dust mask or respirator should be used when handling the solid compound to prevent inhalation.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] |
Operational Protocols: Safe Handling and Storage
Adherence to the following procedures is critical for the safe handling and storage of this compound.
Preparation and Handling:
-
Ventilation: Always work in a well-ventilated area, ideally within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible before beginning any work.[3]
-
Minimize Dust: When weighing or transferring the solid compound, handle it carefully to minimize the generation of dust.[3] Use a spatula for transfers and keep the container tightly closed when not in use.[3]
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly.[3]
-
Post-Handling: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3] Clean all equipment and the work area after use.[3]
Storage:
-
Short-term: For immediate use, store at room temperature in a tightly sealed container, away from light and ignition sources.[3]
-
Long-term: For long-term storage, a temperature of -20°C is recommended.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents.[3]
Emergency Procedures: Spill and Exposure Response
Small Spills:
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
Containment: Carefully sweep up the solid material, avoiding the creation of dust.[3]
-
Collection: Place the spilled material into a sealed, labeled container for waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
Large Spills:
-
In the event of a large spill, contact your institution's environmental health and safety department for guidance.[3]
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and water.[3]
-
Inhalation: Move the individual to an area with fresh air.[3]
-
Ingestion: Do not induce vomiting.[3]
-
In all cases of exposure, seek medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to engage a licensed professional waste disposal service for this purpose.[3]
Waste Collection and Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
